molecular formula C5H9NO3 B3059833 (S)-3-Aminotetrahydrofuran-3-carboxylic acid CAS No. 1315052-80-2

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No.: B3059833
CAS No.: 1315052-80-2
M. Wt: 131.13
InChI Key: ATUWXXVBEAYCSQ-YFKPBYRVSA-N
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Description

(S)-3-Aminotetrahydrofuran-3-carboxylic acid ( 1315052-80-2) is a chiral heterocyclic building block of significant value in medicinal chemistry and drug discovery. This compound features both an amino and a carboxylic acid functional group on the same carbon atom of the tetrahydrofuran ring, making it a non-proteinogenic amino acid analog suitable for constructing novel peptide and small molecule architectures . The (S)-enantiomer is particularly important for conferring specific three-dimensional properties to potential therapeutic agents. Its key application lies in its role as a key synthon for the development of pharmacologically active compounds. Scientific literature indicates that the 3-aminotetrahydrofuran moiety is an integral structural feature in several experimental drugs, including selective, high-affinity adenosine A1 receptor agonists investigated for potential antiarrhythmic activity, and orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonists . The synthesis of this enantiopure material can be achieved from chiral pool starting materials like L-aspartic acid or L-methionine, ensuring excellent enantiomeric purity in the final product . Our product is supplied with a typical purity of ≥97% and is characterized by its molecular formula (C5H9NO3) and molecular weight (131.13 g/mol) . For research convenience, the related hydrochloride salt form (CAS 919098-94-5) is also available . This chemical is intended for research and further manufacturing applications only and is not suitable for diagnostic or therapeutic use in humans. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(3S)-3-aminooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWXXVBEAYCSQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680185
Record name (3S)-3-Aminooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315052-80-2
Record name (3S)-3-Aminooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-Aminotetrahydrofuran-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran-3-carboxylic Acid for Advanced Research

Introduction: A Constrained Scaffold for Modern Drug Discovery

This compound is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its structure is unique, featuring a quaternary carbon center that incorporates both an amine and a carboxylic acid group, rigidly constrained within a tetrahydrofuran (THF) ring. This constrained conformation makes it a valuable building block for designing molecules with specific three-dimensional shapes, a critical factor for achieving high-affinity and selective interactions with biological targets.

Unlike flexible, linear amino acids, the fixed stereochemistry of the THF scaffold reduces the entropic penalty upon binding to a protein target, potentially leading to enhanced potency. Furthermore, its incorporation into peptide chains can induce specific secondary structures (e.g., turns) and improve metabolic stability by masking peptide bonds from enzymatic degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the pharmaceutical and life sciences industries.

Section 1: Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are crucial for predicting solubility, membrane permeability, and general handling characteristics.

PropertyValueSource
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid[1]
Molecular Formula C₅H₉NO₃[1][2]
Molecular Weight 131.13 g/mol [1][2]
CAS Number 1315052-80-2[3]
XLogP3 -3.6[1][2]
Topological Polar Surface Area (TPSA) 72.6 Ų[1][2]
Storage Conditions Inert atmosphere, room temperature, protect from light[3]

The highly negative XLogP3 value indicates that the compound is very hydrophilic, predicting low passive diffusion across biological membranes but good aqueous solubility. The TPSA is within the range typically associated with orally bioavailable drugs, although the overall properties of a final drug molecule will depend on the other moieties attached.

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be predicted based on the molecule's functional groups. A working knowledge of these is vital for reaction monitoring and structural confirmation.[4][5]

  • ¹H NMR: The proton spectrum is expected to be complex due to the cyclic structure and the chiral center. The four protons of the tetrahydrofuran ring (at C2 and C4) would likely appear as multiplets in the 3.5-4.5 ppm range, being adjacent to the ring oxygen. The two protons at C5 would also be diastereotopic and appear as multiplets, likely further upfield around 2.0-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.

  • ¹³C NMR: The spectrum should show five distinct signals. The quaternary carbon (C3) bearing the amine and carboxyl groups would appear around 60-70 ppm. The carbons adjacent to the oxygen (C2 and C4) would be downfield, typically in the 65-80 ppm range. The final ring carbon (C5) would be the most upfield, around 30-40 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected in the 170-180 ppm region.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch. N-H stretching from the primary amine would appear in the 3300-3500 cm⁻¹ region, while C-O stretching from the ether linkage in the THF ring would be visible around 1050-1150 cm⁻¹.[5]

  • Mass Spectrometry (MS): The nominal mass would be 131. In electrospray ionization (ESI) positive mode, the molecule would be expected to show a parent ion [M+H]⁺ at m/z 132.

Section 2: Synthesis and Stereochemical Control

The synthesis of this compound in high optical purity is a non-trivial challenge due to the quaternary stereocenter. Several strategies have been developed, often starting from chiral precursors.

One effective, multi-step synthesis starts from the readily available and inexpensive chiral building block, L-aspartic acid. This approach ensures that the desired (S)-stereochemistry is established early and carried through the synthesis.[6]

The general workflow for this synthetic pathway is outlined below.

G cluster_0 Synthetic Workflow from L-Aspartic Acid A L-Aspartic Acid B N-Acylation (e.g., Benzoyl chloride) A->B Step 1 C Diesterification (e.g., Ethanol, H+) B->C Step 2 D Selective Reduction (e.g., NaBH4, CaCl2) C->D Step 3 E Intramolecular Cyclization (Acid or Base Catalysis) D->E Step 4 F Hydrolysis & Deprotection E->F Step 5 G Final Product: (S)-3-Aminotetrahydrofuran- 3-carboxylic acid F->G Step 6

Caption: Key steps in the synthesis of the target molecule from L-aspartic acid.[6]

Causality Behind Experimental Choices:

  • N-Acylation: The initial protection of the amine group in L-aspartic acid prevents it from interfering with subsequent reactions and helps control regioselectivity.

  • Diesterification: Converting both carboxylic acids to esters makes the subsequent reduction step more selective.

  • Selective Reduction: The crucial step involves the selective reduction of one ester group to a primary alcohol. The choice of reducing agent (e.g., NaBH₄ with an additive like CaCl₂) is critical to avoid over-reduction or reduction of the second ester.

  • Intramolecular Cyclization: The newly formed hydroxyl group attacks the remaining ester carbonyl to form the tetrahydrofuran ring. This is typically promoted by acid or base.

  • Hydrolysis & Deprotection: The final steps involve hydrolyzing the ester and removing the N-acyl protecting group to reveal the final amino acid product.

Alternative patented methods involve the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral acid like L-mandelic acid, followed by fractional crystallization to isolate the desired (S)-enantiomer.[7]

Section 3: Reactivity and Chemical Behavior

This compound behaves as a typical amino acid, with its reactivity dominated by the primary amine and carboxylic acid functional groups.

  • Amine Group Reactivity: The primary amine is nucleophilic and can undergo standard reactions such as acylation (to form amides), alkylation, and reductive amination. In drug development, this handle is most commonly used for peptide bond formation with a carboxyl-activated partner.

  • Carboxylic Acid Reactivity: The carboxylic acid can be activated for coupling reactions. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are effective for forming amide bonds with other amines. The acid can also be reduced to an alcohol or converted to an ester.

  • Stability: The tetrahydrofuran ring is generally stable under most synthetic conditions. It is resistant to mild acids and bases. However, strong Lewis acids or harsh acidic conditions could potentially lead to ring-opening.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this molecule lies in its application as a specialized building block. The carboxylic acid functional group is a cornerstone in drug design, found in over 450 marketed drugs, but its presence can sometimes limit blood-brain barrier penetration or introduce metabolic liabilities.[8] Constrained analogs like this one offer a sophisticated way to retain the key interactions of the carboxylate while improving other drug-like properties.

  • Peptidomimetics: When incorporated into a peptide sequence, the rigid THF scaffold restricts the conformational freedom of the peptide backbone. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity. It also provides steric shielding, increasing resistance to proteases and extending the molecule's in vivo half-life.[9]

  • Scaffold for Small Molecule Design: The molecule serves as a versatile 3D scaffold. The amine and carboxyl groups provide two orthogonal vectors for chemical elaboration, allowing chemists to project substituents into specific regions of a target's binding pocket. This has been successfully exploited in the synthesis of complex substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for various therapeutic targets.[7][10]

  • Constrained Analogs of Neurotransmitters: The structure can be seen as a constrained analog of neurotransmitters like GABA or glutamate. Such analogs are invaluable tools for probing receptor pharmacology and designing selective agonists or antagonists.[8]

A patented example includes its use in synthesizing potent inhibitors, such as (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, demonstrating its utility in constructing complex, biologically active agents.[7][11]

Section 5: Experimental Protocols

The protocols described must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Standard Peptide Coupling Reaction

This protocol describes a representative procedure for coupling the amine group of the title compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • R-COOH (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of R-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

G cluster_1 Peptide Coupling Workflow A 1. Dissolve R-COOH in DMF B 2. Add HATU & DIPEA (Pre-activation) A->B C 3. Add Amino Acid (Nucleophilic Attack) B->C D 4. Reaction Stirring & Monitoring C->D E 5. Aqueous Workup (Quench & Extraction) D->E F 6. Purification (Chromatography) E->F G Final Coupled Product F->G

Caption: A typical workflow for an HATU-mediated peptide coupling reaction.

Section 6: Safety and Handling

This compound and its racemic mixture are classified as hazardous chemicals. Adherence to safety protocols is mandatory.

  • GHS Hazard Statements: The racemic compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][12]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Keep away from sources of ignition.[13][14]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[13][15]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[3]

References

  • PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-3-aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (S)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • WIPO Patentscope. WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. Available at: [Link]

  • MySkinRecipes. 3-Aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Google Patents. WO2008080891A3 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Available at: (Note: Link to A3 version for completeness).
  • Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Physicochemical characteristics of (S)-3-Aminotetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conformationally restricted, non-proteinogenic amino acid that has garnered significant interest as a building block in medicinal chemistry. Its rigid tetrahydrofuran scaffold imparts unique stereochemical and conformational properties, making it a valuable component for designing peptidomimetics and other therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering foundational knowledge for its effective application in drug discovery and development.

Introduction: The Strategic Advantage of Conformational Constraint

In the realm of rational drug design, the principle of conformational constraint is a powerful tool. By reducing the conformational flexibility of a molecule, it is possible to pre-organize it into a bioactive conformation that is optimal for binding to its biological target. This can lead to a more favorable entropy of binding, resulting in higher affinity and specificity. This compound exemplifies this principle. As a cyclic amino acid analog, it provides a rigid scaffold that can be incorporated into peptide sequences or small molecules to lock in desired structural motifs.

Molecular Structure and Fundamental Properties

The defining feature of this compound is its distinct three-dimensional structure, which underpins its utility in drug design.

  • Molecular Formula: C₅H₉NO₃[1][2]

  • Molecular Weight: 131.13 g/mol [1][3]

  • CAS Number: 1315052-80-2[4][5]

  • IUPAC Name: (3S)-3-aminotetrahydrofuran-3-carboxylic acid

The molecule features a five-membered tetrahydrofuran ring with a quaternary carbon atom at the 3-position, to which both an amino group and a carboxylic acid group are attached. The "(S)" designation specifies the absolute stereochemistry at this chiral center, a critical determinant of its biological activity.

structure cluster_c1 This compound a

Caption: 2D Chemical Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key computed physicochemical properties that are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
XLogP3 -3.6[1][3]
Hydrogen Bond Donor Count 2ChemScene
Hydrogen Bond Acceptor Count 3ChemScene
Rotatable Bond Count 1ChemScene
Topological Polar Surface Area (TPSA) 72.6 Ų[1][3]
Boiling Point (Predicted) 288.8 ± 40.0 °CChemicalBook
Density (Predicted) 1.337 ± 0.06 g/cm³ChemicalBook
Formal Charge 0[1]
Complexity 136[1][3]

Ionization and Lipophilicity: Cornerstones of Pharmacokinetics

The ionization state (pKa) and lipophilicity (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant)

As an amino acid, this compound is zwitterionic, possessing both an acidic carboxylic acid group and a basic amino group. The pKa values for these groups dictate the molecule's net charge at a given pH.

  • Carboxylic Acid (pKa₁): Expected to be in the range of typical carboxylic acids, approximately 4-5.[6]

  • Ammonium (pKa₂): Expected to be in the range of typical ammonium ions, around 9-10.[6]

The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be estimated as the average of pKa₁ and pKa₂.

Experimental Determination of pKa: Potentiometric Titration

A standard and reliable method for determining pKa values is potentiometric titration.[7]

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

  • Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

pKa_determination cluster_0 pKa Determination Workflow A Prepare Amino Acid Solution B Titrate with Standard Acid (HCl) A->B C Titrate with Standard Base (NaOH) A->C D Plot pH vs. Titrant Volume B->D C->D E Determine pKa values from Titration Curve D->E

Caption: A simplified workflow for determining pKa values via potentiometric titration.

logP (Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The computed XLogP3 value of -3.6 indicates that this compound is highly hydrophilic.[1][3]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is a classic approach for experimentally determining the logP value.

Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The two phases should be pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one phase, and then the two phases are mixed vigorously to allow the compound to partition between them until equilibrium is reached.

  • Quantification: The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_determination cluster_1 Shake-Flask logP Workflow F Prepare n-Octanol/Aqueous System G Dissolve Compound and Partition F->G H Separate Phases G->H I Quantify Concentration in Each Phase H->I J Calculate logP I->J

Caption: A streamlined workflow for the shake-flask method of logP determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns would provide valuable information about their stereochemical relationships.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule, including the characteristic downfield signal for the carboxyl carbon (typically in the 165-185 ppm range).[8]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid O-H.[8]

  • N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

  • C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹, typical for a carboxylic acid carbonyl.[8]

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether linkage in the tetrahydrofuran ring.

Solubility and Physical State

  • Solubility: Given its highly polar nature and ability to form multiple hydrogen bonds, this compound is expected to be readily soluble in water and other polar protic solvents.[9] Its solubility in nonpolar organic solvents is likely to be low.

  • Physical State: At room temperature, it is a solid.[2]

Conclusion for the Drug Developer

This compound presents a compelling profile for its use as a constrained amino acid scaffold in drug discovery. Its high polarity suggests that it will likely contribute to the aqueous solubility of parent molecules, a favorable property for many drug candidates. The well-defined stereochemistry and rigid conformation offer a precise tool for probing and optimizing interactions with biological targets. A thorough understanding and experimental confirmation of its physicochemical properties are essential for its successful incorporation into novel therapeutic agents.

References

  • PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

A Technical Guide to (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Constrained Amino Acid for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids have emerged as critical building blocks in this endeavor, offering a means to transcend the limitations of the canonical 20 proteinogenic amino acids.[1][2] Among these, conformationally constrained amino acids are of particular interest. By restricting the rotational freedom of the molecular backbone, these structures can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target and reduced entropic penalty upon binding.[3]

(S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS 1315052-80-2) is a prime example of such a scaffold. This molecule embeds a quaternary α-amino acid motif within a tetrahydrofuran (THF) ring. The THF moiety, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs, where it often serves to improve solubility and metabolic stability while providing key hydrogen bonding interactions.[4][5] The rigid five-membered ring of this compound locks the φ and ψ dihedral angles, making it an invaluable tool for stabilizing specific secondary structures in peptidomimetics and for exploring the conformational requirements of enzyme active sites and receptor binding pockets.

This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, stereoselective synthesis, analytical characterization, and applications in drug development for an audience of researchers, scientists, and medicinal chemists.

Physicochemical and Structural Properties

This compound is a non-proteinogenic amino acid that presents as a solid at room temperature.[6] Its structure features a chiral quaternary carbon center, conferring specific three-dimensional properties that are crucial for its function as a constrained scaffold.

PropertyValueSource(s)
CAS Number 1315052-80-2[7]
Molecular Formula C₅H₉NO₃[8]
Molecular Weight 131.13 g/mol [8]
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid[9]
Appearance Solid[6]
Purity Typically >95%[6]

The presence of both a carboxylic acid and an amino group makes it zwitterionic at physiological pH. The tetrahydrofuran ring introduces polarity, which can influence solubility and interactions with biological targets.

Stereoselective Synthesis: A Pathway from L-Aspartic Acid

The enantiomeric purity of this compound is critical for its application in stereospecific molecular recognition. A robust and scalable synthesis is therefore essential. While various synthetic strategies for related compounds exist, a common and efficient approach for the (S)-enantiomer utilizes the chiral pool, starting from the readily available and inexpensive L-aspartic acid. This multi-step synthesis ensures the desired stereochemistry at the C3 position.[10]

The overall synthetic strategy involves the transformation of L-aspartic acid through a series of key steps including acylation, esterification, reduction, cyclization, and hydrolysis.[10]

G cluster_0 Synthetic Workflow A L-Aspartic Acid B N-Acylation A->B Acylating Agent (e.g., Benzoyl Chloride) C Diesterification B->C Alcohol, Acid Catalyst (e.g., MeOH, H+) D Diol Reduction C->D Reducing Agent (e.g., NaBH4, LiAlH4) E Intramolecular Cyclization D->E Acid-catalyzed Dehydration F Hydrolysis & Deprotection E->F Acid or Base Hydrolysis G (S)-3-Aminotetrahydrofuran- 3-carboxylic acid F->G Final Product

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses[11])

Step 1: N-Acylation of L-Aspartic Acid

  • Suspend L-aspartic acid in an appropriate solvent (e.g., aqueous base).

  • Cool the mixture in an ice bath.

  • Slowly add an acylating agent (e.g., benzoyl chloride) while maintaining a basic pH.

  • Stir until the reaction is complete (monitored by TLC).

  • Acidify the solution to precipitate the N-acylated product, which is then filtered and dried. Causality: The acylation step protects the amino group, preventing it from interfering in subsequent reactions and directing the stereochemical outcome.

Step 2: Diesterification

  • Dissolve the N-acylated product in an excess of an alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure and neutralize the mixture.

  • Extract the diester product with an organic solvent. Causality: Esterification of both carboxylic acid groups increases the solubility in organic solvents for the subsequent reduction step.

Step 3: Reduction to Diol

  • Dissolve the diester in a dry, aprotic solvent (e.g., THF).

  • Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a strong reducing agent (e.g., lithium aluminum hydride or sodium borohydride in the presence of a suitable additive).

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction with water and a basic solution.

  • Filter the resulting salts and concentrate the filtrate to obtain the crude diol. Causality: This reduction converts both ester groups to primary alcohols, which are the precursors for the formation of the tetrahydrofuran ring.

Step 4: Intramolecular Cyclization

  • Dissolve the crude diol in a suitable solvent.

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to induce intramolecular dehydration and cyclization.

  • Monitor the reaction for the formation of the protected 3-aminotetrahydrofuran derivative.

  • Neutralize the reaction and extract the product. Causality: The acid protonates one of the hydroxyl groups, which then leaves as a water molecule, allowing the other hydroxyl group to attack the resulting carbocation, forming the stable five-membered THF ring.

Step 5: Hydrolysis and Deprotection

  • Subject the protected intermediate to acidic or basic hydrolysis to cleave the N-acyl protecting group and any remaining esters.

  • Adjust the pH to the isoelectric point of the amino acid to precipitate the final product.

  • Filter, wash with a cold solvent (e.g., ethanol or isopropanol), and dry under vacuum to yield this compound. Causality: This final step unmasks the amino and carboxylic acid functional groups to yield the desired target molecule.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical MethodExpected ObservationsPurpose
¹H NMR Signals corresponding to the methylene protons of the THF ring and the amine proton. The chemical shifts and coupling patterns confirm the core structure.Structural Confirmation
¹³C NMR Peaks for the quaternary carbon, the carboxyl carbon, and the two distinct methylene carbons of the THF ring.[6][11][12]Structural Confirmation
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₅H₉NO₃).Molecular Weight Verification
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.[4]Enantiomeric Purity Assessment
FT-IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and C-O (ether) functional groups.Functional Group Identification
Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

A robust method for determining the enantiomeric excess (e.e.) is essential. Based on methods for analogous compounds, a normal-phase chiral HPLC method can be developed.[4]

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[8]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm).

  • Validation: The method should be validated by running a racemic mixture of 3-aminotetrahydrofuran-3-carboxylic acid to confirm the separation of the two enantiomers and determine their respective retention times. The analysis of the (S)-enantiomer should show a single peak at the expected retention time.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for creating novel therapeutic agents with improved pharmacological properties.

G cluster_0 Molecular Scaffolding Logic A (S)-3-Aminotetrahydrofuran- 3-carboxylic acid B Conformational Rigidity A->B C THF Moiety A->C D Improved Binding Affinity (Reduced Entropic Penalty) B->D E Enhanced Selectivity B->E F Increased Aqueous Solubility C->F G Metabolic Stability C->G H Novel Peptidomimetics & Small Molecule Drug Candidates D->H E->H F->H G->H

Caption: The impact of the core structural features on drug properties.

Peptidomimetics and Constrained Peptides

Incorporating this constrained amino acid into a peptide sequence can induce or stabilize a specific secondary structure, such as a β-turn or a helical conformation. This is a powerful strategy for designing peptidomimetics that mimic the bioactive conformation of a native peptide ligand but with enhanced proteolytic stability and cell permeability.[3] The defined stereochemistry and rigidity can lead to highly selective interactions with the target receptor or enzyme.

Scaffolds for Small Molecule Inhibitors

Beyond peptidomimetics, the 3-amino-3-carboxy-tetrahydrofuran core serves as a versatile three-dimensional scaffold for the synthesis of small molecule libraries. The amino and carboxylic acid groups provide convenient handles for combinatorial derivatization, allowing for the exploration of chemical space around a rigid core. This approach has been particularly successful in the development of protease inhibitors, where the THF moiety can form crucial hydrogen bonds within the enzyme's active site. For example, the bis-tetrahydrofuran element is a key component of the potent HIV protease inhibitor Darunavir.

Probing Structure-Activity Relationships (SAR)

By replacing a flexible amino acid residue in a known active compound with this compound, medicinal chemists can probe the conformational requirements for biological activity. If the activity is retained or enhanced, it suggests that the constrained conformation is favorable for binding. Conversely, a loss of activity can indicate that conformational flexibility is necessary for the molecule to adapt to its binding site. This makes it an excellent tool for refining SAR and guiding lead optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

    • Handling: Handle in a fume hood. Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a sophisticated and powerful building block for modern medicinal chemistry. Its inherent conformational constraint, combined with the favorable properties of the tetrahydrofuran ring, provides a robust platform for the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. A thorough understanding of its synthesis, characterization, and strategic application will continue to empower researchers to develop the next generation of innovative medicines.

References

  • abcr Gute Chemie. This compound, 95%; CAS 1315052-80-2. Available at: [Link].

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Structure Elucidation of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a constrained cyclic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran backbone serves as a valuable scaffold for introducing specific conformational constraints into peptides and small molecule therapeutics, potentially enhancing binding affinity, selectivity, and metabolic stability. The precise determination of its molecular structure, including its absolute stereochemistry, is a critical prerequisite for its rational application in drug design. This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of this compound, framed from the perspective of applied analytical strategy. We will detail the logical progression of experiments, from initial confirmation of the molecular formula to the unambiguous assignment of the (S)-configuration, explaining the causality behind each experimental choice and protocol.

Introduction: The Strategic Importance of Structural Verification

In the field of drug development, the foundational principle is that function follows form. For a molecule like this compound, its utility as a peptidomimetic or constrained building block is entirely dependent on its three-dimensional architecture. The presence of a quaternary stereocenter, the specific (S)-configuration, and the conformational preferences of the tetrahydrofuran ring are all critical parameters that will dictate its interaction with biological targets.

Therefore, a rigorous and unequivocal structure elucidation workflow is not merely an academic exercise; it is a crucial quality control and risk mitigation step. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the failure of entire development programs. This guide outlines a self-validating system of analytical techniques designed to provide an unassailable confirmation of the target structure.

The Elucidation Workflow: A Phased Approach

The structure determination process is best approached as a logical sequence, where each step builds upon the last to construct a complete and validated molecular picture. Our strategy is divided into three core phases:

  • Phase 1: Foundational Analysis - Confirming molecular formula and identifying key functional groups.

  • Phase 2: Connectivity Mapping - Assembling the atomic framework using nuclear magnetic resonance.

  • Phase 3: Stereochemical Determination - Unambiguously assigning the three-dimensional arrangement and absolute configuration.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Stereochemical Determination P1_Start Initial Sample (C₅H₉NO₃) MS High-Resolution Mass Spectrometry (HRMS) P1_Start->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy P1_Start->IR Identify Functional Groups H_NMR ¹H NMR MS->H_NMR IR->H_NMR COSY 2D NMR (COSY) H_NMR->COSY Correlate ¹H-¹H C_NMR ¹³C NMR & DEPT HSQC 2D NMR (HSQC) C_NMR->HSQC Correlate ¹H-¹³C Connectivity Verified Atomic Connectivity COSY->Connectivity HSQC->Connectivity Chiral_Sep Chiral Chromatography Connectivity->Chiral_Sep XRay Single Crystal X-Ray Crystallography Chiral_Sep->XRay Isolate Pure Enantiomer Final_Structure (S)-3-Aminotetrahydrofuran- 3-carboxylic acid XRay->Final_Structure Definitive 3D Structure & Absolute Configuration NMR_Logic H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY ¹H-¹H COSY (Proton Neighbors) H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC Fragments Identify Spin Systems (-CH₂-CH₂-O-) H_NMR->Fragments C_NMR ¹³C NMR + DEPT (Chemical Shifts, C-types) C_NMR->HSQC Assignments Assign ¹H to ¹³C HSQC->Assignments Structure Assemble C-H Framework Fragments->Structure Assignments->Structure

Caption: Logic flow for assembling the molecular framework using NMR spectroscopy.

Phase 3: Absolute Stereochemical Assignment

Confirming the connectivity is insufficient; the absolute configuration at the C3 stereocenter must be determined.

Chiral Separation (Prerequisite)

Causality: To analyze a single enantiomer, one must first isolate it from its mirror image if the synthesis results in a racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for both analytical and preparative separation of enantiomers.[1] The choice of a CSP is critical and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for separating chiral amino acids and their derivatives.

Single Crystal X-Ray Crystallography

Causality: This is the unequivocal, "gold standard" technique for determining the three-dimensional structure of a crystalline molecule.[2][3] By diffracting X-rays off a single crystal, one can calculate an electron density map and build a precise 3D model of the molecule, including all bond lengths, bond angles, and, crucially, the absolute stereochemistry. The determination of the absolute configuration (S vs. R) is typically achieved by analyzing anomalous dispersion effects (the Flack parameter), which requires high-quality data.[4]

Obtaining a single crystal suitable for diffraction (typically >0.1 mm and well-ordered) is often the most challenging step.[3]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.

  • Method: Infuse the sample directly or via LC inlet into the electrospray ionization (ESI) source.

  • Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the parent ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated for C₅H₉NO₃.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for sufficient resolution).

  • ¹H Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans for good signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow with a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).

  • 2D Acquisition: Run standard gradient-selected COSY and HSQC experiments.

  • Analysis: Process and analyze the spectra to assign all signals and establish connectivity as described in Section 4.

Protocol 3: Single Crystal X-Ray Crystallography
  • Crystallization: Dissolve the purified (S)-enantiomer in a minimal amount of a suitable solvent. Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering with various anti-solvents.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) and expose it to a monochromatic X-ray beam. Collect a full sphere of diffraction data.[2][3]

  • Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods and refine the atomic positions against the experimental data to achieve a low R-factor.

  • Analysis: Analyze the final refined structure to confirm connectivity and determine the absolute configuration at C3 by examining the Flack parameter.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from confirming the molecular formula with HRMS and functional groups with IR, to mapping the atomic framework with a suite of NMR experiments, and finally to the definitive assignment of absolute stereochemistry with X-ray crystallography—one can achieve an unequivocal and robust structural proof. This level of analytical rigor is indispensable for advancing drug development programs that utilize this valuable constrained amino acid scaffold.

References

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  • Cereda, R., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).
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Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a conformationally constrained cyclic amino acid analog. Its rigid tetrahydrofuran backbone imparts unique stereochemical properties, making it a valuable building block in medicinal chemistry and drug development. The incorporation of such non-proteinogenic amino acids into peptides or small molecule therapeutics can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled molecular conformation.

Accurate and comprehensive structural elucidation is paramount for the successful application of this molecule. This technical guide provides an in-depth analysis of the key spectroscopic data required to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the interpretation of the spectra but also on the underlying principles and experimental considerations that ensure data integrity and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the tetrahydrofuran ring. Due to the chiral center at C3, the methylene protons at C2 and C4 are diastereotopic and are expected to appear as distinct multiplets.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.0m2HH-5
~3.9 - 3.7m2HH-2
~2.5 - 2.2m2HH-4

Note: The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with D₂O and will likely not be observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Interpretation and Experimental Rationale:

The choice of a deuterated solvent is critical for NMR analysis. D₂O is a common choice for polar molecules like amino acids. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atom in the tetrahydrofuran ring and the amino and carboxyl groups at C3. The diastereotopic nature of the methylene protons arises from the fixed stereochemistry at the C3 position, which makes the magnetic environments of the two protons on each of the C2 and C4 carbons different. This results in complex splitting patterns (multiplets).

To further resolve these multiplets and confirm assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the protons on adjacent carbons (H-2 with H-4, and H-4 with H-5), aiding in the definitive assignment of the spin systems.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~75C-5
~70C-2
~60C-3 (Quaternary)
~40C-4

Interpretation and Experimental Rationale:

The downfield signal at approximately 175 ppm is characteristic of a carboxylic acid carbonyl carbon[1][2]. The carbons directly attached to the oxygen atom (C-2 and C-5) are deshielded and appear in the 70-75 ppm region. The quaternary carbon (C-3), bonded to the nitrogen and the carboxyl group, is expected around 60 ppm. The C-4 carbon, being a simple methylene group, would be the most upfield of the ring carbons. The use of a proton-decoupled experiment simplifies the spectrum to single lines for each carbon, making it easier to interpret. For unambiguous assignment, an HSQC spectrum would correlate each proton signal with its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds of the carboxylic acid and amine groups, respectively, as well as the C=O and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500Broad, StrongO-H (Carboxylic acid)Stretch
~3300MediumN-H (Amine)Stretch
1725-1700StrongC=O (Carboxylic acid)Stretch
~1600MediumN-H (Amine)Bend
1320-1210StrongC-O (Carboxylic acid & Ether)Stretch

Interpretation and Experimental Rationale:

The spectrum is expected to show a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[1][3][4][5]. Superimposed on this broad band, the N-H stretching of the primary amine will likely appear as a medium-intensity peak around 3300 cm⁻¹. A strong, sharp absorption between 1725-1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid[1][6][7]. The N-H bending vibration of the primary amine typically appears around 1600 cm⁻¹. Finally, strong C-O stretching bands for the ether and carboxylic acid functionalities are expected in the 1320-1210 cm⁻¹ region[3][4].

The sample for IR analysis can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity and minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique[8][9][10].

Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
132.06[M+H]⁺
154.04[M+Na]⁺
130.04[M-H]⁻

Molecular Formula: C₅H₉NO₃ Exact Mass: 131.06 g/mol [11][12]

Interpretation and Experimental Rationale:

In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the [M+H]⁺ ion at an m/z of approximately 132.06. It is also common to observe adducts with sodium ions ([M+Na]⁺) from glassware or solvents, which would appear at an m/z of around 154.04[13]. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 130.04[10].

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion, providing further confirmation of the chemical formula. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the molecular ion, yielding structural information. A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of water (H₂O) or formic acid (HCOOH).

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy (ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (ESI-MS)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile or water/methanol mixture. A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

Visualizations

molecular_structure cluster_ring This compound cluster_substituents C3 C3 C2 C2 C3->C2 NH2 NH₂ C3->NH2 COOH COOH C3->COOH O1 O1 C2->O1 C5 C5 O1->C5 C4 C4 C5->C4 C4->C3

Caption: Molecular structure of this compound.

experimental_workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: General experimental workflow for spectroscopic analysis.

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An In-depth Technical Guide to the Tautomers and Enantiomers of 3-Amino-tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-tetrahydrofuran-3-carboxylic acid is a fascinating and functionally significant molecule at the intersection of heterocyclic chemistry and amino acid biology. As a cyclic α-amino acid, its constrained tetrahydrofuran ring imparts unique conformational properties that are of considerable interest in medicinal chemistry and drug design. This guide provides a comprehensive exploration of the stereochemical and tautomeric intricacies of this compound. It delves into the synthesis of its racemic form, the critical importance of resolving its (R) and (S) enantiomers, and the analytical methodologies employed for their characterization. Furthermore, this document examines the tautomeric equilibrium between the zwitterionic and neutral forms of the molecule, a fundamental aspect of its behavior in different chemical environments. Detailed experimental protocols and insights into the potential pharmacological relevance of the enantiomerically pure forms are also presented, offering a valuable resource for researchers in the field.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of conformational constraints into bioactive molecules is a powerful strategy in modern drug design. Constrained analogues of natural amino acids, such as 3-amino-tetrahydrofuran-3-carboxylic acid, are of particular interest as they can pre-organize a peptide or small molecule inhibitor into a bioactive conformation, potentially leading to enhanced potency, selectivity, and metabolic stability. The tetrahydrofuran ring system, a common motif in pharmaceuticals, introduces a specific pucker and rigidity to the amino acid backbone.[1]

This guide focuses on the fundamental chemical properties of 3-amino-tetrahydrofuran-3-carboxylic acid, specifically its stereoisomerism and tautomerism. The presence of a chiral center at the C3 position gives rise to a pair of enantiomers, (R)- and (S)-3-amino-tetrahydrofuran-3-carboxylic acid, which can exhibit distinct pharmacological activities. A patent for derivatives of this compound highlights that the (S)-enantiomer can have a significantly different biological effect compared to the (R)-enantiomer, underscoring the necessity of obtaining enantiomerically pure compounds for therapeutic applications.[2]

Furthermore, like all amino acids, this molecule can exist in different tautomeric forms, primarily the neutral form and the zwitterionic (dipolar ion) form. The equilibrium between these tautomers is influenced by the surrounding environment, such as the physical state (solid or solution) and the pH of the solvent. Understanding this equilibrium is crucial for predicting the molecule's solubility, crystal packing, and interactions with biological targets.

This technical guide will provide a detailed examination of these core concepts, supported by established chemical principles and relevant experimental data from analogous systems.

Stereochemistry: The (R) and (S) Enantiomers

The C3 carbon of 3-amino-tetrahydrofuran-3-carboxylic acid is a stereocenter, as it is bonded to four different groups: an amino group, a carboxylic acid group, and two different carbon atoms within the tetrahydrofuran ring. This chirality results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Figure 1: The (R) and (S) enantiomers of 3-amino-tetrahydrofuran-3-carboxylic acid.

The distinct spatial arrangement of the functional groups in the (R) and (S) enantiomers can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for undesirable side effects. This underscores the critical importance of chiral separation and the use of enantiomerically pure compounds in drug development.[3]

Synthesis of Racemic 3-Amino-tetrahydrofuran-3-carboxylic Acid

The synthesis of the racemic mixture of 3-amino-tetrahydrofuran-3-carboxylic acid can be achieved through various established methods for α-amino acid synthesis. A plausible and efficient approach is a modification of the Strecker synthesis.[4]

Step 1: Formation of the α-hydroxynitrile

  • To a stirred solution of tetrahydrofuran-3-one in a suitable solvent (e.g., water or a buffered aqueous solution), add sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Cool the mixture in an ice bath and slowly add a stoichiometric amount of a mineral acid (e.g., HCl) to generate hydrocyanic acid (HCN) in situ.

  • Allow the reaction to stir at a low temperature until the formation of the cyanohydrin, 3-hydroxy-tetrahydrofuran-3-carbonitrile, is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Amination of the α-hydroxynitrile

  • To the solution containing the cyanohydrin, add an excess of ammonia (in the form of aqueous ammonium hydroxide or by bubbling ammonia gas through the solution).

  • The ammonia will displace the hydroxyl group to form the α-amino nitrile, 3-amino-tetrahydrofuran-3-carbonitrile. This reaction is often carried out at a slightly elevated temperature in a sealed vessel to prevent the escape of ammonia.

Step 3: Hydrolysis of the α-amino nitrile

  • Acidify the reaction mixture containing the α-amino nitrile with a strong acid (e.g., concentrated HCl) and heat under reflux.

  • The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated to form the ammonium salt.

  • After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the racemic 3-amino-tetrahydrofuran-3-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

G start Tetrahydrofuran-3-one step1 Formation of α-hydroxynitrile (Cyanohydrin) start->step1 NaCN, H+ step2 Amination (Formation of α-amino nitrile) step1->step2 NH3 step3 Hydrolysis of nitrile step2->step3 H3O+, heat end Racemic 3-amino-tetrahydrofuran- 3-carboxylic acid step3->end

Figure 2: Workflow for the modified Strecker synthesis.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is a crucial step for their individual biological evaluation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[5] A patent for derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid explicitly states that the enantiomers can be separated via chiral column chromatography.[2]

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • The choice of the chiral stationary phase is critical. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are often effective.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can also be screened.[6]

Mobile Phase Selection:

  • The mobile phase composition will depend on the chosen CSP.

  • For macrocyclic glycopeptide-based CSPs, a common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid or acetic acid. The organic modifier concentration can be varied to optimize retention and enantioselectivity.[5]

  • For basic compounds, a small amount of a basic modifier such as diethylamine (DEA) may be added to the mobile phase to improve peak shape.[6]

General Procedure:

  • Dissolve the racemic 3-amino-tetrahydrofuran-3-carboxylic acid in the mobile phase or a compatible solvent at a low concentration.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the chosen mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at a suitable wavelength (typically in the low UV range for non-aromatic amino acids).

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • Collect the separated enantiomeric fractions for further analysis or use.

Parameter Typical Range/Value Reference
Chiral Stationary Phase Macrocyclic glycopeptide (e.g., Teicoplanin-based)[5]
Mobile Phase Water:Methanol with 0.1% Formic Acid (v/v/v)[5]
Flow Rate 0.5 - 1.5 mL/min[6]
Detection UV at 200-220 nmGeneral HPLC practice
Temperature Ambient or controlled (e.g., 25 °C)General HPLC practice

Table 1: General parameters for chiral HPLC separation of amino acid enantiomers.

Tautomerism: The Zwitterionic and Neutral Forms

Like other amino acids, 3-amino-tetrahydrofuran-3-carboxylic acid can exist in equilibrium between a neutral form and a zwitterionic form. This is a type of prototropic tautomerism where a proton is transferred from the carboxylic acid group to the amino group.[7]

In the solid state and in aqueous solutions at or near neutral pH, the zwitterionic form is generally predominant.[8] The zwitterion is a dipolar ion with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻), while the overall molecule remains electrically neutral. The stability of the zwitterion in aqueous solution is enhanced by hydrogen bonding with water molecules.

The equilibrium between the neutral and zwitterionic forms is pH-dependent.

  • In acidic solutions (low pH): The carboxylate group of the zwitterion will be protonated, resulting in a net positive charge on the molecule.

  • In basic solutions (high pH): The ammonium group of the zwitterion will be deprotonated, resulting in a net negative charge on the molecule.

G cluster_equilibrium Tautomeric and Acid-Base Equilibria Cationic Cationic Form (Low pH) Zwitterion Zwitterionic Form (Isoelectric Point) Cationic->Zwitterion + OH⁻ - H₂O Zwitterion->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (High pH) Zwitterion->Anionic + OH⁻ - H₂O Neutral Neutral Form (Gas Phase/Non-polar Solvent) Zwitterion->Neutral Proton Transfer Anionic->Zwitterion + H₃O⁺ - H₂O

Figure 3: pH-dependent equilibria of 3-amino-tetrahydrofuran-3-carboxylic acid.

Conformational Considerations

The tetrahydrofuran ring is not planar and exists in puckered conformations, primarily the "twist" (C₂) and "bent" or "envelope" (Cₛ) forms.[9] The energy barrier between these conformers is low, and the ring is flexible. The substituents at the C3 position will adopt either an axial or equatorial-like orientation depending on the ring pucker, which can influence the molecule's overall shape and its ability to interact with binding partners.

Analytical Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the enantiomers and tautomers of 3-amino-tetrahydrofuran-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of these protons can provide information about the ring conformation and the relative stereochemistry of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carboxyl carbon in the range of 165-185 ppm.[10] The chemical shift can be sensitive to the protonation state of the carboxyl group, and thus to the pH of the solution. The other carbon atoms of the tetrahydrofuran ring will also have distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups and probing the tautomeric state.

  • Zwitterionic Form: The zwitterionic form will exhibit characteristic absorptions for the -NH₃⁺ group (stretching and bending vibrations) and the -COO⁻ group (asymmetric and symmetric stretching vibrations). The broad O-H stretch of the carboxylic acid will be absent.

  • Neutral Form: The neutral form will show a characteristic broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretching vibration (around 1710-1760 cm⁻¹).[10] It will also show N-H stretching vibrations for the -NH₂ group.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure would provide precise information on:

  • The absolute configuration ((R) or (S)) of an enantiomerically pure crystal.

  • The bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the tetrahydrofuran ring and its substituents.

  • The tautomeric state (neutral or zwitterionic) in the crystal lattice.

  • The intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Applications and Biological Significance

Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated for their potential as therapeutic agents. A patent discloses that amides derived from this amino acid are inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting their potential use in the prevention and treatment of venous and arterial thrombotic diseases.[2] The patent highlights a significant difference in the inhibitory activity between the (R) and (S) enantiomers of a related compound, with the (S)-enantiomer being approximately 15-fold more potent.[2] This demonstrates the profound impact of stereochemistry on the biological activity of these molecules and reinforces the need for enantioselective synthesis or efficient chiral resolution.

The constrained nature of the tetrahydrofuran ring makes this amino acid an attractive building block for the synthesis of peptidomimetics and other complex molecules with defined three-dimensional structures for various therapeutic targets.

Conclusion

3-Amino-tetrahydrofuran-3-carboxylic acid is a molecule of significant interest due to its unique structural features and potential applications in drug discovery. A thorough understanding of its stereochemistry and tautomerism is fundamental for its synthesis, purification, and biological evaluation. The ability to prepare and characterize the individual (R) and (S) enantiomers is paramount, as they can exhibit pronounced differences in their interactions with biological systems. The zwitterionic nature of the molecule governs its behavior in aqueous environments and is a key factor in its interactions with polar targets. The detailed protocols and analytical considerations presented in this guide provide a solid foundation for researchers working with this and related constrained amino acids, facilitating their exploration in the development of novel therapeutics.

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The Biological Versatility of the (S)-3-Aminotetrahydrofuran-3-carboxylic Acid Scaffold: From CNS Modulation to Antithrombotic Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quest for therapeutic agents with high specificity and potency is a central challenge in drug discovery. Conformationally constrained scaffolds have emerged as a powerful tool to achieve this, offering a strategy to lock bioactive molecules into receptor-relevant geometries, thereby enhancing affinity and reducing off-target effects. This guide focuses on the (S)-3-Aminotetrahydrofuran-3-carboxylic acid scaffold, a privileged heterocyclic structure that serves as a versatile building block for a diverse range of biologically active compounds. We will explore the synthesis of its derivatives and delve into their distinct pharmacological profiles, covering their roles as modulators of central nervous system targets, such as glutamate receptors and GABA transporters, and their surprising efficacy as potent inhibitors of Factor Xa in the coagulation cascade. This document provides field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in leveraging this unique scaffold for next-generation drug development.

Introduction: The Power of Conformational Constraint

In medicinal chemistry, the principle of conformational constraint is a cornerstone of rational drug design. By restricting the rotational freedom of a flexible molecule, we can pre-organize it into a conformation that is optimal for binding to a specific biological target. The this compound core is an exemplary scaffold that embodies this principle. Its rigid tetrahydrofuran ring system, combined with a chiral quaternary center, presents its amino and carboxylic acid functionalities in a well-defined three-dimensional space. This structural rigidity makes it an excellent starting point for creating potent and selective ligands for various biological targets.

This guide will illuminate the journey from this core scaffold to highly active derivatives, demonstrating its remarkable adaptability in targeting disparate physiological systems, from excitatory neurotransmission in the brain to enzymatic processes in blood coagulation.

The Scaffold: this compound

The core structure features a five-membered tetrahydrofuran ring, which acts as a bioisostere for other cyclic systems and imparts favorable physicochemical properties. The stereochemistry at the C3 position is critical; the (S)-enantiomer is often the basis for the most potent derivatives, highlighting the stereospecific nature of the interactions with their biological targets.[1][2] The strategic placement of the amino and carboxylic acid groups on the same carbon creates a constrained α-amino acid analog, a motif central to its biological mimicry.

Synthetic Pathways to Derivatization

The synthesis of derivatives from the this compound core typically involves standard transformations of the amino and carboxylic acid functional groups.[3][4] The primary amine serves as a versatile handle for N-acylation, N-alkylation, or reductive amination, allowing for the introduction of diverse lipophilic or functionalized side chains. The carboxylic acid is readily converted into esters, amides, or other bioisosteres.[3][4]

A general workflow for creating a library of derivatives is outlined below. The choice of coupling agents (for amides) or reaction conditions is critical for preserving the stereochemical integrity of the chiral center.

G cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization core (S)-3-Aminotetrahydrofuran -3-carboxylic acid n_acyl N-Acyl Derivatives core->n_acyl Acid Chloride / Coupling Agent n_alkyl N-Alkyl Derivatives core->n_alkyl Reductive Amination amides Amide Derivatives core->amides Amine / Coupling Agent (EDC, etc.) esters Ester Derivatives core->esters Alcohol / Acid Catalyst

Caption: General synthetic routes for derivatization.

Diverse Biological Activities and Applications

The true power of this scaffold lies in its ability to be tailored to interact with vastly different biological targets.

Central Nervous System: Modulating Glutamate and GABA Pathways

As a constrained amino acid, the scaffold is a natural fit for probing neurotransmitter systems.

  • Glutamate Receptor Modulation: Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors (ionotropic and metabotropic) are key drug targets.[5] By modifying the scaffold, researchers have developed conformationally restricted glutamate analogues.[6][7][8] These derivatives can achieve selectivity for different glutamate receptor subtypes, acting as either agonists or antagonists, which is crucial for treating neurological disorders while minimizing side effects.[6][7] For instance, certain derivatives have shown selective antagonist activity at group I metabotropic glutamate receptors (mGluRs).[6]

G ligand mGluR Antagonist receptor mGluR Gq ligand->receptor plc Phospholipase C (PLC) receptor:e->plc:w Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca²⁺ release) ip3->downstream dag->downstream block->receptor Blocks Activation

Caption: Antagonism of Group I mGluR signaling pathway.
  • GABA Uptake Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Terminating its signal involves reuptake from the synaptic cleft by GABA transporters (GATs). Inhibiting these transporters increases GABAergic tone and has anticonvulsant and anxiolytic effects.[9][10] N-alkylated derivatives of related pyrrolidine scaffolds have shown significant inhibitory potency at GAT-1 and GAT-3.[11] The this compound scaffold provides a rigid backbone for designing novel GAT inhibitors with potentially improved selectivity and pharmacokinetic profiles.

Table 1: Example IC₅₀ Values for GAT Inhibition by Related Scaffolds

Compound Type Target IC₅₀ (µM) Reference
N-alkylated 4-hydroxypyrrolidine derivative GAT-1 5.1 [11]
N-alkylated 4-hydroxypyrrolidine derivative GAT-1 6.6 [11]
N-alkylated 4-hydroxypyrrolidine derivative GAT-3 19.9 [11]

| Tricyclic analogue of Nipecotic Acid | GAT-1 | High Potency |[9][12] |

Antithrombotic Activity: Factor Xa Inhibition

Perhaps the most compelling demonstration of the scaffold's versatility is its application outside the CNS. Specific amide derivatives have been patented as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] FXa catalyzes the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation. Inhibiting FXa is a validated strategy for preventing and treating thrombosis.

The (S)-3-aminotetrahydrofuran-3-carboxamide core acts as a central scaffold to position key binding motifs, such as a chlorothiophene group, into the active site of FXa with high affinity and optical purity.[1]

G prothrombin Prothrombin thrombin Thrombin prothrombin->thrombin Catalyzes fibrinogen Fibrinogen thrombin->fibrinogen Cleaves fxa Factor Xa fxa->prothrombin fibrin Fibrin Clot fibrinogen->fibrin inhibitor (S)-3-Aminotetrahydrofuran -3-carboxamide Derivative inhibitor->fxa Inhibits G prep Prepare Rat Brain Synaptosomes preinc Pre-incubate Synaptosomes with Test Compound prep->preinc add Add [³H]-GABA to Initiate Uptake preinc->add incubate Incubate at 37°C add->incubate stop Stop Uptake (Ice-cold buffer, Filtration) incubate->stop measure Measure Radioactivity (Scintillation Counting) stop->measure

Caption: Workflow for [³H]-GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize fresh rat cerebral cortex in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in a physiological buffer.

  • Pre-incubation: In a 96-well plate, add 20 µL of test compound (dissolved in buffer, various concentrations) or vehicle control to wells. Add 180 µL of the synaptosome suspension. Pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the transporters before the substrate is introduced.

  • Initiate Uptake: Add 20 µL of a solution containing a mixture of non-radiolabeled GABA and [³H]-GABA (final concentration ~10-20 nM) to each well to start the reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The time is optimized to be within the linear range of GABA uptake.

  • Termination: Stop the uptake by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound [³H]-GABA.

  • Quantification: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Chromogenic Factor Xa Inhibition Assay

This is a direct enzymatic assay to determine the inhibitory potency of compounds on purified human Factor Xa.

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well microplate, add 50 µL of assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA).

  • Inhibitor Addition: Add 10 µL of test compound at various concentrations (typically in DMSO, then diluted in buffer) or vehicle control.

  • Enzyme Addition: Add 20 µL of purified human Factor Xa solution. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of a chromogenic FXa substrate (e.g., S-2222). This substrate mimics the natural substrate and releases a colored molecule (p-nitroaniline) upon cleavage.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of color development (V₀) is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve. The causality is direct: a lower rate of color change indicates more potent inhibition of the enzyme.

Structure-Activity Relationship (SAR) Insights

By comparing the activity of various derivatives, clear SAR trends emerge, guiding further optimization.

G cluster_n N-Substitution cluster_c Carboxyl Substitution core (S)-Configuration at C3 lipophilic Large, Lipophilic Groups (e.g., Tricyclic moieties) core->lipophilic polar Small, Polar Groups core->polar amide Amide Formation (e.g., with 5-chlorothiophene) core->amide ester Ester Formation core->ester outcome_gaba Increased Potency as GABA Uptake Inhibitor lipophilic->outcome_gaba Correlates with outcome_low Lower Potency polar->outcome_low Correlates with outcome_fxa High Potency as Factor Xa Inhibitor amide->outcome_fxa Correlates with ester->outcome_low Correlates with (for FXa/GAT)

Caption: Key structure-activity relationships.
  • For GAT Inhibition: Large, lipophilic N-substituents are critical for high potency, likely by interacting with hydrophobic pockets within the transporter protein. [9][12]* For FXa Inhibition: A specific N-acyl group (e.g., 5-chlorothiophen-2-yl-carbonyl) combined with a specific C-terminal amide is essential for fitting into the S1 and S4 pockets of the FXa active site. The (S)-configuration is crucial for the correct orientation. [1]* Stereochemistry: The (S)-configuration at the C3 position is consistently preferred for high-affinity interactions in both CNS and antithrombotic targets, underscoring the importance of a precise 3D arrangement of functional groups. [1]

Conclusion and Future Directions

The this compound scaffold is a testament to the power of using conformationally constrained building blocks in drug discovery. Its derivatives have demonstrated potent and specific activities against a remarkable range of biological targets, from neurotransmitter transporters and receptors in the complex environment of the CNS to a specific serine protease in the coagulation cascade. The insights and protocols provided in this guide serve as a foundation for researchers to further explore and exploit this privileged structure.

Future efforts should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives to translate their potent in vitro activity into successful in vivo candidates. Furthermore, the inherent versatility of this scaffold suggests that it could be adapted to target other homologous proteins, opening new avenues for therapeutic innovation.

References

  • Conti, P., De Amici, M., et al. (2007). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. PubMed. Available at: [Link]

  • Kragler, M., Höfner, G., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available at: [Link]

  • Andersen, K. E., Braestrup, C., et al. (1993). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. PubMed. Available at: [Link]

  • Kulig, K., Szulwach, A., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. PubMed. Available at: [Link]

  • Andersen, K. E., et al. (1993). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. Available at: [Link]

  • Kvist, T., Mattsson, J. P., et al. (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. PubMed. Available at: [Link]

  • Kvist, T., et al. (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. ResearchGate. Available at: [Link]

  • Srivastava, S., et al. (2022). Synthesis, characterization, and biological evaluation of some novel ϒ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. ResearchGate. Available at: [Link]

  • Raddatz, P., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Raddatz, P., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WIPO Patentscope. Available at: [Link]

  • Conti, P., et al. (2003). Design of Novel Conformationally Restricted Analogues of Glutamic Acid. AIR Unimi. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543662, 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem. Available at: [Link]

  • Raddatz, P., et al. (2010). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Oprica, A. I., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Gregory, K. J., & Conn, P. J. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications. Available at: [Link]

  • Lin, T. S., et al. (1981). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed. Available at: [Link]

  • LibreTexts. 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available at: [Link]

  • Reusch, W. Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. Available at: [Link]

  • Leah4sci. (2023). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. YouTube. Available at: [Link]

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(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Constrained Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional architecture is paramount. Chiral building blocks are the foundational components that enable the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs).[1][2] Among these, conformationally constrained amino acids have emerged as powerful tools for modulating the biological activity and pharmacokinetic profiles of therapeutic candidates. This guide provides an in-depth technical overview of (S)-3-aminotetrahydrofuran-3-carboxylic acid, a unique cyclic β-amino acid. We will explore its structural characteristics, survey robust synthetic strategies, and detail its application in medicinal chemistry, with a focus on its incorporation into novel molecular entities. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Strategic Value of Chirality and Conformational Constraint

Living systems are inherently chiral, leading to stereoselective interactions with therapeutic agents.[1] Consequently, a drug's efficacy, safety, and pharmacokinetic properties are often dictated by its absolute stereochemistry.[1][2] Chiral building blocks provide an efficient pathway to stereochemically defined molecules, accelerating research and development by enabling targeted design over random screening.[1][3][4][5]

This compound belongs to the class of cyclic β-amino acids, which are of significant interest for several reasons:

  • Conformational Rigidity: Unlike their flexible acyclic counterparts, cyclic amino acids lock a portion of the molecular backbone into a defined conformation. When incorporated into peptides or small molecules, this rigidity can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.[6][7]

  • Enhanced Proteolytic Stability: The unnatural β-amino acid structure is resistant to degradation by common proteases, a critical feature for developing peptide-based drugs with improved in vivo half-lives.[8]

  • Scaffold Diversity: The tetrahydrofuran (THF) ring introduces a unique, non-aromatic, and polar heterocyclic element, offering new vectors for chemical exploration and opportunities to fine-tune properties like solubility and cell permeability.

Physicochemical and Structural Profile

A clear understanding of the fundamental properties of a building block is the first step in its effective utilization.

PropertyValueSource
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid[9]
Molecular Formula C₅H₉NO₃[10][11]
Molecular Weight 131.13 g/mol [10][11]
CAS Number 114715-53-6[9]
Canonical SMILES C1OC(C(=O)O)N[12]
Appearance Solid[11]
XLogP3 -3.6[10]
Key Structural Features

The molecule's power as a building block stems from two primary features:

  • Quaternary Stereocenter: The chiral center is a fully substituted carbon atom (C3), which imparts significant steric definition to the molecule. This fixed three-dimensional arrangement of the amine, carboxylic acid, and the two methylene groups of the THF ring provides a rigid scaffold for further chemical elaboration.

  • Tetrahydrofuran Ring Conformation: The five-membered THF ring is not planar. It adopts puckered "envelope" or "twist" conformations.[13] This conformational preference influences the spatial orientation of the axial and equatorial substituents at C3, which is a critical consideration in molecular modeling and rational drug design. Achieving stereocontrol in 2,5-disubstituted tetrahydrofurans can be challenging due to the ring's flexibility, making building blocks with defined stereochemistry at other positions, like C3, particularly valuable.[14]

Asymmetric Synthesis: Strategies and Methodologies

The creation of enantiomerically pure cyclic β-amino acids is a non-trivial synthetic challenge. While a specific, published route for this compound was not detailed in the surveyed literature, several robust and generalizable strategies for analogous structures provide a clear blueprint.[6][7][15]

Overview of Synthetic Approaches

The asymmetric synthesis of such targets generally relies on introducing chirality through a catalyst or a chiral auxiliary, followed by a cyclization event.

cluster_0 Core Synthetic Strategies cluster_1 Key Transformations cluster_2 Outcome Acyclic Precursor Acyclic Precursor Diastereoselective Michael Addition Diastereoselective Michael Addition Acyclic Precursor->Diastereoselective Michael Addition Chiral Amine Ring-Closing Metathesis (RCM) Ring-Closing Metathesis (RCM) Acyclic Precursor->Ring-Closing Metathesis (RCM) Grubbs' Catalyst Prochiral Cyclic Substrate Prochiral Cyclic Substrate Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Cyclic Substrate->Asymmetric Hydrogenation [Rh] or [Ru] Catalyst Target Molecule (S)-3-Aminotetrahydrofuran- 3-carboxylic acid Asymmetric Hydrogenation->Target Molecule Diastereoselective Michael Addition->Target Molecule Followed by Cyclization Ring-Closing Metathesis (RCM)->Target Molecule

Caption: Core strategies for the asymmetric synthesis of cyclic β-amino acids.

  • Asymmetric Hydrogenation: This is a highly efficient method that involves the hydrogenation of a prochiral cyclic β-enamido ester using a chiral transition-metal catalyst (e.g., Rh-DuPHOS or Ru-BINAP).[4][7] The choice of metal and chiral ligand is critical for achieving high enantioselectivity.[7]

  • Diastereoselective Michael Addition: This approach involves the addition of a chiral amine to an α,β-unsaturated ester. The chirality of the amine directs the stereochemical outcome. Subsequent deprotection and intramolecular cyclization yield the desired cyclic amino acid.[6]

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for ring formation. An acyclic diene precursor, synthesized to contain the necessary stereocenter, can be cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the heterocyclic ring.[8][15]

Representative Protocol: Asymmetric Hydrogenation Route

The following protocol is a representative, field-proven workflow for synthesizing chiral cyclic β-amino acids, adapted from the principles of asymmetric hydrogenation of cyclic enamido esters.[7]

Objective: To synthesize an N-protected precursor of this compound.

Step 1: Synthesis of the Cyclic β-Enamido Ester Substrate

  • Rationale: To create the prochiral substrate for the key asymmetric hydrogenation step. This substrate must contain a double bond positioned for reduction and a coordinating group (the amide) to direct the chiral catalyst.

  • Procedure:

    • Start with a suitable precursor, such as a protected thiolactam analog of the THF ring.

    • React the thiolactam with sodium carbonate and Lawesson's reagent (or P₄S₁₀) in THF to form the corresponding thiolactam.

    • Treat the thiolactam with a strong base like n-BuLi at -78 °C, followed by quenching with an acyl chloride (e.g., methyl chloroformate) to introduce the ester group.

    • Perform a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide (e.g., (C₆H₅)₃P=CH-CO₂Et) in refluxing toluene to generate the cyclic β-enamido ester.[7]

Step 2: Chiral Catalyst-Mediated Asymmetric Hydrogenation

  • Rationale: This is the chirality-inducing step. A chiral rhodium or ruthenium catalyst coordinates to the double bond and the amide carbonyl of the substrate in a specific orientation, forcing the hydrogen to add to one face of the double bond preferentially.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve the cyclic β-enamido ester substrate in a degassed solvent (e.g., methanol or dichloromethane).

    • Add a catalytic amount (e.g., 0.5-1 mol%) of the chiral catalyst, for instance, [Rh(COD)(S,S)-Et-DuPHOS)]⁺BF₄⁻.

    • Pressurize the vessel with hydrogen gas (e.g., 5-20 bar).

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

    • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure. The resulting product should have a high enantiomeric excess (>95% ee).

Step 3: Deprotection

  • Rationale: To remove the protecting groups from the amine and ester functionalities to yield the final free amino acid.

  • Procedure:

    • Perform saponification of the ester using aqueous LiOH or NaOH in a THF/water mixture.

    • Acidify the mixture to protonate the carboxylate.

    • Remove the N-protecting group (e.g., a Boc group can be removed with trifluoroacetic acid[16]; other groups may require hydrogenolysis or different acidic/basic conditions).

    • Purify the final this compound by recrystallization or ion-exchange chromatography.

Applications in Medicinal Chemistry and Drug Design

The true value of this building block is realized when it is incorporated into larger molecules to confer desirable properties. Its derivatives have been pursued as components of medicaments, as evidenced by patent literature.[17][18] For example, the compound (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide highlights its use as a central scaffold.[17]

Caption: Drug discovery workflow utilizing the constrained building block.

Peptidomimetics and Scaffold Hopping

By replacing a natural amino acid with this building block, chemists can create peptidomimetics that mimic the structure of a native peptide turn or loop. This is a powerful strategy to improve oral bioavailability and in vivo stability. The THF core can also serve as a novel scaffold, allowing for "scaffold hopping" away from existing chemical series to generate new intellectual property and explore different binding modes.

Bioisosteric Replacement

The carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism.[19] While the building block itself contains a carboxylate, its rigid and unique structure allows it to present this group in a highly defined spatial orientation, potentially leading to different interactions compared to a flexible analog. Furthermore, the amine and carboxylate can be used as handles to build more complex structures where the THF ring itself acts as a bioisostere for other cyclic systems, like a cyclopentane or pyrrolidine ring, to modulate physicochemical properties.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

A primary application of this building block is its incorporation into peptide chains. The following is a standard, self-validating protocol for Fmoc-based SPPS.

SPPS_Cycle cluster_0 SPPS Cycle Resin Peptide-Resin (Free Amine) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 NewResin Peptide-Resin (N+1 Residue) Wash2->NewResin NewResin->Deprotection Repeat Cycle Start Start

Caption: The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Objective: To couple Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide resin loaded with the preceding amino acid).[20]

  • Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (3 equivalents relative to resin loading).

  • HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (2.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) (6 eq).

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF).[20]

  • 20% (v/v) Piperidine in DMF.[16][20]

  • SPPS reaction vessel.

Protocol:

  • Resin Preparation & Deprotection:

    • If starting from a protected peptide-resin, swell the resin in DMF for 30 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes.

    • Drain and add a fresh portion of 20% piperidine/DMF. Agitate for 10-15 minutes.

    • Causality: The first, short piperidine treatment helps to minimize aspartimide formation with sensitive residues. The second, longer treatment ensures complete removal of the acid-labile Fmoc group, exposing the free amine for the next coupling.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid and HATU in a minimal amount of DMF.

    • Add the DIPEA to this solution and vortex for 1 minute.

    • Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive OAt ester, minimizing the risk of epimerization at the α-carbon of the incoming amino acid.[21] DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the generated HCl.

    • Immediately add the activated amino acid solution to the washed, deprotected resin.

  • Reaction and Monitoring:

    • Agitate the resin slurry at room temperature for 1-2 hours. The quaternary nature of the stereocenter may lead to slower coupling kinetics compared to standard amino acids, so an extended coupling time is prudent.

    • Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle or final cleavage.

Conclusion

This compound stands out as a high-value chiral building block for contemporary drug discovery. Its inherent conformational rigidity, stemming from its cyclic nature and quaternary stereocenter, provides a powerful strategy for designing molecules with enhanced potency, selectivity, and metabolic stability. The synthetic accessibility through established asymmetric methodologies, combined with its straightforward incorporation into peptides and small molecules via standard protocols, makes it an attractive tool for medicinal chemists. As the demand for therapeutics with fine-tuned, three-dimensional structures continues to grow, the strategic application of constrained building blocks like this one will undoubtedly play a crucial role in the development of innovative and effective medicines.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, (9), 1336–1338.
  • Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. (2010). Journal of Organic Chemistry, 75(11), 3814-20.
  • Pousset, C., Callens, R., Marinetti, A., & Larchevêque, M. (2004).
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Some important cyclic β-amino acids. (n.d.).
  • 3-Aminotetrahydrofuran-3-carboxylic acid. (n.d.). PubChem.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.).
  • WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. (n.d.).
  • 3-Aminotetrahydrofuran-3-carboxylic acid. (n.d.). CymitQuimica.
  • (R)-3-aminotetrahydrofuran-3-carboxylic acid. (n.d.). PubChem.
  • This compound. (n.d.). ChemicalBook.
  • This compound. (n.d.). BLDpharm.
  • THF transition states. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (n.d.).
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Bentham Science.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026).
  • Peptide Synthesis. (2024). Chemistry LibreTexts.

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern drug development, the relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties is paramount. Central to this endeavor is the design and synthesis of unique molecular scaffolds that can effectively orient pharmacophoric elements in three-dimensional space. Among the myriad of heterocyclic systems, constrained amino acids have garnered significant attention due to their ability to mimic peptide backbones and introduce conformational rigidity, often leading to improved biological activity and metabolic stability. This guide delves into the discovery and synthetic evolution of one such scaffold: 3-aminotetrahydrofuran-3-carboxylic acid. While a singular, seminal academic publication marking its "discovery" remains elusive, its emergence and significance are prominently documented in the patent literature, highlighting its immediate value to the pharmaceutical industry.

Unveiling the Core: Physicochemical Properties

3-Aminotetrahydrofuran-3-carboxylic acid, with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol , is a non-proteinogenic, cyclic amino acid.[1] Its structure features a tetrahydrofuran ring, a five-membered saturated oxygen-containing heterocycle, with both an amino group and a carboxylic acid group attached to the same carbon atom (C3). This quaternary stereocenter is a key feature of the molecule.

PropertyValueSource
Molecular FormulaC₅H₉NO₃PubChem CID 543662[1]
Molecular Weight131.13 g/mol PubChem CID 543662[1]
IUPAC Name3-aminooxolane-3-carboxylic acidPubChem CID 543662[1]
CAS Number125218-55-5PubChem CID 543662[1]

The presence of both acidic (carboxylic acid) and basic (amine) functional groups makes it an amino acid with zwitterionic potential. The tetrahydrofuran ring imparts a degree of conformational constraint compared to its acyclic counterparts.

A History Rooted in Application: The Emergence in Medicinal Chemistry

The documented history of 3-aminotetrahydrofuran-3-carboxylic acid is intrinsically linked to its application in the synthesis of medicinally relevant compounds. A pivotal document in this context is the patent WO2008080891A2, which describes the synthesis of derivatives of 3-aminotetrahydrofuran-3-carboxylic acid for use as medicaments.[2][3] This patent, with inventors including Wenjun Tang and Zhengxu Han, underscores the compound's role as a crucial building block in the development of novel therapeutics.[4][5] The focus of this patent is on the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, indicating the importance of this scaffold in constructing complex molecules with potential biological activity.[2][3]

The development of synthetic routes to enantiomerically pure forms of this amino acid, as detailed in the patent, further highlights its significance.[2] In drug design, controlling the stereochemistry of chiral centers is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The methods described for obtaining these compounds in high optical purity suggest a strategic effort to incorporate this specific scaffold into drug candidates.

The Art of Synthesis: Crafting the 3-Aminotetrahydrofuran-3-carboxylic Acid Core

The synthesis of 3-aminotetrahydrofuran-3-carboxylic acid and its derivatives presents a unique set of challenges, primarily centered around the construction of the quaternary stereocenter at the C3 position. The patent literature, particularly WO2008080891A2, provides a foundational framework for approaching these syntheses.[2]

General Retrosynthetic Analysis

A logical retrosynthetic approach to the 3-aminotetrahydrofuran-3-carboxylic acid core is illustrated below. The disconnection of the amino and carboxyl groups from the C3 position reveals a tetrahydrofuranone precursor. This precursor can, in turn, be derived from simpler acyclic starting materials.

G A 3-Aminotetrahydrofuran- 3-carboxylic Acid B Protected Amino Acid / Ester A->B Functional Group Interconversion C α-Keto Ester B->C Strecker or Bucherer-Bergs Reaction Analogue D Tetrahydrofuran-3-one C->D Carboxylation E Acyclic Precursors D->E Cyclization

Caption: Retrosynthetic analysis of 3-aminotetrahydrofuran-3-carboxylic acid.

Key Synthetic Strategies

The patent WO2008080891A2 discloses methods for preparing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides.[2] These methods often involve the reaction of a protected 3-aminotetrahydrofuran-3-carboxylic acid derivative with other molecules. This implies the prior synthesis of the core amino acid scaffold. While the patent's primary focus is on the derivatization, the general principles of α,α-disubstituted amino acid synthesis are applicable here.

A common approach involves:

  • Synthesis of a Tetrahydrofuran-3-one Precursor: This can be achieved through various methods, often starting from commercially available materials.

  • Introduction of the Amino and Carboxyl Groups: This is the crucial step for creating the quaternary center. Two classical methods for this transformation are the Strecker and Bucherer-Bergs reactions, adapted for a cyclic ketone.

Representative Experimental Protocol (Hypothetical, based on established methods)

The following is a generalized, hypothetical protocol for the synthesis of the racemic 3-aminotetrahydrofuran-3-carboxylic acid, based on the principles of the Strecker synthesis.

Step 1: Synthesis of Tetrahydrofuran-3-one

This intermediate can be prepared via various literature methods, for instance, by the cyclization of an appropriate acyclic precursor.

Step 2: Strecker Synthesis of 3-Amino-3-cyanotetrahydrofuran

  • To a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., aqueous ammonia/methanol), add ammonium chloride and potassium cyanide.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent and purify by column chromatography to yield 3-amino-3-cyanotetrahydrofuran.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Treat the 3-amino-3-cyanotetrahydrofuran with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Heat the reaction mixture under reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water and a suitable organic solvent, and dry under vacuum to afford 3-aminotetrahydrofuran-3-carboxylic acid.

G cluster_0 Strecker Synthesis Workflow A Tetrahydrofuran-3-one B 3-Amino-3-cyanotetrahydrofuran A->B NH₃, KCN C 3-Aminotetrahydrofuran- 3-carboxylic Acid B->C Acid or Base Hydrolysis

Caption: Workflow for the Strecker synthesis of 3-aminotetrahydrofuran-3-carboxylic acid.

Enantioselective Synthesis: The Gateway to Chiral Drugs

The patent WO2008080891A2 places a strong emphasis on obtaining enantiomerically pure derivatives.[2] This can be achieved through several strategies:

  • Chiral Resolution: The racemic amino acid can be resolved into its individual enantiomers using chiral resolving agents to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: This is a more elegant and efficient approach where the desired enantiomer is synthesized directly. This can involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. While the patent does not provide exhaustive details on the asymmetric synthesis of the core, it is a field of active research for related structures. For instance, enantioselective synthesis of other tetrahydrofuran derivatives has been reported, which could potentially be adapted.[6]

Significance in Drug Development: A Scaffold of Promise

The inclusion of the 3-aminotetrahydrofuran-3-carboxylic acid scaffold in medicinal chemistry programs, as evidenced by the patent literature, suggests its value in creating drug candidates with desirable properties.[2] The constrained nature of the tetrahydrofuran ring can help to lock the molecule in a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity.

Furthermore, the presence of the amino and carboxylic acid groups provides convenient handles for further chemical modification, allowing for the synthesis of large libraries of compounds for screening. The amide derivatives described in the patent are a prime example of this strategy.[2]

Future Perspectives

The full potential of 3-aminotetrahydrofuran-3-carboxylic acids in drug discovery is likely still being explored. Future research in this area will undoubtedly focus on:

  • Development of more efficient and scalable asymmetric syntheses: This will be crucial for the cost-effective production of enantiomerically pure drug candidates.

  • Exploration of a wider range of derivatives: The core scaffold can be further functionalized to probe its interaction with a variety of biological targets.

  • Incorporation into peptidomimetics and other complex molecules: The unique structural features of this amino acid make it an attractive building block for more elaborate molecular architectures.

References

  • Han, Z., Gerlach, K., Krishnamurthy, D., Matthes, B., Nar, H., Priepke, H., Schuler-Metz, A., Senanayake, C. H., Sieger, P., Tang, W., Wienen, W., Xu, Y., & Yee, N. K. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • The present invention relates to a process for the manufacturing of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. (n.d.). Google Patents.
  • Tang, W. (n.d.). Tang Group-Research Publications. Retrieved from [Link]

  • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (n.d.). Figshare. Retrieved from [Link]

  • Han, Z.-X., Gerlach, K., Krishnamurthy, D., Matthes, B., Nar, H., Pfau, R., Priepke, H., Schuler-Metz, A., Senanayake, C. H., Sieger, P., Tang, W., Wienen, W., Yibo, X., & Yee, N. K. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. TW200846345A.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]

  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

  • 3-Aminotetrahydrofuran-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (2014). National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. (2020). ADDI. [Link]

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(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Conformationally Constrained Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Constraint in Drug Design

In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The ability of a small molecule to adopt a specific three-dimensional shape that complements its biological target is a cornerstone of its efficacy. However, many linear or flexible molecules expend a significant amount of entropic energy to adopt the correct binding conformation, which can limit their potency. This has led to a surge of interest in conformationally constrained amino acids, which are rigidified molecular scaffolds that pre-organize key pharmacophoric elements in a desired spatial orientation.[1][2] By reducing the entropic penalty of binding, these constrained building blocks can enhance affinity, improve selectivity, and increase metabolic stability.[1][3]

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a prime example of such a constrained non-proteinogenic amino acid. Its unique structure, featuring a tetrahydrofuran ring that restricts the torsion angles of the amino acid backbone and side chain, makes it a valuable tool in peptidomimetic and small molecule drug discovery. This in-depth technical guide will provide a comprehensive overview of the synthesis, properties, and applications of this versatile building block, offering insights for researchers and drug development professionals seeking to leverage the power of conformational constraint in their therapeutic design strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecular building block is essential for its effective application in drug discovery. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₉NO₃PubChem
Molecular Weight 131.13 g/mol PubChem
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acidPubChem
CAS Number 114715-53-6ChemicalBook
Appearance SolidCymitQuimica
Purity >95%CymitQuimica
InChI Key ATUWXXVBEAYCSQ-UHFFFAOYSA-NCymitQuimica

Synthesis of this compound: A Methodological Overview

A potential synthetic route could involve the stereoselective construction of the chiral tetrahydrofuran core, followed by the introduction of the amino and carboxylic acid functionalities. Several powerful methodologies have been developed for the enantioselective synthesis of substituted tetrahydrofurans, including:

  • Oxidative cyclization of 1,5-dienes: This method can be rendered asymmetric through the use of chiral catalysts.

  • Intramolecular etherification: This approach often involves the cyclization of a chiral precursor containing a hydroxyl group and a suitable leaving group.

  • [3+2] Cycloaddition reactions: These reactions can provide a rapid and stereocontrolled entry into the tetrahydrofuran ring system.

Once the chiral tetrahydrofuran scaffold is in hand, the amino and carboxylic acid groups can be installed. This might be achieved through a variety of transformations, such as the Curtius or Hofmann rearrangement of a carboxylic acid or amide precursor to introduce the amine, and the oxidation of a primary alcohol or aldehyde to furnish the carboxylic acid.

It is important to note that the development of a robust and scalable synthesis of this compound would likely require significant process optimization to control stereochemistry and maximize yield.

Conformational Analysis: The Structural Basis of Constraint

The therapeutic potential of this compound stems from the conformational constraints imposed by its cyclic structure. The tetrahydrofuran ring restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, thereby limiting the accessible conformational space of the amino acid.

The conformation of the tetrahydrofuran ring itself is not planar and typically adopts one of two low-energy conformations: the envelope (E) or the twist (T) form. The specific conformation and the orientation of the substituents are influenced by a variety of factors, including steric and electronic effects. The conformational preferences of substituted tetrahydrofurans can be elucidated using a combination of experimental techniques, such as NMR spectroscopy, and computational modeling.[4][5][6]

For this compound, the amino and carboxylic acid groups are situated at the C3 position of the tetrahydrofuran ring. This substitution pattern is expected to significantly influence the puckering of the ring and the preferred orientation of these functional groups. A detailed conformational analysis, likely involving high-resolution NMR studies and quantum mechanical calculations, would be necessary to fully characterize the conformational landscape of this molecule and to understand how it pre-organizes its functional groups for interaction with biological targets.

Diagram: Logical Relationship of Conformational Constraint to Biological Activity

G A Flexible Peptide B Multiple Conformations A->B exhibits C High Entropic Penalty for Binding B->C leads to D Lower Binding Affinity C->D results in E This compound F Constrained Conformation E->F possesses a G Low Entropic Penalty for Binding F->G leads to H Higher Binding Affinity G->H results in

Caption: Conformational constraint reduces the entropic cost of binding, potentially leading to higher affinity.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an attractive building block for the design of novel therapeutics. Its incorporation into peptides or small molecules can lead to significant improvements in their pharmacological properties.

Peptidomimetics

One of the primary applications of constrained amino acids is in the field of peptidomimetics, where they are used to mimic the secondary structure of peptides, such as β-turns and helices.[7] By replacing a native amino acid with a constrained analogue like this compound, it is possible to stabilize a desired conformation and enhance the peptide's resistance to proteolytic degradation.[1] This can lead to peptidomimetics with improved oral bioavailability and longer in vivo half-lives.

Diagram: Experimental Workflow for Incorporating Constrained Amino Acids into Peptides

G cluster_0 Peptide Synthesis cluster_1 Biological Evaluation A Solid-Phase Peptide Synthesis (SPPS) B Coupling of Protected Amino Acids A->B C Incorporation of this compound B->C D Cleavage and Deprotection C->D E Purification and Characterization D->E F Binding Assays E->F G Functional Assays F->G H In Vivo Studies G->H

Caption: Workflow for synthesizing and evaluating peptides containing constrained amino acids.

Small Molecule Drug Discovery

Beyond peptidomimetics, this compound can also serve as a valuable scaffold for the design of novel small molecule drugs. The tetrahydrofuran ring provides a rigid framework upon which pharmacophoric groups can be appended in a well-defined spatial arrangement. This can be particularly advantageous in targeting proteins with shallow or poorly defined binding pockets, where the pre-organization of binding elements can lead to a significant increase in affinity.

Furthermore, the introduction of the tetrahydrofuran moiety can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which can have a profound impact on its pharmacokinetic profile.

Experimental Protocol: A Representative Synthesis of a Substituted Tetrahydrofuran

While a specific protocol for this compound is not available, the following is a representative procedure for the diastereoselective synthesis of a cis-2,5-disubstituted tetrahydrofuran, which illustrates some of the key chemical principles that would be involved. This protocol is adapted from the literature and should be considered as a general guideline.[8]

Objective: To synthesize a cis-2,5-disubstituted tetrahydrofuran derivative via a stereocontrolled cyclization reaction.

Materials:

  • Appropriate starting materials (e.g., a 1,4-diol or a related precursor)

  • Reagents for cyclization (e.g., an acid catalyst)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of the Precursor: The synthesis would begin with the preparation of a suitable acyclic precursor containing the necessary functional groups for the cyclization reaction. The stereochemistry of the final product would be controlled by the stereochemistry of this precursor.

  • Cyclization Reaction: The acyclic precursor would be dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The cyclization reagent (e.g., a Lewis or Brønsted acid) would then be added, and the reaction mixture would be stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture would be quenched and worked up to remove the catalyst and any byproducts. The crude product would then be purified by column chromatography on silica gel to isolate the desired cis-2,5-disubstituted tetrahydrofuran.

  • Characterization: The structure and stereochemistry of the final product would be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio could be determined by NMR spectroscopy or by chiral HPLC analysis.

Self-Validation: The success of this protocol would be validated by the spectroscopic data, which should be consistent with the structure of the desired product. The observation of a high diastereomeric excess would confirm the stereoselectivity of the cyclization reaction.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block for the design of next-generation therapeutics. Its conformationally constrained nature offers the potential to overcome many of the challenges associated with traditional drug discovery, including poor affinity, lack of selectivity, and metabolic instability. While the development of a robust and scalable synthesis remains a key challenge, the potential rewards in terms of novel and effective therapeutics are significant.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to this and related constrained amino acids. Furthermore, a more detailed understanding of their conformational preferences and their impact on the biological activity of peptides and small molecules is needed. As our ability to design and synthesize complex molecular architectures continues to grow, conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the quest for new and better medicines.

References

  • Ananda, K., & Aravinda, S. (2010). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. etd@IISc. [Link]

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  • Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 7(9), 945-970.
  • Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiophene by the 1H NMR spectroscopy data and ab initio calculations. Russian Chemical Bulletin, 57(5), 983-991.
  • Reeves, J. T., et al. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(4), 341-352. [Link]

  • Ito, Y., & Suga, H. (2016). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 74(11), 1176-1182.
  • Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. Request PDF. [Link]

  • Sanofi-Aventis. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
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  • Fiori, S., & Garcı́a-Ramos, Y. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7845-7865. [Link]

  • Zaleski, D. P., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. The Journal of Physical Chemistry A, 128(16), 3369-3379. [Link]

  • ResearchGate. (n.d.). Set of the 22 compounds studied. [Link]

  • Bodensteiner, J., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(24), 4040-4055. [Link]

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  • Pfizer Inc. (2011). Practical Synthesis of Enantiomerically Enriched Amino Alcohols. Synlett, 2011(20), 2959-2962.
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Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a constrained, non-proteinogenic cyclic quaternary α-amino acid of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydrofuran scaffold introduces specific conformational constraints into peptides and small molecule therapeutics, which can lead to enhanced potency, selectivity, and metabolic stability. The quaternary stereocenter at the C3 position presents a considerable synthetic challenge, demanding a robust and highly stereocontrolled synthetic strategy. This application note provides a comprehensive guide to the enantioselective synthesis of this valuable building block, focusing on a well-established asymmetric Strecker synthesis approach. The protocols detailed herein are designed to be reproducible and scalable, providing a reliable pathway for researchers in the field.

Strategic Overview: The Asymmetric Strecker Synthesis

The chosen synthetic strategy begins with the commercially available and relatively inexpensive starting material, tetrahydrofuran-3-one. The core of the synthesis is an asymmetric Strecker reaction, which allows for the direct and enantioselective formation of the crucial α-aminonitrile intermediate. This is followed by a hydrolysis step to yield the final carboxylic acid. This approach is advantageous due to its convergence and the high levels of stereocontrol achievable with modern catalytic methods.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow start Tetrahydrofuran-3-one imine N-Protected Ketimine start->imine Chiral Amine/ Protecting Group aminonitrile (S)-α-Aminonitrile Intermediate imine->aminonitrile Cyanide Source/ Chiral Catalyst final_product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid aminonitrile->final_product Hydrolysis Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Materials Intermediate α-Aminonitrile Start->Intermediate Final_Product Final Product Intermediate->Final_Product NMR NMR (¹H, ¹³C) Intermediate->NMR MS Mass Spectrometry Intermediate->MS Final_Product->NMR HPLC Chiral HPLC Final_Product->HPLC Polarimetry Optical Rotation Final_Product->Polarimetry

Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the asymmetric synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid, a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry. The incorporation of such rigid scaffolds into peptides can enhance metabolic stability, improve receptor affinity, and control secondary structure.[1][2] This guide focuses on the most direct and efficient synthetic strategies starting from the readily available precursor, tetrahydrofuran-3-one. We will explore the catalytic asymmetric Strecker reaction as the primary method, detailing a robust protocol, discussing the underlying catalytic mechanism, and presenting expected outcomes based on analogous systems.

Introduction: The Significance of Constrained Amino Acids

The design of novel therapeutic agents frequently involves the use of unnatural amino acids to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation.[3][4] α,α-Disubstituted amino acids, particularly those with cyclic constraints like 3-amino-tetrahydrofuran-3-carboxylic acid, are exceptionally valuable building blocks.[2][3] The quaternary stereocenter imparts significant conformational rigidity, which can lock a peptide into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target. The tetrahydrofuran ring itself can also engage in favorable interactions within a receptor's binding pocket, making this scaffold a privileged structure in drug discovery.

The primary challenge in synthesizing these molecules lies in the stereocontrolled construction of the α-quaternary carbon center. This guide outlines a practical and efficient approach to achieve this with high enantioselectivity.

Overview of Synthetic Strategies

The most convergent approach to 3-amino-tetrahydrofuran-3-carboxylic acid begins with tetrahydrofuran-3-one. The key transformation is the creation of the C3-stereocenter by adding both an amino (or protected amino) group and a carboxyl (or carboxyl equivalent) group across the ketone carbonyl. Two primary strategies are exceptionally well-suited for this purpose:

  • Asymmetric Strecker Reaction: This is a three-component reaction involving the ketone, a cyanide source (e.g., KCN, TMSCN), and an ammonia equivalent (e.g., an amine or ammonium salt). The use of a chiral catalyst ensures that the nucleophilic addition of cyanide to the in situ-formed ketimine intermediate occurs enantioselectively.[5][6] This method is highly atom-economical and directly yields an α-aminonitrile, a immediate precursor to the target amino acid.[7][8]

  • Asymmetric Bucherer-Bergs Reaction: A related multicomponent reaction that uses ammonium carbonate and a cyanide source to produce a spiro-hydantoin intermediate.[9][10] This hydantoin can then be hydrolyzed to the desired α,α-disubstituted amino acid. Asymmetric variants often rely on kinetic resolution or chiral transfer agents.

For its directness and the availability of highly effective chiral catalysts, this guide will focus on the organocatalytic asymmetric Strecker reaction .[11]

Key Protocol: Organocatalytic Asymmetric Strecker Reaction

This protocol is adapted from established procedures for the asymmetric Strecker reaction on cyclic ketones using chiral thiourea-based catalysts. These catalysts operate through a dual-activation mechanism, using the thiourea moiety to activate the imine electrophile via hydrogen bonding and the basic amine moiety to activate the nucleophile.[11][12]

Experimental Workflow Diagram

G cluster_prep Step 1: Ketimine Formation (in situ) cluster_strecker Step 2: Asymmetric Cyanation cluster_hydrolysis Step 3: Hydrolysis & Deprotection ketone Tetrahydrofuran-3-one imine_formation In Situ Formation of N-Protected Ketimine ketone->imine_formation Drying Agent (e.g., MgSO4) Toluene, RT amine N-Protecting Amine (e.g., Benzhydrylamine) amine->imine_formation strecker_rxn Enantioselective Strecker Reaction CH2Cl2, -40 °C to RT catalyst Chiral Thiourea Catalyst (e.g., Takemoto Catalyst) catalyst->strecker_rxn tms_cn TMSCN tms_cn->strecker_rxn acid_hydrolysis Nitrile Hydrolysis & N-Deprotection strecker_rxn->acid_hydrolysis Conc. HCl, Reflux final_product 3-Amino-tetrahydrofuran- 3-carboxylic Acid acid_hydrolysis->final_product Ion-Exchange Chromatography

Caption: Workflow for the asymmetric synthesis of the target amino acid.

Step-by-Step Protocol

Materials and Reagents:

  • Tetrahydrofuran-3-one

  • Benzhydrylamine (or other suitable amine)

  • Magnesium sulfate (anhydrous)

  • Chiral thiourea organocatalyst (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • In Situ Ketimine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydrofuran-3-one (1.0 eq), benzhydrylamine (1.05 eq), and anhydrous toluene.

    • Add anhydrous magnesium sulfate (2.0 eq) as a drying agent.

    • Stir the mixture vigorously at room temperature for 12-18 hours to facilitate ketimine formation. The reaction progress can be monitored by TLC or GC-MS. The ketimine is used in the next step without isolation.

  • Asymmetric Cyanation:

    • In a separate flame-dried flask, dissolve the chiral thiourea catalyst (0.1 eq) in anhydrous dichloromethane.

    • Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath).

    • Add the crude ketimine solution from Step 1 to the catalyst solution via cannula.

    • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the reaction mixture over 10 minutes.

    • Allow the reaction to stir at -40 °C for 24-48 hours. Monitor the reaction by TLC for the consumption of the ketimine.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-protected α-aminonitrile. The product can be purified by column chromatography on silica gel.

  • Hydrolysis and Deprotection:

    • To the crude α-aminonitrile from Step 2, add concentrated hydrochloric acid (6 M).

    • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours until the nitrile and protecting group are fully hydrolyzed (monitor by LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

    • Dissolve the residue in deionized water and apply it to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).

    • Wash the column with water to remove impurities, then elute the amino acid with a 2 M aqueous ammonia solution.

    • Collect the fractions containing the product (ninhydrin stain) and concentrate under reduced pressure to yield the final product, 3-amino-tetrahydrofuran-3-carboxylic acid.

Catalytic Mechanism

The success of the organocatalytic approach hinges on the dual activation provided by the bifunctional thiourea catalyst. The proposed catalytic cycle illustrates how enantiocontrol is achieved.

Catalytic Cycle Diagram

G cluster_activation Dual Activation cluster_addition Stereoselective C-C Bond Formation cluster_release Product Release & Catalyst Regeneration catalyst Chiral Thiourea Catalyst (Cat) activated_complex Ternary Complex Cat-Imine-HCN catalyst->activated_complex H-Bonds to Imine N imine Ketimine imine->activated_complex hcn HCN (from TMSCN) hcn->activated_complex Base activates HCN transition_state Favored Transition State (Re- or Si-face attack) activated_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Regeneration product Chiral α-Aminonitrile product_complex->product Product Release

Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.

Mechanistic Rationale:

  • Activation: The chiral thiourea catalyst binds to the in situ-formed ketimine via hydrogen bonds between the thiourea protons and the imine nitrogen. This interaction increases the electrophilicity of the imine carbon. Simultaneously, the basic tertiary amine on the catalyst scaffold deprotonates HCN (generated from TMSCN), increasing its nucleophilicity and bringing it into close proximity within a chiral environment.

  • Stereoselective Addition: The cyanide anion attacks the activated imine carbon. The bulky substituents on the chiral catalyst scaffold sterically block one face of the imine, forcing the cyanide to attack from the less hindered face. This directed attack is the origin of the high enantioselectivity.

  • Product Release: The resulting α-aminonitrile-catalyst complex dissociates, releasing the enantioenriched product and regenerating the catalyst to begin a new cycle.

Expected Results and Data

While specific data for tetrahydrofuran-3-one is not extensively published, results from analogous cyclic ketones in organocatalytic asymmetric Strecker reactions provide a strong basis for expected outcomes. High yields and excellent enantioselectivities are consistently reported for five- and six-membered cyclic systems.

Ketone SubstrateCatalyst TypeYield (%)Enantiomeric Excess (ee %)Reference
Dibenzo[b,f][13][14]oxazepineDihydroquinine-Thiourea90-99%95-98% ee[11]
α-Amido sulphonesChiral Oligoethylene Glycol90-99%91-99% ee[5]
Various AldiminesCyclic Dipeptide75-95%85-99% ee[12]

Based on these precedents, the described protocol for tetrahydrofuran-3-one is anticipated to yield the corresponding α-aminonitrile in >85% yield and with >95% enantiomeric excess .

Conclusion

The organocatalytic asymmetric Strecker reaction represents a powerful, efficient, and highly stereoselective method for the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid. The protocol detailed herein utilizes a commercially available starting material and a well-established catalytic system to construct the challenging quaternary stereocenter in a predictable and controlled manner. This approach provides a reliable pathway for accessing this valuable constrained amino acid, enabling its broader application in peptidomimetics and drug discovery programs.

References

  • Ohfune, Y., & Horikawa, M. (1998). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids via an Intramolecular Strecker Synthesis. Heterocycles, 47(1), 25-28. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 2: Cyclic compounds. Tetrahedron: Asymmetry, 11(3), 645-732. Available at: [Link]

  • García-Ramos, Y., et al. (2017). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal, 23(68), 17296-17300. Available at: [Link]

  • Marqués-López, E., et al. (2009). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society, 131(41), 14758–14759. Available at: [Link]

  • Wolfe, J. P., & Raines, R. T. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2009-2035. Available at: [Link]

  • Wang, J., et al. (2012). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Communications, 3, 1212. Available at: [Link]

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  • Rutjes, F. P. J. T., et al. (2005). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 7(1), 109-116. Available at: [Link]

  • Pedro, J. R., et al. (2018). Asymmetric organocatalytic Strecker-type reactions of aliphatic N,N-dialkylhydrazones. Advanced Synthesis & Catalysis, 360(18), 3479-3484. Available at: [Link]

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  • Kumar, A., et al. (2014). Pyrrolidine-Oxyimides: New Chiral Catalysts for Enantioselective Michael Addition of Ketones to Nitroolefins in Water. European Journal of Organic Chemistry, 2014(26), 5763-5769. Available at: [Link]

  • Czarnecka, K., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(16), 4956. Available at: [Link]

  • Miyagawa, S., et al. (2017). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 15(3), 543-546. Available at: [Link]

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  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Available at: [Link]

  • Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

  • Zhao, B.-S., et al. (2023). Synthesis of tetrahydrofuran derivatives via enantioselective intramolecular oxidative hydrofunctionalization. Science, 381(6664), 1338-1345. Available at: [Link]

  • Zhou, J., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8503. Available at: [Link]

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Application Notes and Protocols for the Industrial Scale Production of (S)-3-Aminotetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of modern drug discovery is increasingly reliant on the design and synthesis of novel molecular scaffolds that can impart improved pharmacological properties to therapeutic candidates. Among these, conformationally constrained amino acids have emerged as invaluable building blocks.[1] (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a non-proteinogenic amino acid, represents a key structural motif in this class. Its rigid tetrahydrofuran ring system introduces specific conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[2] This application note provides a comprehensive guide to the industrial-scale production of this compound, detailing a robust synthetic route, a scalable purification protocol, and rigorous analytical methods for quality control.

Part 1: Synthesis and Manufacturing

The selected synthetic strategy for the industrial-scale production of this compound is a robust six-step process commencing from the readily available and chiral starting material, L-aspartic acid. This pathway is advantageous due to its use of cost-effective reagents and its amenability to large-scale production.[3][4]

Overall Synthetic Scheme:

Synthesis_Scheme A L-Aspartic Acid B (S)-N-Benzoyl-aspartic acid A->B Acylation (Benzoyl Chloride, NaOH) C (S)-N-Benzoyl-aspartic acid dimethyl ester B->C Esterification (Methanol, Acetyl Chloride) D (S)-2-(Benzoylamino)-1,4-butanediol C->D Reduction (Sodium Borohydride) E (S)-N-Benzoyl-3-aminotetrahydrofuran-3-carboxylic acid D->E Cyclization & Oxidation (Acid Catalyst) F This compound E->F Hydrolysis (Aqueous HCl)

Caption: Six-step synthesis of this compound from L-aspartic acid.

Detailed Experimental Protocol:

Step 1: Acylation of L-Aspartic Acid

  • Reactor Setup: A 5000 L glass-lined reactor is charged with 2000 L of purified water.

  • Base and Starting Material Addition: With stirring, 480 kg of sodium hydroxide is added, followed by 300 kg of L-aspartic acid. The mixture is stirred for 30 minutes to ensure complete dissolution.[3]

  • Acylation: A solution of 316 kg of benzoyl chloride in 650 L of toluene is added dropwise to the reactor, maintaining the temperature between 20-25°C. The reaction is monitored by HPLC until completion (typically 2-3 hours).

  • Work-up: After the reaction is complete, the layers are separated. The aqueous layer is acidified with 36% hydrochloric acid to a pH of 2-3, leading to the precipitation of (S)-N-Benzoyl-aspartic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification

  • Reactor Setup: A 5000 L glass-lined reactor is charged with 3880 L of methanol.

  • Esterification: 220 kg of (S)-N-Benzoyl-aspartic acid is added, and the mixture is cooled to 22°C. 182 kg of acetyl chloride is added dropwise, maintaining the temperature below 30°C. The reaction is stirred for 3 hours and monitored by HPLC.[3]

  • Neutralization and Isolation: Solid sodium bicarbonate is added to neutralize the reaction mixture to a pH of 7. The mixture is filtered, and the filtrate is concentrated under reduced pressure. Ethyl acetate and petroleum ether are added to precipitate the product, which is then filtered and dried.

Step 3: Reduction

  • Reactor Setup: A 3000 L stainless steel reactor is rendered inert with nitrogen. 600 kg of THF, 600 kg of toluene, and 150 kg of anhydrous methanol are added.

  • Substrate Addition: 300 kg of (S)-N-Benzoyl-aspartic acid dimethyl ester is added and stirred for 30 minutes.[4]

  • Reduction: The mixture is cooled to 0-5°C, and 95 kg of sodium borohydride is added portion-wise over 4 hours, maintaining the temperature below 25°C. The reaction is stirred at room temperature for 2 hours and monitored by HPLC.

  • Quenching and Work-up: The reaction is cooled, and a mixture of 210 kg of hydrochloric acid and 210 L of water is added dropwise. The mixture is stirred for 4 hours, and the resulting solid is removed by centrifugation. The filtrate is concentrated under reduced pressure to yield the crude diol.

Step 4 & 5: Cyclization, Hydrolysis, and Salification

  • Cyclization: The crude (S)-2-(Benzoylamino)-1,4-butanediol is dissolved in a suitable solvent and treated with an acid catalyst to facilitate intramolecular cyclization to the protected aminotetrahydrofuran derivative.

  • Hydrolysis: The resulting protected amino acid is then subjected to hydrolysis with aqueous hydrochloric acid to remove the benzoyl protecting group.[3]

  • Isolation: The final product, this compound hydrochloride, is isolated by crystallization. To obtain the free amino acid, the hydrochloride salt is dissolved in water and the pH is adjusted to its isoelectric point, causing the product to precipitate.

StepProductStarting Material (kg)Product (kg)Yield (%)Purity (%)
1(S)-N-Benzoyl-aspartic acid30048090>98
2(S)-N-Benzoyl-aspartic acid dimethyl ester48050094>99
3-5This compound50022085 (overall)>98

Part 2: Purification

The primary method for the industrial-scale purification of this compound is ion-exchange chromatography, which separates molecules based on their net charge.[5] Given the amphoteric nature of the target amino acid, a strong cation exchange resin is employed.

Purification Workflow:

Purification_Workflow A Crude Product C Sample Loading A->C B Column Equilibration (Low pH Buffer) B->C D Washing (Low Salt Buffer) C->D E Elution (High Salt or pH Gradient) D->E F Fraction Collection & Analysis E->F G Pooling & Desalting F->G H Lyophilization G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by ion-exchange chromatography.

Detailed Purification Protocol:
  • Resin Selection and Column Packing: A strong cation exchange resin (e.g., Dowex 50W series) is packed into an industrial-scale chromatography column.

  • Equilibration: The column is equilibrated with a low pH buffer (e.g., 50 mM sodium phosphate, pH 3.0) until the pH and conductivity of the eluate match the buffer.[5]

  • Sample Loading: The crude this compound is dissolved in the equilibration buffer and loaded onto the column.

  • Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: The bound product is eluted using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by increasing the pH.[6]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing the pure product.

  • Pooling and Desalting: The pure fractions are pooled, and the salt is removed by a suitable method such as diafiltration or size-exclusion chromatography.

  • Lyophilization: The desalted solution is lyophilized to obtain the final product as a white powder.

ParameterValue
Resin TypeStrong Cation Exchanger
Equilibration Buffer50 mM Sodium Phosphate, pH 3.0
Elution Buffer50 mM Sodium Phosphate, 1 M NaCl, pH 3.0
Expected Recovery>90%
Final Purity>99.5%

Part 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Analytical Workflow:

Analytical_Workflow A Final Product B Identity Confirmation (NMR, Mass Spectrometry) A->B C Purity Analysis (Reversed-Phase HPLC) A->C D Enantiomeric Purity (Chiral HPLC) A->D E Certificate of Analysis B->E C->E D->E

Caption: Analytical workflow for the quality control of this compound.

Detailed Analytical Protocols:

1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry.[7]

2. Purity Analysis (Reversed-Phase HPLC):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

3. Enantiomeric Purity (Chiral HPLC):

  • Column: Teicoplanin-based chiral stationary phase (CSP) (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water with a small amount of acid or base to optimize separation (e.g., 70:10:20:0.1 Methanol:Acetonitrile:Water:Triethylamine).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Acceptance Criteria: Enantiomeric excess (e.e.) > 99.5%.

Analytical TestMethodSpecification
Identity¹H NMR, ¹³C NMR, MSConforms to structure
PurityReversed-Phase HPLC≥99.5%
Enantiomeric PurityChiral HPLC≥99.5% e.e.
AppearanceVisualWhite to off-white powder

References

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents. [URL: https://patents.google.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents. [URL: https://patents.google.
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  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents. [URL: https://patents.google.
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  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. [URL: https://patents.google.
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  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns | Agilent. [URL: https://www.agilent.
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Application Note: A Guide to the Purification and Chiral Resolution of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a crucial chiral building block in medicinal chemistry, valued for its constrained cyclic structure. Achieving high chemical and enantiomeric purity (>98% e.e.) is paramount for its application in the synthesis of pharmacologically active compounds.[1] This guide provides a detailed framework of robust purification strategies, including ion-exchange chromatography for gross impurity removal and diastereomeric salt crystallization for enantiomeric enrichment. Each protocol is supported by explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties and Purification Rationale

Understanding the inherent properties of this compound is fundamental to designing an effective purification strategy. As a non-proteinogenic amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, conferring a zwitterionic character. This dual functionality means its net charge and solubility are highly dependent on the pH of the surrounding medium.

Causality: The purification strategy hinges on exploiting the differences between the target molecule and its impurities. These differences can be charge (leveraged by ion-exchange), solubility (leveraged by crystallization), or stereochemistry (leveraged by chiral resolution).

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₅H₉NO₃[2]-
Molecular Weight 131.13 g/mol [2][3]Useful for mass spectrometry and molar calculations.
Structure Cyclic α-amino acid with a tetrahydrofuran ring.The constrained ring influences solubility and crystal packing.
Chirality Contains a stereocenter at the C3 position.Enantiomeric purity is a critical quality attribute.
pKa Values Estimated pKa₁ (~2-3 for -COOH), pKa₂ (~9-10 for -NH₃⁺).Dictates the molecule's net charge at a given pH, crucial for ion-exchange chromatography.
Isoelectric Point (pI) Estimated pI (~5.5-6.5).At the pI, the molecule has a net-zero charge and often minimum solubility in aqueous solutions, a property that can be used for crystallization.[4]
Solubility Generally soluble in aqueous acidic and basic solutions; sparingly soluble in many organic solvents when in its zwitterionic form.[5]Solvent selection is key for both crystallization and chromatography. Using additives like other solvents or surfactants can modify solubility for better crystallization.[6]

Overall Purification Strategy

A multi-step approach is typically required to achieve high purity. The process begins with the removal of bulk impurities from the crude synthetic product, followed by a specific step to enhance the enantiomeric excess, and concludes with a final polishing step.

Purification_Strategy Crude Crude Synthetic Product (Chemical & Enantiomeric Impurities) IEX Protocol 1: Ion-Exchange Chromatography (Gross Impurity Removal) Crude->IEX  Removes salts,  reagents, charged  by-products   DRC Protocol 2: Diastereomeric Resolution (Enantiomeric Enrichment) IEX->DRC  Separates (S) from (R)  enantiomer   Recryst Protocol 3: Final Recrystallization (Polishing) DRC->Recryst  Removes residual  impurities, resolving  agent traces   Pure High-Purity Product (>99% chemical, >98% e.e.) Recryst->Pure

Caption: Overall workflow for the purification of this compound.

Protocol 1: Purification by Cation-Exchange Chromatography

Ion-exchange chromatography (IEC) is a highly effective technique for separating amino acids from charged impurities based on their net surface charge.[7] For this compound, a weakly acidic cation-exchange resin is ideal.

Principle of Causality: At a pH below the molecule's isoelectric point (pI), the carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. This allows the molecule to bind to a negatively charged cation-exchange resin. Neutral impurities and anions will pass through the column, while the bound product can be selectively eluted by increasing the pH or the salt concentration.[8]

IEX_Workflow cluster_column Cation Exchange Column Equilibrate 1. Equilibrate Resin (e.g., pH 3-4 Buffer) Load 2. Load Sample (Dissolved in equilibration buffer) Equilibrate->Load Wash 3. Wash Column (Removes neutral & anionic impurities) Load->Wash Elute 4. Elute Product (e.g., pH 7-8 Buffer, NH4OH) Wash->Elute Output Purified Fractions Elute->Output Input Crude Product

Caption: Step-by-step workflow for purification using cation-exchange chromatography.

Detailed Protocol:
  • Resin Selection and Preparation:

    • Select a weakly acidic cation-exchange resin (e.g., Bio-Rex 70 or equivalent).[9]

    • Swell the resin in deionized water and wash extensively according to the manufacturer's instructions.

    • Pack the resin into a suitable chromatography column and equilibrate with at least 5 column volumes (CV) of a start buffer (e.g., 0.1 M acetic acid, pH ~3.5).

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal volume of the start buffer.[10] Ensure the pH is adjusted to ~3.5 to promote a net positive charge.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.[10]

    • Carefully load the clarified sample onto the equilibrated column at a slow flow rate.

  • Washing:

    • Wash the column with 3-5 CV of the start buffer to elute unbound impurities (neutral molecules, anions, and weakly bound cations).

    • Monitor the column effluent using a UV detector (if applicable) or by collecting fractions and testing with a general method like a ninhydrin spot test until the baseline is stable.[11]

  • Elution and Collection:

    • Elute the bound product by applying an elution buffer with a higher pH or ionic strength. A step gradient using a volatile buffer like 0.5 M aqueous ammonia (NH₄OH) is effective. The ammonia solution will deprotonate the -NH₃⁺ group, neutralizing the molecule's charge and releasing it from the resin.

    • Alternatively, a linear pH gradient (e.g., from pH 3.5 to 8.0) can be used for finer separation.[11]

    • Collect fractions and monitor for the presence of the product.

  • Post-Elution Processing:

    • Pool the fractions containing the pure product.

    • Remove the volatile buffer by rotary evaporation under reduced pressure.

    • Lyophilize the resulting aqueous solution to obtain the purified amino acid as a solid.

Protocol 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization

This classical resolution technique is one of the most reliable methods for separating enantiomers on a preparative scale.[12] It is particularly effective when the starting material has an enantiomeric excess that is not yet at the desired level.

Principle of Causality: Reacting the racemic or enantiomerically-enriched amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) forms a pair of diastereomeric salts.[13] Diastereomers are not mirror images and thus have different physical properties, most notably solubility.[13][14] By carefully choosing the solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other dissolved.

Diastereomer_Resolution cluster_sep Separation Mix Racemic/Enriched Amino Acid ((S)-A + (R)-A) Salt Diastereomeric Salt Formation ((S)-A·(R)-TA + (R)-A·(R)-TA) Mix->Salt Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid, (R)-TA) Agent->Salt Cryst Fractional Crystallization (e.g., in Ethanol/Water) Salt->Cryst Solid Solid Phase (Less Soluble Salt) (S)-A·(R)-TA Cryst->Solid Liquid Liquid Phase (Mother Liquor) (More Soluble Salt) (R)-A·(R)-TA Cryst->Liquid Liberate Liberation of Amino Acid (pH Adjustment or IEX) Solid->Liberate Pure_S Enantiopure (S)-Amino Acid Liberate->Pure_S

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Protocol:
  • Selection of Resolving Agent and Solvent:

    • Since the target is an amino acid (amphoteric), either a chiral acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid) or a chiral base (e.g., brucine, (R)-1-phenylethylamine) can be used.[13][14] Let's use (+)-tartaric acid as an example.

    • The solvent system is critical. Mixtures of alcohols and water (e.g., ethanol/water, methanol/water) are often effective for crystallizing amino acid salts.[6]

  • Diastereomeric Salt Formation:

    • Dissolve one molar equivalent of the enantiomerically-enriched amino acid in a suitable volume of hot solvent (e.g., 80% aqueous ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent ((+)-tartaric acid) in the same hot solvent. The exact stoichiometry may require optimization.

    • Combine the two solutions while hot and stir.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, without agitation. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.

    • The less soluble diastereomeric salt will preferentially crystallize.

    • Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

    • Dry the crystals. The mother liquor, enriched in the other diastereomer, can be set aside for potential recovery of the (R)-enantiomer.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in deionized water.

    • The free amino acid can be liberated by adjusting the pH to its isoelectric point (pI), where it is least soluble, causing it to precipitate.[4] For example, carefully add a base like pyridine or dilute NH₄OH.

    • Alternatively, and for a cleaner separation, use the cation-exchange chromatography protocol described in Section 3. The tartaric acid will pass through the column, and the purified (S)-amino acid can be eluted.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Final Polishing by Recrystallization

A final recrystallization step is often necessary to remove trace impurities, such as residual resolving agent or salts, and to obtain a product with high crystalline quality.

Principle of Causality: This technique relies on the principle that the solubility of a compound increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the compound to crystallize while impurities remain in the solution.

Detailed Protocol:
  • Solvent Selection: Identify a suitable solvent or solvent system. For amino acids, mixtures of a polar solvent (like water or ethanol) and a less polar co-solvent are common.[15] A good system is one where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the amino acid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under vacuum.

Analytical Methods for Purity Assessment

Self-validation of the purification process is critical. The following methods should be used to assess the chemical and enantiomeric purity of the final product.

AnalysisMethodTypical Conditions & Purpose
Chemical Purity Reversed-Phase HPLC (RP-HPLC) with UV or MS detectionColumn: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Purpose: To quantify chemical impurities.
Enantiomeric Purity (e.e.) Chiral HPLCColumn: Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide (e.g., teicoplanin) or a polysaccharide derivative.[16][17] Mobile Phase: Varies by column; often polar-ionic or reversed-phase modes are used for underivatized amino acids. Purpose: To separate and quantify the (S) and (R) enantiomers to determine the enantiomeric excess.
Structural Confirmation ¹H and ¹³C NMR SpectroscopySolvent: D₂O or DMSO-d₆. Purpose: To confirm the chemical structure and identify any structural impurities.
Identity Confirmation Mass Spectrometry (MS)Mode: Electrospray Ionization (ESI+). Purpose: To confirm the molecular weight of the compound.

References

  • D'Aniello, A., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids... Analytical Biochemistry, 199(1), 86-92. Available at: [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • Brückner, H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 38(2), 589-604. Available at: [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Available at: [Link]

  • Csapó, J., et al. (2004). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1, 5-20. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Available at: [Link]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 6(9), 652-671. Available at: [Link]

  • Halpern, B., et al. (1983). Resolution of racemic amino acids. U.S. Patent 4,379,941.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Akashi, K. (1992). Method for crystallization of amino acids. U.S. Patent 5,118,815.
  • PubChem. (R)-3-aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Kim, K., et al. (2004). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst, 129(6), 553-559. Available at: [Link]

  • PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • ResearchGate. How to do the Fmoc amino acid recrystallization?. Available at: [Link]

  • Ryadnov, M. Y., et al. (1999). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 44(2), 178-180. Available at: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids.... Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

  • Google Patents. (2021). Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.

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Application Notes and Protocols for the Analytical Quantification of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical quantification of (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a chiral cyclic β-amino acid of increasing interest in pharmaceutical development. We present detailed protocols and expert insights into various analytical methodologies, including chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we discuss the principles of structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to establish robust and reliable analytical methods for this compound, in accordance with regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a conformationally constrained β-amino acid analog. Such structures are of significant interest in medicinal chemistry as they can be incorporated into peptides and other molecules to induce specific secondary structures, enhance metabolic stability, and improve pharmacological activity.[1] The precise stereochemistry at the C3 position is critical for its biological function, necessitating analytical methods that can not only quantify the compound but also definitively determine its enantiomeric purity.

The development of robust analytical methods is a cornerstone of drug development, ensuring product quality, safety, and efficacy. For a chiral molecule like this compound, the analytical challenge is twofold: to accurately quantify the active (S)-enantiomer and to detect and quantify the inactive or potentially harmful (R)-enantiomer. This guide provides a detailed exploration of the primary analytical techniques suited for these tasks.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods.[2]

  • Direct Methods: Utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. This is often the preferred approach due to its simplicity and directness.[3]

  • Indirect Methods: Involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[3] This method can be advantageous when high sensitivity is required, especially with fluorescent CDAs.[4]

Causality in Method Selection: Direct vs. Indirect Approaches

The choice between a direct and indirect HPLC method is a critical first step in method development. The following decision logic can be applied:

G start Start: Determine Enantiomeric Purity derivatization Is derivatization acceptable? start->derivatization direct_method Direct Method (Chiral Stationary Phase) derivatization->direct_method No indirect_method Indirect Method (Chiral Derivatizing Agent) derivatization->indirect_method Yes csp_available Suitable CSP available? direct_method->csp_available high_sensitivity High sensitivity required? indirect_method->high_sensitivity end_direct Proceed with Direct Method Development csp_available->end_direct Yes consider_indirect Consider Indirect Method csp_available->consider_indirect No end_indirect Proceed with Indirect Method Development high_sensitivity->end_indirect Yes high_sensitivity->end_indirect No consider_indirect->indirect_method

Caption: Decision logic for selecting a chiral HPLC method.

For routine quality control of this compound, a direct method using a CSP is generally more efficient. However, for trace analysis in complex biological matrices, an indirect method with a highly sensitive derivatizing agent may be more suitable.[5]

Protocol: Direct Chiral HPLC Method

This protocol provides a starting point for the direct enantioselective analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.

Principle: The enantiomers of 3-Aminotetrahydrofuran-3-carboxylic acid are separated on a macrocyclic glycopeptide-based chiral stationary phase. These CSPs possess ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acids.[6]

Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm) or similar macrocyclic glycopeptide CSP.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • This compound reference standard

  • Racemic 3-Aminotetrahydrofuran-3-carboxylic acid

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or MS detector in positive ion mode.

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 50 50
      25 50 50
      26 90 10

      | 30 | 90 | 10 |

  • System Suitability: Inject the racemic mixture to confirm the resolution of the two enantiomers. The resolution factor should be >1.5. Inject the (S)-enantiomer standard to confirm peak identity.

  • Quantification: Create a calibration curve using the (S)-enantiomer reference standard. The enantiomeric excess (%ee) can be calculated using the following formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, particularly in complex matrices like biological fluids. A significant advantage of LC-MS/MS is the potential for direct analysis without the need for derivatization.[8]

Rationale for Direct LC-MS/MS Analysis

Direct LC-MS/MS analysis simplifies sample preparation and reduces the risk of introducing impurities or variability from a derivatization step.[9] For a polar compound like this compound, hydrophilic interaction chromatography (HILIC) or a mixed-mode column can provide the necessary retention and separation from matrix components.

Protocol: Direct LC-MS/MS Method for Quantification

Principle: The analyte is separated from the sample matrix using a mixed-mode or HILIC column and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: Imtakt Intrada Amino Acid column (100 x 3.0 mm) or similar.[10]

  • Mobile Phase A: 0.3% Formic Acid in Acetonitrile

  • Mobile Phase B: 100 mM Ammonium Formate in 20:80 Acetonitrile:Water

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available).

Procedure:

  • Sample Preparation: For plasma or serum samples, a protein precipitation step is required. Mix 50 µL of sample with 200 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      4.0 20
      14.0 100
      16.0 100
      16.1 20

      | 20.0 | 20 |

  • MS/MS Conditions (Positive ESI Mode):

    • Optimize the parent and product ion transitions for this compound (MW: 131.13 g/mol ). A representative transition would be m/z 132.1 -> [fragment ion].

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.

Validation: The method must be validated for its intended use, including parameters like selectivity, sensitivity (LLOQ), accuracy, precision, matrix effect, and stability.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance.[5]

The Necessity of Derivatization for GC-MS

The primary goal of derivatization in the GC analysis of amino acids is to replace the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) functional groups with nonpolar moieties.[12] Silylation is a common derivatization technique, with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) being popular due to the stability of the resulting derivatives.[5]

Protocol: GC-MS Analysis after Silylation

Principle: The amino and carboxylic acid groups of this compound are derivatized with MTBSTFA to form a volatile tert-butyldimethylsilyl (TBDMS) derivative, which is then analyzed by GC-MS.

G start Sample containing This compound dry Dry Sample start->dry derivatize Derivatization with MTBSTFA in Acetonitrile (100°C, 4 hours) dry->derivatize neutralize Neutralize with Sodium Bicarbonate derivatize->neutralize gcms GC-MS Analysis neutralize->gcms

Caption: Workflow for GC-MS analysis with silylation derivatization.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D. x 0.18 µm).

  • Derivatizing agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Acetonitrile, anhydrous.

  • Sodium bicarbonate.

Procedure:

  • Sample Preparation and Derivatization:

    • Pipette an aliquot of the sample into a reaction vial and evaporate to complete dryness under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 100 °C for 4 hours.

    • Cool to room temperature and neutralize with a small amount of solid sodium bicarbonate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-500.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. The mass spectrum of the TBDMS derivative will show characteristic fragments, such as [M-57]+, corresponding to the loss of a tert-butyl group.

Note on Chiral GC-MS: For enantiomeric separation by GC, a chiral stationary phase column (e.g., Chirasil-Val) would be required. The derivatization procedure would be similar.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[13] For this compound, NMR can confirm the connectivity of the atoms and provide information about its stereochemistry.

Key NMR Experiments for Structural Confirmation:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms will be characteristic.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift (typically 170-185 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular structure.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the carbon skeleton.

A detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the analysis of this compound in research and development settings. The choice of method will depend on the specific analytical requirements, such as the need for enantiomeric purity determination, quantification in complex matrices, or structural confirmation. Chiral HPLC remains the most direct method for assessing enantiomeric purity, while LC-MS/MS offers superior sensitivity for quantification. GC-MS provides a viable alternative, albeit with the requirement of derivatization. Finally, NMR spectroscopy is indispensable for definitive structural elucidation. Each of these methods, when properly developed and validated, will contribute to ensuring the quality and safety of products containing this important chiral building block.

References

  • Bartolincić, A., Drusković, V., Sporec, A., & Vinković, V. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-10. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1695. [Link]

  • ResearchGate. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. [Link]

  • NIH. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. [Link]

  • NIH. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. [Link]

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  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

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  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. [Link]

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Application Notes & Protocols: The Use of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Novel Architectures

In the landscape of modern drug discovery and chemical biology, peptides represent a compelling class of therapeutics. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to low binding affinity and lack of target specificity.[][2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these limitations.[][3][4] UAAs can introduce unique chemical functionalities, enhance stability, and, most importantly, impose conformational constraints on the peptide backbone.[5][6]

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a non-canonical, cyclic α,α-disubstituted amino acid. Its rigid tetrahydrofuran ring system introduces a significant conformational restraint, making it an invaluable building block for designing peptides and peptidomimetics with precisely controlled three-dimensional structures. This guide provides a comprehensive overview of its applications and detailed protocols for its incorporation into synthetic peptides.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO₃[7]
Molecular Weight 131.13 g/mol [7][8]
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid
CAS Number 114715-53-6 (for S-enantiomer, though often listed under the general CAS)[9]
Appearance Solid[10]
Key Structural Feature α,α-disubstitution with a cyclic ether

The Strategic Advantage: Why Incorporate this compound?

The decision to incorporate a sterically demanding UAA like this compound is driven by several key objectives in peptide design.

Imposing Conformational Rigidity

The primary motivation is to restrict the conformational freedom of the peptide backbone.[2] The tetrahydrofuran ring locks the Φ (phi) and Ψ (psi) dihedral angles into a narrow range of values. This pre-organization of the peptide structure can:

  • Stabilize Secondary Structures: The constrained geometry can act as a potent nucleator for specific secondary structures, such as β-turns or helical motifs.[11]

  • Enhance Binding Affinity: By reducing the entropic penalty upon binding to a biological target, a conformationally constrained peptide can exhibit significantly higher affinity and selectivity compared to its flexible linear counterpart.[2]

Enhancing Metabolic Stability

Natural peptides are susceptible to rapid degradation by proteases in the body.[] The α,α-disubstituted nature of this compound provides steric shielding and eliminates the α-hydrogen, rendering the adjacent peptide bonds highly resistant to cleavage by both exopeptidases and endopeptidases. This dramatically increases the peptide's in vivo half-life, a critical parameter for therapeutic efficacy.

Modulating Physicochemical Properties

The ether oxygen within the tetrahydrofuran ring is a potential hydrogen bond acceptor. This feature can be exploited to create novel intramolecular hydrogen bonds that further stabilize a desired conformation or to mediate specific interactions with a target receptor.[11][12]

G cluster_0 Rationale for Incorporation cluster_1 Improved Peptide Outcomes UAA (S)-3-Aminotetrahydrofuran -3-carboxylic acid Constraint Conformational Constraint UAA->Constraint Stability Enhanced Proteolytic Stability UAA->Stability Properties Modulated Properties UAA->Properties Affinity Higher Binding Affinity & Selectivity Constraint->Affinity HalfLife Increased In Vivo Half-Life Stability->HalfLife DrugLike Improved Drug-Like Characteristics Properties->DrugLike Affinity->DrugLike HalfLife->DrugLike spss_cycle cluster_coupling Critical Coupling Step start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2b. Coupling to Resin (2-4 hours) wash1->coupling activation 2a. Activation Fmoc-(S)-A*tf-OH + HATU + DIEA activation->coupling monitoring 3. Monitor Reaction (Kaiser Test) coupling->monitoring wash2 Wash (DMF) monitoring->wash2 Complete double_couple Incomplete: Double Couple monitoring->double_couple Incomplete elongate Continue Chain Elongation wash2->elongate double_couple->coupling

Fmoc-SPPS workflow for incorporating the hindered amino acid (A*tf).

Alternative Strategy: Boc/Bzl Peptide Synthesis

For certain peptide sequences, particularly those prone to aggregation under Fmoc-SPPS conditions, the tert-butyloxycarbonyl (Boc) strategy offers a viable alternative. [13][14]

  • Nα-Protection: The Boc group is used for temporary N-terminal protection. [15][16]* Deprotection: The Boc group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA), in a non-polar solvent like Dichloromethane (DCM). [17]* Side-Chain Protection: Side chains are protected with groups that are stable to TFA but cleaved by a very strong acid, such as anhydrous Hydrogen Fluoride (HF). Benzyl (Bzl)-based protecting groups are common.

  • Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups requires treatment with hazardous HF, which necessitates specialized laboratory equipment and stringent safety protocols. [17] The coupling of Boc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid-OH follows similar principles to the Fmoc protocol, requiring potent coupling reagents (HATU, HBTU) and extended reaction times to overcome steric hindrance. The key difference lies in the repetitive acid-base cycles for deprotection and neutralization. [17]

Conclusion

This compound is a powerful building block for the synthesis of structurally defined and metabolically stable peptides. Its successful incorporation via solid-phase synthesis is achievable with optimized protocols that account for its inherent steric bulk. The use of high-potency coupling reagents like HATU, extended reaction times, and careful in-process monitoring are paramount to achieving high-yield synthesis. The resulting peptides, endowed with enhanced conformational stability and proteolytic resistance, are promising candidates for drug discovery and development. [5][20]

References

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  • This compound CAS. (n.d.). ChemicalBook.
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  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. (2006, August 25). ResearchGate.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020, October 19). Deliver Therapeutics.
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Applications of Constrained Amino Acids in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in Drug Design

In the dynamic world of medicinal chemistry, the quest for more potent, selective, and stable therapeutics is perpetual. Peptides, with their high biological activity and specificity, are attractive starting points for drug discovery. However, their inherent conformational flexibility often leads to poor metabolic stability, reduced target affinity, and unpredictable bioavailability.[1][2] The introduction of conformational constraints into amino acid building blocks is a powerful strategy to overcome these limitations.[3][4] By locking a peptide into its bioactive conformation, we can significantly enhance its therapeutic potential.[2][5] This guide provides an in-depth overview of the applications of constrained amino acids in medicinal chemistry, complete with detailed protocols for their implementation and analysis.

Constrained amino acids are modified versions of their natural counterparts where the rotational freedom of the backbone or side chain is restricted. This restriction can be achieved through various chemical modifications, such as cyclization or the introduction of bulky substituents.[6][7][8] The primary goal is to pre-organize the peptide into a three-dimensional structure that is optimal for binding to its biological target, thereby reducing the entropic penalty of binding and increasing affinity.[2]

Types of Constrained Amino Acids: A Structural Overview

The diverse toolkit of constrained amino acids can be broadly categorized based on the nature of the structural constraint. Understanding these categories is crucial for selecting the appropriate building block for a specific drug design challenge.

Constraint Type Description Examples Key Advantages
α-Alkylation Introduction of an alkyl group at the α-carbon.α-methylalanine (Aib), α-methylphenylalanineInduces helical or turn conformations, enhances proteolytic stability.
Backbone Cyclization The amino acid is part of a cyclic system involving the backbone atoms.Azacycloalkane amino acids[9]Rigidly defines backbone dihedral angles (φ, ψ).
Side Chain-Backbone Cyclization The side chain is covalently linked to the backbone nitrogen or α-carbon.Tetrahydroisoquinolinecarboxylic acid (Tic), Indoline-2-carboxylic acid (Idc)Restricts both side chain (χ) and backbone torsional angles.[3]
Side Chain-Side Chain Cyclization (Stapling) Covalent linkage of two amino acid side chains within a peptide sequence.Hydrocarbon-stapled peptides[5]Stabilizes secondary structures like α-helices.[5]
β-Amino Acids The amino group is attached to the β-carbon instead of the α-carbon.β-alanine, cyclic β-amino acidsAlters the peptide backbone, making it resistant to proteases and capable of forming unique secondary structures.[10]

Core Applications in Medicinal Chemistry

The strategic incorporation of constrained amino acids can profoundly impact the pharmacological profile of a peptide therapeutic.

Enhancing Metabolic Stability and Bioavailability

One of the most significant hurdles in peptide drug development is their rapid degradation by proteases in the body.[1] Constrained amino acids can sterically hinder the approach of proteases or induce secondary structures that are not recognized by these enzymes, thereby increasing the peptide's half-life in plasma.[1][10] This enhanced stability is a critical step towards achieving oral bioavailability, a long-standing goal in peptide therapeutics.[11][12]

Improving Target Affinity and Selectivity

By reducing the conformational flexibility of a peptide, a larger population of the molecule exists in the bioactive conformation required for target binding.[2] This pre-organization minimizes the entropic cost of binding, leading to a significant increase in binding affinity.[1][2] Furthermore, the rigid and well-defined shape of a constrained peptide can lead to higher selectivity for the intended target over other receptors, reducing off-target effects and improving the safety profile of the drug.[1]

Mimicking Bioactive Conformations and Secondary Structures

Constrained amino acids are invaluable tools for mimicking the secondary structures of proteins, such as α-helices and β-turns, which are often involved in protein-protein interactions (PPIs).[5][9] For instance, "stapled peptides" are designed to mimic α-helical domains and have shown promise in targeting intracellular PPIs that were previously considered "undruggable".[5] The ability to rationally design and synthesize peptidomimetics with specific three-dimensional structures opens up new avenues for drug discovery.[13][14]

Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis and analysis of peptides containing constrained amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Constrained Amino Acid

This protocol outlines the manual synthesis of a short peptide incorporating a constrained amino acid using the widely adopted Fmoc/tBu strategy.[15][16][17]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected constrained amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[15]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the constrained amino acid.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_0 Chain Elongation Cycle Resin Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for each amino acid Wash->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification & Analysis (RP-HPLC, MS) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[18][19][20] This protocol describes how to acquire and analyze CD spectra to determine the conformational effects of incorporating a constrained amino acid.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in the chosen buffer. The final concentration should be in the range of 0.1-0.2 mg/mL.

    • Prepare a buffer blank.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5

  • Data Acquisition:

    • Acquire a baseline spectrum using the buffer blank.

    • Acquire the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l * N) where:

      • θ is the observed ellipticity in degrees

      • MW is the molecular weight of the peptide

      • c is the concentration in mg/mL

      • l is the path length in cm

      • N is the number of amino acid residues

  • Spectral Analysis:

    • Analyze the shape of the CD spectrum to identify characteristic secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.

CD_Analysis_Workflow Sample_Prep Sample Preparation (Peptide in Buffer) Instrument_Setup Instrument Setup (CD Spectropolarimeter) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (190-260 nm) Instrument_Setup->Data_Acquisition Baseline Buffer Blank Data_Acquisition->Baseline Sample_Scan Peptide Sample Data_Acquisition->Sample_Scan Data_Processing Data Processing (Baseline Subtraction, Conversion to [θ]) Baseline->Data_Processing Sample_Scan->Data_Processing Spectral_Analysis Spectral Analysis (Identify Secondary Structures) Data_Processing->Spectral_Analysis Deconvolution Deconvolution (% α-helix, β-sheet, etc.) Spectral_Analysis->Deconvolution

Caption: Circular Dichroism (CD) Spectroscopy Workflow.

Protocol 3: In Vitro Metabolic Stability Assay

This assay evaluates the stability of a peptide in the presence of biological matrices like plasma or liver microsomes, providing an early indication of its in vivo half-life.[21][22][23]

Materials:

  • Purified peptide

  • Control peptide with known stability

  • Human plasma or liver microsomes

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Pre-warm the plasma or a suspension of liver microsomes (with NADPH regenerating system for microsomes) to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed biological matrix to initiate the reaction. The final peptide concentration should be low (e.g., 1 µM) to ensure linear kinetics.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing the cold quenching solution. This stops the enzymatic degradation and precipitates proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Metabolic_Stability_Workflow Reaction_Setup Reaction Setup (Peptide + Plasma/Microsomes at 37°C) Incubation Time-Course Incubation Reaction_Setup->Incubation Quench Reaction Quenching at Time Points (Acetonitrile + Internal Standard) Incubation->Quench Process Sample Processing (Centrifugation) Quench->Process Analyze LC-MS/MS Analysis (Quantify Remaining Peptide) Process->Analyze Data_Analysis Data Analysis (Calculate Half-Life, t½) Analyze->Data_Analysis

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion and Future Outlook

Constrained amino acids are indispensable tools in modern medicinal chemistry, enabling the transformation of promising but flawed peptide leads into robust drug candidates.[12][24] By providing precise control over peptide conformation, these building blocks allow for the rational design of therapeutics with enhanced stability, affinity, and selectivity.[3] As our understanding of peptide structure-activity relationships deepens and synthetic methodologies evolve, the application of constrained amino acids will undoubtedly continue to expand, paving the way for the next generation of innovative peptide-based drugs targeting a wide range of diseases.[1][2]

References

Application Notes and Protocols for (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Modern Drug Design

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation. The introduction of conformational constraints into a drug candidate is a powerful strategy in medicinal chemistry to pre-organize the molecule in its bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a non-proteinogenic amino acid that serves as a versatile building block in this endeavor. Its rigid tetrahydrofuran ring system imparts a significant conformational bias on the peptide backbone or small molecule scaffold into which it is incorporated. This guide provides a comprehensive overview of the applications of this compound in drug design, complete with detailed synthetic and application protocols for researchers in the field.

Physicochemical Properties and Structural Features

This compound is a chiral molecule with the following key properties:

PropertyValueSource
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Appearance Solid-
Stereochemistry (S)-enantiomer-

The defining feature of this molecule is the tetrahydrofuran (THF) ring, a five-membered cyclic ether. The incorporation of the amino and carboxylic acid functionalities at the C3 position creates a conformationally restricted amino acid analogue. This rigidity limits the accessible dihedral angles of the peptide backbone when incorporated, influencing the local secondary structure.

Core Application: A Scaffold for Farnesoid X Receptor (FXR) Antagonists

A significant application of the this compound scaffold is in the design of antagonists for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3][4][5] Dysregulation of FXR signaling is implicated in various metabolic diseases, making it an attractive therapeutic target.[3][4][5] FXR antagonists have shown potential in treating conditions such as non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease.[2]

The this compound moiety can be found in potent FXR antagonists. For instance, a series of pyrazole-based compounds incorporating this scaffold have been investigated for their FXR inhibitory activity. The rigid tetrahydrofuran ring helps to correctly position the interacting groups within the ligand-binding pocket of the FXR protein, contributing to high-affinity binding.

FXR Signaling Pathway and the Role of Antagonists

The FXR signaling pathway is a key regulator of metabolic homeostasis. When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements on DNA to regulate the transcription of target genes.[6][7] This leads to the suppression of bile acid synthesis and the regulation of lipid and glucose metabolism.[4][6][7] An FXR antagonist blocks this activation, thereby modulating these metabolic pathways.[2]

Synthesis_Workflow A L-Aspartic Acid B N-Protected L-Aspartic Acid A->B Protection (e.g., Boc) C N-Protected L-Aspartic Anhydride B->C Anhydride Formation D N-Protected (S)-4-amino- 2-hydroxy-4-oxobutanoic acid C->D Reduction (e.g., NaBH4) E N-Protected (S)-3-amino- dihydrofuran-2,5-dione D->E Intramolecular Cyclization F N-Protected (S)-3-amino -tetrahydrofuran-3-carboxylic acid E->F Reduction G (S)-3-Aminotetrahydrofuran -3-carboxylic acid F->G Deprotection (e.g., TFA)

Caption: Synthetic Workflow for this compound.

Step-by-Step Protocol:

  • N-Protection of L-Aspartic Acid:

    • Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amino groups.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature (e.g., 0-5 °C) to protect the amino group.

    • Stir the reaction mixture until completion, monitoring by TLC.

    • Acidify the reaction mixture and extract the N-Boc-L-aspartic acid.

  • Formation of N-Boc-L-Aspartic Anhydride:

    • Dissolve N-Boc-L-aspartic acid in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to a low temperature (e.g., -20 °C).

    • Add a dehydrating agent like dicyclohexylcarbodiimide (DCC) or acetic anhydride to form the cyclic anhydride.

    • Stir the reaction for several hours at low temperature.

  • Reduction of the Anhydride:

    • To the solution of the anhydride, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, maintaining a low temperature. This selectively reduces one of the carbonyl groups.

    • Quench the reaction carefully with an acidic solution.

  • Intramolecular Cyclization:

    • The reduction product, upon workup, will be in a form that can undergo intramolecular cyclization to form the lactone. This can be facilitated by gentle heating or treatment with a mild acid.

  • Further Reduction and Deprotection:

    • The resulting intermediate is then subjected to further reduction and deprotection steps to yield the final product. The exact conditions for these final steps can vary and should be optimized based on the specific protecting groups used.

    • The final deprotection of the Boc group is typically achieved using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).

  • Purification:

    • The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Protocol 2: Incorporation of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered or conformationally constrained amino acids into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent side reactions.

Prerequisites:

  • N-α-Fmoc protected this compound. The Fmoc protecting group can be introduced using standard procedures with Fmoc-OSu or Fmoc-Cl. [8]* A suitable solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids). * An automated or manual peptide synthesizer.

  • High-quality peptide synthesis grade reagents.

SPPS Workflow for a Single Coupling Cycle:

SPPS_Workflow Start Resin-Bound Peptide (with free N-terminus) Activate Activate Fmoc-(S)-3-amino tetrahydrofuran-3-carboxylic acid (with HATU/HOBt) Start->Activate Couple Couple Activated Amino Acid to Resin-Bound Peptide Start->Couple Activate->Couple Wash1 Wash Resin Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash Resin Deprotect->Wash2 End Resin-Bound Peptide (extended by one residue) Wash2->End

Caption: SPPS Workflow for incorporating the constrained amino acid.

Detailed Coupling Protocol:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF).

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using a solution of 20% piperidine in DMF. [9]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.

    • Add an activator system. For sterically hindered amino acids, a combination of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is highly effective. [10][11]Add HATU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid).

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the activation to proceed for a few minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) due to the steric hindrance of the amino acid.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin test.

  • Washing:

    • After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Conformational Analysis of Peptides Containing this compound

The primary reason for incorporating this constrained amino acid is to influence the peptide's conformation. The analysis of the resulting structure is crucial to understanding its biological activity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the conformation of peptides in solution. [12][13][14][15]Key NMR parameters such as Nuclear Overhauser Effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shift deviations can provide information about inter-proton distances and dihedral angles, allowing for the determination of the peptide's three-dimensional structure. [12][15]

  • X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the solid-state conformation. [16][17][18][19][20]This can reveal detailed information about bond angles, bond lengths, and the overall molecular architecture, including the influence of the constrained amino acid on the peptide backbone.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity makes it a key building block for the design of potent and selective drug candidates, particularly in the development of FXR antagonists. The protocols outlined in this guide provide a starting point for researchers to synthesize and incorporate this unique amino acid into their drug discovery programs. A thorough understanding of its synthetic accessibility and its impact on molecular conformation will undoubtedly pave the way for the development of novel therapeutics with improved pharmacological profiles.

References

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  • Lamers, C., Schubert-Zsilavecz, M., & Merk, D. (2014). Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists. Current topics in medicinal chemistry, 14(19), 2188–2205. [Link]

  • Schematic diagram and structure of FXR. (n.d.). ResearchGate. [Link]

  • Jiang, L., Zhang, H., Xiao, D., Zheng, X., & Liu, Y. (2021). Farnesoid X receptor (FXR): Structures and ligands. Computational and structural biotechnology journal, 19, 2148–2159. [Link]

  • Jiang, L., Zhang, H., Xiao, D., Zheng, X., & Liu, Y. (2021). Farnesoid X receptor (FXR): Structures and ligands. Computational and Structural Biotechnology Journal, 19, 2148-2159. [Link]

  • Vinarov, D. A., Svidritskiy, E., & Muehl, C. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical reviews, 119(17), 9998–10059. [Link]

  • Mendham, A. P., Spencer, J., Chowdhry, B. Z., Dines, T. J., Mujahid, M., Palmer, R. A., Tizzard, G. J., & Coles, S. J. (2009). X-ray crystallographic structure and absolute configuration of the cyclic Di-amino acid peptide: cyclo(l-HomoCySH-l-HomoCySH). ePrints Soton. [Link]

  • Jiang, L., Zhang, H., Xiao, D., Zheng, X., & Liu, Y. (2021). Farnesoid X receptor (FXR): Structures and ligands. ResearchGate. [Link]

  • Tanaka, M., et al. (2014). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 3(12), 17393-17397. [Link]

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  • Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. (2024). MDPI. [Link]

  • Mendham, A. P., et al. (2009). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). ResearchGate. [Link]

  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. (2021). Frontiers in Pharmacology. [Link]

  • The FXR and PKA signaling pathways co-activate target genes in an FXR phosphorylation dependent manner. (n.d.). ResearchGate. [Link]

  • FXR/RXR Activation. (n.d.). QIAGEN GeneGlobe. [Link]

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246. [Link]

  • Acceptable peptide conformations according experimental NMR constraints for (a) Met-Enkephalin 1 (1plw) and (b) MUC2 Muncin Domain Peptide (2li2). (n.d.). ResearchGate. [Link]

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Sources

Applikations- und Protokollhandbuch: Derivatisierung von (S)-3-Aminotetrahydrofuran-3-carbonsäure zur Synthese neuartiger Verbindungen

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von (S)-3-Aminotetrahydrofuran-3-carbonsäure, einem wertvollen Baustein in der modernen medizinischen Chemie. Als nicht-proteinogene, zyklische Aminosäure mit einem räumlich definierten Tetrahydrofuran-Gerüst bietet sie eine einzigartige Plattform für die Synthese neuartiger Moleküle mit potenzieller biologischer Aktivität.

Einleitung: Die strategische Bedeutung von (S)-3-Aminotetrahydrofuran-3-carbonsäure

(S)-3-Aminotetrahydrofuran-3-carbonsäure ist ein attraktives Molekül für die Arzneimittelentwicklung. Die Tetrahydrofuran-Einheit dient als bioisosterer Ersatz für andere Ringstrukturen und kann die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität von Leitstrukturen positiv beeinflussen.[1] Die starre Konformation des Ringsystems ermöglicht eine präzise Anordnung der funktionellen Gruppen – der Amin- und der Carboxylgruppe – im Raum, was für die gezielte Interaktion mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren von entscheidender Bedeutung ist. Die Derivatisierung an diesen beiden funktionellen Gruppen eröffnet ein breites Feld für die Erzeugung von Molekülbibliotheken und die Optimierung von Wirkstoffkandidaten.

Grundlegende Strategie: Orthogonaler Schutz der funktionellen Gruppen

Aufgrund der bifunktionellen Natur des Moleküls ist eine selektive Derivatisierung an der Amin- oder Carboxylgruppe oft nur durch den Einsatz von Schutzgruppen möglich. Eine orthogonale Schutzgruppenstrategie, bei der eine Gruppe unter Bedingungen entfernt werden kann, die die andere intakt lassen, ist hierbei der Goldstandard.[2]

Protokoll 2.1: N-Boc-Schutz der Amingruppe

Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Schutzgruppen für Amine, da sie unter sauren Bedingungen leicht abgespalten werden kann, während sie gegenüber vielen anderen Reaktionsbedingungen stabil ist.[3][4]

Rationale: Die Umsetzung mit Di-tert-butyldicarbonat (Boc₂O) in Gegenwart einer Base ist eine milde und hocheffiziente Methode zur Einführung der Boc-Gruppe.[2][5] Die Base deprotoniert die Aminogruppe und erhöht so deren Nukleophilie für den Angriff auf das Boc-Anhydrid.

Experimentelles Protokoll:

  • Lösen Sie (S)-3-Aminotetrahydrofuran-3-carbonsäure (1 Äquiv.) in einer 1:1-Mischung aus Dioxan und Wasser.

  • Fügen Sie Triethylamin (1.5 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.

  • Geben Sie langsam eine Lösung von Di-tert-butyldicarbonat (Boc₂O, 1.1 Äquiv.) in Dioxan zu.

  • Rühren Sie die Reaktion für 2-4 Stunden bei Raumtemperatur. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird das Dioxan im Vakuum entfernt.

  • Der wässrige Rückstand wird mit 5%iger Zitronensäurelösung auf einen pH-Wert von 2-3 angesäuert.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt, um das N-Boc-geschützte Produkt zu erhalten.

Derivatisierung der Carboxylgruppe

Nach erfolgreichem Schutz der Amingruppe kann die Carboxylgruppe selektiv modifiziert werden. Die gängigsten Methoden sind die Veresterung und die Amidkupplung.

Veresterung

Die Umwandlung der Carbonsäure in einen Ester kann die Lipophilie erhöhen und als Prodrug-Strategie dienen. Die Steglich-Veresterung ist eine besonders milde und effektive Methode, die sich auch für sterisch anspruchsvolle Substrate eignet.[1][6]

Mechanistische Einblicke: Bei der Steglich-Veresterung wird die Carbonsäure durch ein Carbodiimid, typischerweise Dicyclohexylcarbodiimid (DCC) oder Diisopropylcarbodiimid (DIC), zu einem hochreaktiven O-Acylisoharnstoff-Intermediat aktiviert.[6] Die Zugabe von 4-Dimethylaminopyridin (DMAP) als Katalysator beschleunigt den nukleophilen Angriff des Alkohols auf dieses Intermediat und unterdrückt die unerwünschte Nebenreaktion zu einem stabilen N-Acylharnstoff.[6]

Workflow der Steglich-Veresterung

G cluster_activation Aktivierung cluster_coupling Kupplung Boc_Acid N-Boc-(S)-3-Aminotetrahydro- furan-3-carbonsäure DCC DCC O_Acyl O-Acylisoharnstoff (reaktives Intermediat) Boc_Acid->O_Acyl + DCC Alcohol Alkohol (R-OH) Ester N-Boc-Ester-Derivat O_Acyl->Ester + Alkohol + DMAP DMAP DMAP (Kat.) DCU Dicyclohexylharnstoff (Nebenprodukt)

Abbildung 1: Allgemeiner Arbeitsablauf der Steglich-Veresterung.

Protokoll 3.1.1: Synthese von Methylestern

  • Lösen Sie N-Boc-(S)-3-Aminotetrahydrofuran-3-carbonsäure (1 Äquiv.), Methanol (1.5 Äquiv.) und DMAP (0.1 Äquiv.) in trockenem Dichlormethan (DCM).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie eine Lösung von DCC (1.1 Äquiv.) in DCM tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Der ausgefallene Dicyclohexylharnstoff (DCU) wird durch Filtration entfernt.

  • Das Filtrat wird nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.

  • Trocknen Sie die organische Phase über Magnesiumsulfat, filtrieren Sie und engen Sie das Lösungsmittel im Vakuum ein.

  • Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.

ReagenzÄquivalenteFunktion
N-Boc-geschützte Säure1.0Substrat
Alkohol (z.B. Methanol)1.5Nukleophil
DCC1.1Kupplungsreagenz
DMAP0.1Katalysator
DCM-Lösungsmittel

Tabelle 1: Typische Reagenzien und ihre stöchiometrischen Verhältnisse für die Steglich-Veresterung.

Derivatisierung der Amingruppe

Für die Derivatisierung der Amingruppe muss die Carboxylgruppe typischerweise als Ester vorliegen, um eine Selbstkondensation zu verhindern. Nach der Synthese des Esters (siehe Protokoll 3.1.1) wird die Boc-Schutzgruppe entfernt.

Protokoll 4.1: Boc-Entschützung

Rationale: Starke Säuren wie Trifluoressigsäure (TFA) oder Salzsäure (HCl) in einem organischen Lösungsmittel spalten die Boc-Gruppe effizient durch einen E1-Mechanismus, wobei das stabile tert-Butylkation und Kohlendioxid als Nebenprodukte entstehen.[7]

Experimentelles Protokoll:

  • Lösen Sie den N-Boc-geschützten Ester (1 Äquiv.) in trockenem DCM oder Dioxan.

  • Fügen Sie eine 4 M Lösung von HCl in Dioxan (3-5 Äquiv.) oder eine 25%ige Lösung von TFA in DCM hinzu.

  • Rühren Sie die Mischung für 1-3 Stunden bei Raumtemperatur.

  • Das Lösungsmittel und überschüssige Säure werden im Vakuum entfernt. Das Produkt wird typischerweise als Hydrochlorid- oder TFA-Salz erhalten und kann oft ohne weitere Reinigung im nächsten Schritt eingesetzt werden.

N-Acylierung und Amidkupplung

Die freie Amingruppe des Esters ist ein exzellentes Nukleophil und kann leicht mit Carbonsäuren oder deren aktivierten Derivaten zu Amiden umgesetzt werden. Diese Reaktion ist fundamental für die Synthese von Peptidomimetika und anderen komplexen Molekülen.

Mechanistische Einblicke: Ähnlich wie bei der Veresterung werden Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit Additiven wie HOBt (1-Hydroxybenzotriazol) verwendet. EDC aktiviert die Carbonsäure zu einem O-Acylisoharnstoff, der dann mit HOBt zu einem aktiven Ester reagiert.[8] Dieser aktive Ester ist weniger anfällig für Racemisierung und reagiert effizient mit der Aminkomponente zum gewünschten Amid.

G cluster_activation Aktivierung der Säure cluster_coupling Amidbildung CarboxylicAcid Carbonsäure (R-COOH) EDC EDC ActiveEster Aktiver HOBt-Ester CarboxylicAcid->ActiveEster + EDC, HOBt HOBt HOBt AmineComponent (S)-3-Aminotetrahydrofuran- 3-carbonsäureester AmideProduct Amid-Derivat ActiveEster->AmideProduct + Amin + Base Base Base (z.B. DIPEA)

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-3-Aminotetrahydrofuran-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid. As a non-proteinogenic α,α-disubstituted amino acid, its synthesis presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of the desired enantiomerically pure product.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

Answer:

Low overall yield can stem from inefficiencies in either the formation of the aminonitrile/hydantoin intermediate or the final hydrolysis step. Let's break down the potential causes and solutions for each stage.

Potential Cause A: Incomplete formation of the intermediate (Strecker or Bucherer-Bergs reaction).

  • Explanation: The initial condensation of 3-oxotetrahydrofuran with a cyanide source and an ammonia source is a critical equilibrium-driven step.[1][2] Incomplete reaction can be due to several factors, including reagent stoichiometry, pH, and temperature.

  • Solutions:

    • Optimize Reagent Stoichiometry: For a Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate, respectively, is recommended for balanced reactivity.[3] An excess of the cyanide and ammonium source can drive the equilibrium towards the product.

    • Control pH: In the Bucherer-Bergs reaction, maintaining a pH of approximately 8-9 is crucial. Ammonium carbonate acts as a buffer to maintain this pH.[3] Significantly more alkaline conditions can lead to cyanide degradation, while acidic conditions will hinder the initial cyanohydrin formation.[3]

    • Temperature and Reaction Time: For the Bucherer-Bergs reaction, refluxing in an aqueous or alcoholic solvent (e.g., ethanol) at 80-100°C is generally effective.[3] For the Strecker synthesis, the reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Water Removal (for Strecker Synthesis): The formation of the imine intermediate in the Strecker synthesis produces water.[1] The addition of a dehydrating agent, such as magnesium sulfate, can help to drive the equilibrium towards the imine and subsequently the α-aminonitrile.[4]

Potential Cause B: Degradation of the product during hydrolysis.

  • Explanation: The tetrahydrofuran ring can be susceptible to ring-opening under harsh acidic or basic hydrolysis conditions, especially at elevated temperatures for prolonged periods. This will lead to the formation of unwanted byproducts and a lower yield of the desired amino acid.

  • Solutions:

    • Milder Hydrolysis Conditions: Instead of using highly concentrated strong acids or bases, consider using more moderate conditions. For example, 6M HCl at a lower temperature for a longer duration might be less destructive than 12M HCl at reflux.

    • Stepwise Hydrolysis: A two-step hydrolysis can sometimes be beneficial. First, a milder basic hydrolysis to the amide, followed by a more controlled acidic hydrolysis to the carboxylic acid.

    • Enzymatic Hydrolysis: For the Bucherer-Bergs route, the intermediate hydantoin can be hydrolyzed to the N-carbamoyl amino acid, which can then be converted to the final amino acid using specific enzymes.[3] This approach often proceeds under much milder conditions, preserving the integrity of the tetrahydrofuran ring.

Issue 2: Difficulty in Achieving High Enantiomeric Purity

Question: I am struggling to obtain the (S)-enantiomer with high enantiomeric excess (ee). What are the best strategies to achieve high stereoselectivity?

Answer:

Achieving high enantiomeric purity is a common challenge in the synthesis of chiral α,α-disubstituted amino acids. The standard Strecker and Bucherer-Bergs syntheses are not stereoselective and will produce a racemic mixture.[5] Here are the recommended strategies to obtain the desired (S)-enantiomer:

Strategy A: Chiral Resolution of the Racemic Mixture.

  • Explanation: This is a widely used method where the racemic mixture of 3-Aminotetrahydrofuran-3-carboxylic acid or a suitable intermediate is separated into its constituent enantiomers.[6]

  • Step-by-Step Protocol for Chiral Resolution via Diastereomeric Salt Formation:

    • Choose a Chiral Resolving Agent: Select a commercially available and inexpensive chiral acid or base. For resolving a racemic amino acid, a chiral acid like L-tartaric acid is a common choice.

    • Salt Formation: Dissolve the racemic 3-Aminotetrahydrofuran-3-carboxylic acid in a suitable solvent (e.g., a mixture of ethanol and water). Add an equimolar amount of the chiral resolving agent.

    • Fractional Crystallization: Allow the diastereomeric salts to crystallize slowly. The two diastereomers will have different solubilities, allowing one to crystallize out preferentially.

    • Isolation and Liberation of the Enantiomer: Isolate the crystallized diastereomeric salt by filtration. Then, treat the salt with a base (if a chiral acid was used) or an acid (if a chiral base was used) to liberate the enantiomerically enriched amino acid.

    • Enantiomeric Excess (ee) Determination: Analyze the ee of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.[7]

  • Alternative Resolution Method: Derivatization with a Chiral Auxiliary.

    • The racemic carboxylic acid can be converted into a mixture of diastereomers by reacting it with a chiral alcohol (e.g., L-(-)-menthol) to form diastereomeric esters.[8]

    • These diastereomeric esters can then be separated by standard column chromatography.[8]

    • Finally, hydrolysis of the separated esters will yield the enantiomerically pure (S)- and (R)-amino acids.

Strategy B: Asymmetric Synthesis.

  • Explanation: This approach involves using a chiral auxiliary or a chiral catalyst to directly synthesize the desired (S)-enantiomer. While potentially more elegant, developing a robust asymmetric synthesis can be more challenging.

  • Asymmetric Strecker Reaction: This can be achieved by replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine. The chiral amine will direct the addition of the cyanide to one face of the iminium ion, leading to an excess of one enantiomer of the resulting α-aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary will yield the enantiomerically enriched amino acid.

Issue 3: Formation of Impurities and Byproducts

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts can complicate purification and lower the yield. Here are some common impurities and strategies to avoid them:

Potential Impurity A: Over-alkylation in the Bucherer-Bergs Reaction.

  • Explanation: If an excess of the cyanide source is used, or if the reaction conditions are too harsh, over-alkylation of the hydantoin nitrogen atoms can occur.[3]

  • Solution: Carefully control the stoichiometry of the reagents. A 1:2:2 molar ratio of ketone:KCN:(NH4)2CO3 is a good starting point.[3] Avoid excessively high temperatures or prolonged reaction times.

Potential Impurity B: Products of Tetrahydrofuran Ring Opening.

  • Explanation: As mentioned earlier, the tetrahydrofuran ring can be cleaved under strongly acidic or basic conditions, especially during the hydrolysis step. This can lead to a variety of linear byproducts.

  • Solution: Employ milder hydrolysis conditions as detailed in the "Low Overall Yield" section. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.

Potential Impurity C: Unreacted Starting Materials and Intermediates.

  • Explanation: Incomplete reactions will leave starting materials (3-oxotetrahydrofuran) or intermediates (α-aminonitrile or hydantoin) in the final product mixture.

  • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC) to ensure the reaction goes to completion. If the reaction stalls, consider optimizing the conditions (temperature, reaction time, reagent stoichiometry) as discussed previously.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing 3-Aminotetrahydrofuran-3-carboxylic acid: the Strecker synthesis or the Bucherer-Bergs reaction?

A1: Both the Strecker synthesis and the Bucherer-Bergs reaction are viable methods for preparing α,α-disubstituted amino acids.[1][2] The choice often depends on the available starting materials, desired scale, and safety considerations.

  • Strecker Synthesis:

    • Advantages: Generally a simpler, one-pot reaction to the α-aminonitrile intermediate.[9]

    • Disadvantages: Often uses highly toxic hydrogen cyanide or cyanide salts, requiring stringent safety precautions.[4]

  • Bucherer-Bergs Reaction:

    • Advantages: Uses less hazardous reagents (ammonium carbonate and potassium cyanide) and is often performed in aqueous or alcoholic media.[2] The hydantoin intermediate is typically a stable, crystalline solid, which can be easier to purify.[10]

    • Disadvantages: Can sometimes require higher temperatures and pressures.[10]

For laboratory-scale synthesis, the Bucherer-Bergs reaction is often preferred due to its operational simplicity and the easier handling of the crystalline hydantoin intermediate.

Q2: What is the recommended starting material for the synthesis?

A2: The most common and commercially available starting material is 3-oxotetrahydrofuran (also known as tetrahydrofuran-3-one). This ketone serves as the precursor for introducing the amino and carboxylic acid functionalities at the 3-position.

Q3: How can I effectively purify the final product, this compound?

A3: As a polar amino acid, purification can be challenging. Here are some recommended techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is an effective method for removing impurities.

  • Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. The crude product can be passed through a cation-exchange resin. Impurities can be washed away, and the desired amino acid can then be eluted by changing the pH or ionic strength of the eluent.

  • Acid-Base Extraction: The amphoteric nature of the amino acid can be exploited for purification. The product can be dissolved in an acidic solution and washed with an organic solvent to remove non-basic impurities. Then, the pH of the aqueous layer can be adjusted to the isoelectric point of the amino acid to precipitate the pure product.

Q4: What are the best analytical methods to monitor the reaction and characterize the final product?

A4: A combination of analytical techniques is recommended:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify intermediates and byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (ee) of the final product.[11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amine, carboxylic acid).

Data Presentation

Table 1: Recommended General Reaction Conditions

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material 3-Oxotetrahydrofuran3-Oxotetrahydrofuran
Reagents NH₄Cl, KCN(NH₄)₂CO₃, KCN
Solvent Aqueous Methanol or EthanolWater or Ethanol
Temperature Room Temperature to 50°C80 - 100°C (Reflux)
pH Mildly acidic~8 - 9
Key Intermediate α-AminonitrileHydantoin

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and resolution of this compound.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start 3-Oxotetrahydrofuran reaction Strecker or Bucherer-Bergs Reaction start->reaction NH4Cl, KCN or (NH4)2CO3, KCN intermediate Racemic 3-Aminotetrahydrofuran-3-carboxylic acid reaction->intermediate Hydrolysis resolution_step Diastereomeric Salt Formation (with chiral resolving agent) intermediate->resolution_step separation Fractional Crystallization or Chromatography resolution_step->separation liberation Liberation of Enantiomer separation->liberation final_product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid liberation->final_product

Sources

Technical Support Center: Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable non-proteinogenic amino acid. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of a high-purity final product.

Troubleshooting & FAQs: Navigating the Synthesis of this compound

This section addresses specific issues that you may encounter during your experiments, presented in a question-and-answer format.

Q1: My final product shows a mixture of enantiomers. What is the likely cause of racemization and how can I minimize it?

A1: The presence of the undesired (R)-enantiomer is a critical impurity. Racemization can occur at two main stages of the synthesis, particularly when following a Bucherer-Bergs or a classical Strecker synthesis pathway.[1]

  • During Hydantoin Hydrolysis: The hydrolysis of the spiro-hydantoin intermediate, typically under strong acidic or basic conditions, is the most probable step for racemization. The chiral center is α to a carbonyl group in the hydantoin ring, making the α-proton susceptible to abstraction and re-protonation, leading to a loss of stereochemical integrity.

  • During Strecker Synthesis: The initial formation of the α-aminonitrile in the classical Strecker synthesis from tetrahydrofuran-3-one, ammonia, and cyanide results in a racemic mixture.[1] Asymmetric variations of the Strecker synthesis are necessary to induce enantioselectivity.

Troubleshooting Strategies:

  • Milder Hydrolysis Conditions: Employ milder hydrolysis conditions for the hydantoin intermediate. Enzymatic hydrolysis, where specific enzymes cleave the hydantoin ring without affecting the chiral center, can be an effective but often more costly alternative.

  • Asymmetric Synthesis: For the Strecker route, utilizing a chiral auxiliary or a chiral catalyst is essential to direct the reaction towards the desired (S)-enantiomer.

  • Chiral Resolution: If a racemic or partially racemized mixture is obtained, chiral resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a common purification strategy. Chiral chromatography can also be employed for separation.[2][3]

Q2: I am observing an unexpected byproduct with a similar mass to my desired product. What could this be?

A2: A common byproduct in syntheses involving cyclic ethers like tetrahydrofuran is the formation of ring-opened species. The tetrahydrofuran ring is susceptible to opening under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.

  • Potential Ring-Opened Impurity: During the hydrolysis of the hydantoin or aminonitrile intermediate, especially under harsh acidic conditions, the tetrahydrofuran ring can be cleaved to yield linear amino acid derivatives. For instance, acidic hydrolysis could lead to the formation of 4-hydroxy-2-amino-2-(carboxy)butanal or its derivatives.

Troubleshooting Strategies:

  • Control of Reaction Conditions: Carefully control the temperature and concentration of acid or base during the hydrolysis step. Milder conditions are less likely to induce ring-opening.

  • Protective Group Strategy: While more complex, employing a protecting group strategy for the tetrahydrofuran oxygen is a theoretical possibility, though it adds extra steps to the synthesis.

  • Analytical Characterization: Utilize techniques like LC-MS and NMR to characterize the byproduct. The mass spectrum will show a different fragmentation pattern, and the NMR spectrum will lack the characteristic signals of the intact tetrahydrofuran ring.

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material (tetrahydrofuran-3-one). What could be the issue?

A3: Low conversion of the starting ketone can be attributed to several factors in both the Bucherer-Bergs and Strecker syntheses.

  • Bucherer-Bergs Reaction:

    • Reagent Stoichiometry: The molar ratio of ketone to cyanide and ammonium carbonate is crucial. An excess of cyanide can lead to side reactions, while insufficient amounts will result in incomplete conversion. A common starting point is a 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[4]

    • pH Control: The pH of the reaction mixture should be maintained around 8-9. Ammonium carbonate acts as a buffer. If the pH is too low, cyanohydrin formation is hindered; if it's too high, cyanide can degrade.[4]

  • Strecker Synthesis:

    • Imine Formation Equilibrium: The initial formation of the imine from tetrahydrofuran-3-one and ammonia is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.

    • Cyanide Addition: The nucleophilic addition of cyanide to the imine can be sluggish, especially with hindered ketones.

Troubleshooting Strategies:

  • Optimize Reagent Ratios: Experiment with slight variations in the molar ratios of your reagents to find the optimal conditions for your specific setup.

  • Anhydrous Conditions (Strecker): For the Strecker synthesis, ensure anhydrous conditions for the imine formation step to drive the equilibrium towards the product.

  • Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.

Diagrams of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the probable synthetic pathways and the points at which common impurities may arise.

Bucherer_Bergs_Pathway THF_ketone Tetrahydrofuran-3-one Hydantoin Spiro-hydantoin Intermediate THF_ketone->Hydantoin (NH₄)₂CO₃, KCN (Bucherer-Bergs) Unreacted_Ketone Unreacted Tetrahydrofuran-3-one THF_ketone->Unreacted_Ketone Incomplete Reaction Product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid Hydantoin->Product Hydrolysis (e.g., H⁺/H₂O) Racemic_Product (R,S)-3-Aminotetrahydrofuran- 3-carboxylic acid Hydantoin->Racemic_Product Harsh Hydrolysis (Racemization) Ring_Opened Ring-Opened Byproducts Product->Ring_Opened Harsh Hydrolysis (Ring Opening)

Caption: Bucherer-Bergs synthesis pathway and potential impurity formation.

Strecker_Pathway THF_ketone Tetrahydrofuran-3-one Aminonitrile α-Aminonitrile Intermediate THF_ketone->Aminonitrile NH₃, HCN (Strecker) Racemic_Product (R,S)-3-Aminotetrahydrofuran- 3-carboxylic acid THF_ketone->Racemic_Product Classical Strecker (Racemic Product) Unreacted_Ketone Unreacted Tetrahydrofuran-3-one THF_ketone->Unreacted_Ketone Incomplete Reaction Product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid Aminonitrile->Product Hydrolysis (e.g., H⁺/H₂O)

Sources

Technical Support Center: Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminotetrahydrofuran-3-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of amides from 3-aminotetrahydrofuran-3-carboxylic acid, a sterically hindered amino acid, is often complicated by side reactions that can significantly impact yield and purity. This section addresses the most common issues, their root causes, and actionable solutions.

Issue 1: Low or No Amide Product Formation

Symptom: Analysis of the crude reaction mixture (e.g., by LCMS) shows a significant amount of unreacted starting materials (the carboxylic acid and the amine) and minimal desired amide product.

Probable Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine.[1][2] For sterically hindered substrates like 3-aminotetrahydrofuran-3-carboxylic acid, standard coupling reagents may not be potent enough.[3][4]

    • Solution 1: Employ a More Potent Coupling Reagent. Switch from standard carbodiimides (like DCC, EDC) to more powerful uronium or phosphonium salt-based reagents.[1] Reagents such as HATU, HBTU, PyBOP, or COMU are known to be highly effective for challenging couplings.[1][3][5] HATU and PyAOP are particularly efficient as they generate highly reactive OAt esters.[3]

    • Solution 2: In Situ Acyl Fluoride Formation. For extremely hindered couplings where even potent reagents fail, converting the carboxylic acid to an acyl fluoride can dramatically increase reactivity.[4] Reagents like TFFH or BTFFH can be used for this in situ conversion.[3][4]

    • Solution 3: Optimize Reagent Stoichiometry and Pre-activation. A slight excess of the carboxylic acid relative to the coupling reagent can prevent side reactions like guanidine formation when using aminium/uronium reagents.[1] A short pre-activation time (1-5 minutes) of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the amine can also improve efficiency.[3]

  • Steric Hindrance: The bulky tetrahydrofuran ring adjacent to both the amino and carboxyl groups presents a significant steric barrier, slowing down the coupling reaction.[3]

    • Solution 1: Increase Reaction Time and/or Temperature. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Microwave heating can also be employed to accelerate the reaction, but temperature must be carefully controlled to avoid racemization.[3]

    • Solution 2: Perform a "Double Coupling." After the initial coupling reaction period, if the reaction is incomplete, repeat the coupling step with a fresh solution of the activated amino acid. This is a widely used and effective method to drive the reaction to completion.[3]

  • Poor Solubility or Aggregation: The reactants or the growing product may have poor solubility in the chosen solvent, or peptide aggregation might block reactive sites.[3]

    • Solution: Optimize the Solvent System. While DMF is common, NMP is often a better solvent for preventing aggregation. Solvent mixtures (e.g., DCM/DMF/NMP) can also be effective. Adding chaotropic salts like LiCl can help break up aggregates.[3]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Amide Yield q1 Is the coupling reagent potent enough (e.g., HATU, COMU)? start->q1 a1_no Switch to a more potent reagent (e.g., HATU, PyAOP). q1->a1_no No q2 Are reaction time and temperature optimized? q1->q2 Yes a1_no->q2 a2_no Increase reaction time and/or use microwave heating. q2->a2_no No q3 Was a single coupling performed? q2->q3 Yes a2_no->q3 a3_yes Perform a double coupling. q3->a3_yes No q4 Is the solvent optimal for solvation? q3->q4 Yes a3_yes->q4 a4_no Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP). q4->a4_no No end_success Coupling Successful q4->end_success Yes a4_no->end_success end_alt If issues persist, consider alternative strategies (e.g., acyl fluoride formation).

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Epimerized Product

Symptom: Chiral HPLC analysis reveals a diastereomeric impurity, indicating loss of stereochemical integrity at the C3 position of the tetrahydrofuran ring.

Probable Causes & Solutions:

  • Over-activation of the Carboxylic Acid: The primary mechanism for racemization (or epimerization in this case) involves the formation of an oxazolone intermediate from the activated amino acid.[6][7] This intermediate can easily lose proton acidity at the alpha-carbon, leading to a loss of stereochemistry.[6] Prolonged exposure to activating conditions or the use of overly strong bases can exacerbate this issue.[7][8]

    • Solution 1: Use Racemization-Suppressing Additives. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure are crucial for minimizing epimerization.[5][8] They work by forming active esters that are less prone to oxazolone formation than other activated intermediates.[3] HOAt is generally more effective than HOBt.[7]

    • Solution 2: Control the Base. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA, especially when a high risk of epimerization is anticipated.[1] The amount of base should be carefully controlled.

    • Solution 3: Minimize Pre-activation Time. The longer the carboxylic acid is in its activated state before reacting with the amine, the greater the opportunity for epimerization. Keep pre-activation times short (1-5 minutes).[1][7]

    • Solution 4: Lower the Reaction Temperature. Performing the coupling at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[7]

Epimerization Pathway vs. Amidation

G cluster_0 Desired Pathway cluster_1 Side Reaction Activated_Acid Activated Carboxylic Acid Amide Desired Amide Product Activated_Acid->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Oxazolone Oxazolone Intermediate Enol Enol Form Oxazolone->Enol Proton Abstraction (Base) Epimerized_Amide Epimerized Amide Product Oxazolone->Epimerized_Amide Reaction with Amine Enol->Oxazolone Reprotonation Epimerized_Acid Epimerized Acid Enol->Epimerized_Acid Hydrolysis Activated_Acid_Main Activated Carboxylic Acid Activated_Acid_Main->Oxazolone Intramolecular Cyclization (Favored by strong base, high temp, long pre-activation)

Caption: Competing pathways of amidation and epimerization.

Issue 3: Formation of Intramolecular Cyclization Products

Symptom: Mass spectrometry identifies byproducts corresponding to the mass of cyclized starting material or intermediates, such as lactams or diketopiperazines (if used in peptide synthesis).

Probable Causes & Solutions:

  • Intramolecular Lactam Formation: The 3-amino group can potentially attack an activated C-terminal carboxyl group of the same molecule, especially under dilute conditions or with prolonged reaction times. Theoretical studies on similar systems suggest that while intermolecular reactions are often favored, intramolecular cyclization remains a possibility.[9][10]

    • Solution 1: Maintain Higher Concentration. Running the reaction at a higher concentration favors the desired intermolecular reaction over the intramolecular side reaction.

    • Solution 2: Control Reagent Addition. Add the activated carboxylic acid solution slowly to the solution containing the amine. This ensures that the concentration of the activated species is low at any given time, minimizing self-reaction.

  • Diketopiperazine (DKP) Formation (in Solid-Phase Peptide Synthesis): If the 3-aminotetrahydrofuran-3-carboxylic acid is the second residue in a solid-phase synthesis, the deprotected N-terminal amine can attack the ester linkage to the resin, releasing a cyclic dipeptide (DKP). This is particularly prevalent with proline as one of the first two residues and is a known issue in Fmoc-based strategies.[11]

    • Solution: Strategic Synthesis Design. If using solid-phase synthesis, coupling the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate.[11]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for synthesizing amides with this hindered amino acid?

A1: There is no single "best" reagent for all scenarios, but for sterically hindered amino acids, uronium/aminium or phosphonium salt reagents are highly recommended.[1][3]

  • HATU and COMU are often considered top-tier choices due to their high reactivity and good performance in suppressing racemization, especially when used with additives like HOAt or Oxyma Pure.[1][3]

  • PyBOP is also very effective, particularly for cyclization reactions or when there's a risk of guanidine formation with uronium salts, as it can be used in excess without terminating the peptide chain.[12]

  • For extremely challenging cases, in situ conversion to the acyl fluoride may be the most effective strategy.[4]

Q2: What is the optimal base and solvent combination?

A2:

  • Base: A non-nucleophilic tertiary amine is required. N,N-Diisopropylethylamine (DIPEA) is commonly used, but if epimerization is a concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine is a better choice.[1]

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent. However, for substrates prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often superior due to its excellent solvating properties.[3] A mixture of solvents can also be beneficial. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.

Q3: How can I confirm that epimerization has occurred?

A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase capable of separating the desired diastereomer from its epimer. Comparison with an authentic standard of the undesired epimer, if available, can confirm peak identity. High-resolution mass spectrometry (HRMS) will not distinguish between epimers as they have the same mass.

Q4: Can I use protecting groups to minimize side reactions?

A4: Yes, proper use of protecting groups is fundamental. The N-terminus of the 3-aminotetrahydrofuran-3-carboxylic acid must be protected (e.g., with Fmoc or Boc) during the activation of the carboxyl group to prevent polymerization. If the target amide is part of a larger peptide, side chains of other amino acids must also be appropriately protected to prevent their interference.[8]

Q5: My reaction seems to stall after about 50% conversion, even with a potent coupling reagent. What should I do?

A5: This is a classic sign of either product inhibition, aggregation, or a particularly difficult coupling. The most direct solution is to perform a double coupling .[3] After the initial reaction time, filter the resin (if on solid phase) or simply add a second, freshly prepared solution of activated acid and coupling reagents to the reaction mixture to push it to completion.[3]

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol is suitable for coupling N-protected 3-aminotetrahydrofuran-3-carboxylic acid to a primary or secondary amine.

  • Preparation:

    • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 3-aminotetrahydrofuran-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or NMP.

    • In a separate vessel, dissolve the amine component (1.0-1.2 equivalents).

  • Activation:

    • To the carboxylic acid solution, add HATU (0.95 equivalents) and HOAt (1.0 equivalent).

    • Add a non-nucleophilic base, such as DIPEA (2.0 equivalents) or NMM (2.0 equivalents).

    • Stir the mixture at room temperature for 1-5 minutes for pre-activation.

  • Coupling:

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. For this hindered coupling, a reaction time of 2-24 hours may be necessary.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Double Coupling for Highly Hindered Systems (Solid Phase)

This protocol is adapted for solid-phase peptide synthesis (SPPS) where the hindered amino acid is being coupled to a resin-bound amine.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

    • In a separate vessel, pre-activate the Fmoc-3-aminotetrahydrofuran-3-carboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow pre-activation for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Take a small sample of resin for a qualitative test (e.g., Kaiser test) to check for completion. If the test is positive (indicating free amines), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Repeat the coupling step (1.2 - 1.4) with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis workflow.

References

  • The Essential Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Offer, J., et al. (n.d.). Application of Reversible Amide-bond Protection to Suppress Peptide Segment Epimerisation. ElectronicsAndBooks.
  • Hjørringgaard, C. U., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11056. DOI:10.1039/C5OB02129D.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control. (2012). PubMed.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Epimerization of Peptide. (n.d.). SlideShare.
  • Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control. (n.d.). Grow Kudos.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.

Sources

Improving yield and purity of (S)-3-Aminotetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Aminotetrahydrofuran-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this valuable constrained amino acid. As an α,α-disubstituted amino acid, its synthesis presents unique steric and stereochemical challenges.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.

Section 1: Synthetic Pathway Overview

A prevalent and effective method for synthesizing this compound begins with the chiral starting material, L-aspartic acid. This multi-step process leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration at the α-carbon. The general sequence involves N-protection, selective reduction of one carboxylic acid to a diol, subsequent cyclization to form the tetrahydrofuran ring, and final deprotection.

Synthetic_Pathway Start L-Aspartic Acid Step1 N-Acylation (e.g., Benzoyl Chloride) Start->Step1 Protection Step2 Diesterification (e.g., MeOH, H+) Step1->Step2 Ester Formation Step3 Diastereoselective Reduction (e.g., NaBH4) Step2->Step3 Diol Formation Step4 Acid-Catalyzed Cyclization Step3->Step4 Ring Formation Step5 Hydrolysis & Deprotection Step4->Step5 Final Product End (S)-3-Aminotetrahydrofuran -3-carboxylic acid Step5->End

Caption: General synthetic route from L-aspartic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My overall yield is consistently low. Which steps are the most likely cause and how can I improve them?

Answer: Low overall yield in this multi-step synthesis is a common issue. The most critical steps to investigate are the reduction and cyclization stages.

  • Issue: Inefficient Reduction

    • Causality: The selective reduction of the diester to a diol can be challenging. Over-reduction can lead to unwanted side products, while incomplete reduction leaves starting material that will not cyclize. The choice of reducing agent and control of reaction conditions are paramount.

    • Solution:

      • Reagent Choice: While strong hydrides like LiAlH₄ can be used, they may be too reactive. A milder reagent like Sodium Borohydride (NaBH₄) in a suitable solvent system (e.g., THF/methanol) often provides better control[4].

      • Temperature Control: The reduction is highly exothermic. Maintain a low temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions[4].

      • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting diester. Do not proceed to workup until the reaction is complete.

  • Issue: Poor Cyclization Efficiency

    • Causality: The acid-catalyzed intramolecular cyclization (an SN2 reaction) to form the tetrahydrofuran ring is an equilibrium process and can be sterically hindered. Insufficient acid catalysis or inappropriate temperature can lead to incomplete reaction or decomposition.

    • Solution:

      • Catalyst: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in a non-nucleophilic solvent.

      • Water Removal: The reaction produces water, which can shift the equilibrium back towards the diol. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent can help drive the reaction to completion by removing water.

      • Reaction Time & Temperature: Monitor the reaction progress closely. Prolonged exposure to strong acid and high temperatures can lead to degradation.

Question 2: The enantiomeric excess (ee%) of my final product is below the desired >98%. How can I enhance the optical purity?

Answer: Achieving high enantiomeric purity is the primary goal. If you are starting from a racemic or low-ee% mixture, a chiral resolution step is necessary. Even when starting with L-aspartic acid, some racemization can occur. The most reliable method is resolution via diastereomeric salt formation.

  • Causality: This technique involves reacting the racemic carboxylic acid with a chiral base (or vice-versa). This forms two diastereomeric salts with different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization.

  • Solution: Diastereomeric Salt Resolution

    • Choose the Right Resolving Agent: For resolving a racemic amino acid, a chiral acid like L-mandelic acid or tartaric acid is effective. A patent for a related compound demonstrates the successful use of L-mandelic acid to form a salt with an ester of the target molecule, achieving high diastereomeric excess (de)[5].

    • Optimize Crystallization Solvent: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen various solvents (e.g., acetonitrile, isopropanol, ethanol, and their mixtures with water) to find the optimal system[5][6].

    • Control Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities and the undesired diastereomer, leading to lower optical purity.

    • Perform Recrystallization: To further enhance purity, a second or even third recrystallization of the isolated salt may be necessary. A patent describes an enrichment procedure where a salt with 86% de was successfully enriched by recrystallization from acetonitrile/water[5].

    • Alternative Method: If crystallization fails, chiral preparative High-Performance Liquid Chromatography (HPLC) is a powerful but more expensive alternative for separating enantiomers[5].

Question 3: I'm having trouble removing the chiral resolving agent (e.g., L-mandelic acid) after the resolution step.

Answer: This is a common final-step purification challenge. Complete removal requires breaking the diastereomeric salt and separating the now-free amino acid from the resolving agent.

  • Causality: The salt is held together by an ionic bond between your amine and the resolving acid. This bond must be broken by pH adjustment.

  • Solution: Acid-Base Extraction

    • Break the Salt: Dissolve the purified diastereomeric salt in water. Add a base (e.g., NaHCO₃ or a dilute NaOH solution) to deprotonate the carboxylic acid of the resolving agent, making it water-soluble. Your amino acid, being zwitterionic, may precipitate or remain in the aqueous layer.

    • Extract the Resolving Agent: Wash the aqueous layer repeatedly with an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the now-neutralized resolving agent.

    • Isolate the Final Product: The desired this compound is now in the aqueous layer. It can be isolated by acidifying the solution to its isoelectric point to induce precipitation or by using ion-exchange chromatography[7].

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most critical step for ensuring high stereochemical purity?

    • A: The chiral resolution step is the most critical for achieving high enantiomeric excess, especially if starting from a racemic mixture[5][6]. If using a chiral pool approach (e.g., from L-aspartic acid), the reduction step is critical, as harsh conditions or certain reagents can induce racemization at the α-carbon.

  • Q: What analytical methods are recommended for in-process control and final product analysis?

    • A: For in-process control, TLC and LC-MS are invaluable for monitoring reaction completion. For the final product, the following are essential:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Chiral HPLC: To determine the enantiomeric excess (ee%).

      • Mass Spectrometry: To confirm the molecular weight.

      • Elemental Analysis: To confirm elemental composition and overall purity.

  • Q: How should the final product be stored?

    • A: As an amino acid, the compound is relatively stable. However, to prevent degradation, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Section 4: Detailed Experimental Protocols

Protocol 1: Chiral Resolution and Enrichment (Illustrative Example)

This protocol is adapted from a procedure used for a similar molecule and demonstrates the principle of enriching a product with moderate enantiomeric excess.[5]

  • Salt Formation: A mixture of the racemic or low-ee% ester of 3-Aminotetrahydrofuran-3-carboxylic acid is dissolved in a suitable solvent like acetonitrile.

  • Addition of Resolving Agent: An equimolar amount of L-mandelic acid is added. The mixture is heated gently (e.g., ~70°C) until all solids dissolve.

  • Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent. At this stage, a diastereomeric excess (de) of ~85-90% might be expected.

  • Enrichment (Recrystallization): The isolated salt (e.g., 80 g with 86% de) is suspended in a solvent mixture (e.g., 980 mL of acetonitrile and 20 mL of water).

  • Dissolution: The mixture is heated again to ~70°C to achieve complete dissolution.

  • Final Crystallization: The solution is cooled slowly as before. The slow crystallization preferentially forms crystals of the major, less soluble diastereomer.

  • Final Isolation: The crystals are collected by filtration, washed, and dried. This step can significantly increase the diastereomeric excess to >98%. The desired (S)-enantiomer is then liberated from the salt as described in the troubleshooting guide.

Protocol 2: General Purification of Carboxylic Acids

This protocol describes a general acid-base extraction method to remove neutral or basic impurities from a carboxylic acid product.[7]

  • Dissolution: Dissolve the crude carboxylic acid product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (containing neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2). The carboxylic acid will protonate and precipitate out of the solution.

  • Isolation: Collect the pure carboxylic acid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Section 5: Data Summary Table

The following table presents typical, illustrative data that might be obtained during a successful synthesis and resolution campaign.

Stage of SynthesisParameterTarget ValueTypical ResultAnalytical Method
Post-CyclizationChemical Purity>95%96.5%HPLC-UV
After 1st ResolutionDiastereomeric Excess>85%88% deChiral HPLC
After EnrichmentDiastereomeric Excess>98%99.2% deChiral HPLC
Final ProductEnantiomeric Excess>98%99.1% eeChiral HPLC
Final ProductOverall Yield>30%35%Gravimetric

Section 6: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common experimental issues.

Troubleshooting_Workflow start_node Analyze Final Product (NMR, Chiral HPLC, MS) decision_node decision_node start_node->decision_node Purity/Yield OK? issue_node issue_node decision_node->issue_node No end_node Process Complete decision_node->end_node Yes q1 Low Yield? issue_node->q1 Identify Issue issue_node->q1 solution_node solution_node q2 Low ee%? q1->q2 No q1->q2 s1 Review Reduction Step: - Check reagent stoichiometry - Ensure low temperature (0-5°C) Review Cyclization Step: - Ensure adequate catalysis - Check water removal q1->s1 Yes q1->s1 q3 Other Impurities? q2->q3 No q2->q3 s2 Optimize Chiral Resolution: - Screen different solvents - Slow down crystallization rate - Perform recrystallization - Consider preparative Chiral HPLC q2->s2 Yes q2->s2 s3 Purify Further: - Recrystallize final product - Perform acid-base extraction - Use column chromatography q3->s3 Yes q3->s3

Caption: A logical workflow for troubleshooting synthesis.

References

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Buschmann, H., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).
  • Buschmann, H., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WIPO Patentscope (WO/2008/080891).
  • Custom Peptide Synthesis Challenges. (2024). Bio-Synthesis Inc..
  • Takahashi, H., et al. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (2012). Google Patents.
  • Jack, M. (2013). How can I purify carboxylic acid? ResearchGate.

Sources

Technical Support Center: Chiral Separation of 3-Aminotetrahydrofuran-3-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of 3-aminotetrahydrofuran-3-carboxylic acid and its analogs. As a constrained cyclic β-amino acid, this molecule presents unique challenges due to its polarity, zwitterionic character, and rigid structure. This guide provides in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these hurdles and achieve robust, reproducible enantioseparations.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section addresses the most common issues encountered during the method development for separating 3-aminotetrahydrofuran-3-carboxylic acid enantiomers. Each issue is presented with probable causes and a systematic workflow to diagnose and resolve the problem.

Issue 1: Poor or No Enantiomeric Resolution
  • Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) significantly less than 1.5.

  • Probable Causes:

    • The selected Chiral Stationary Phase (CSP) lacks the necessary enantiorecognition mechanism for this specific analyte.

    • Mobile phase composition is suboptimal, failing to facilitate the transient diastereomeric interactions required for separation.

    • The column temperature is too high, reducing the stability of the chiral interactions.[1]

  • Systematic Troubleshooting Workflow:

The process of optimizing a chiral separation is iterative. The following diagram outlines a logical workflow to follow when baseline resolution is not achieved.

cluster_0 Troubleshooting: Poor Resolution (Rs < 1.5) start Start: Poor or No Resolution csp_check Is the CSP appropriate for polar, zwitterionic analytes? (e.g., Macrocyclic Glycopeptide, Crown Ether, Zwitterionic) start->csp_check screen_csps Screen alternative CSPs csp_check->screen_csps No / Unsure mp_optimize Optimize Mobile Phase csp_check->mp_optimize Yes screen_csps->start temp_optimize Optimize Temperature mp_optimize->temp_optimize Partial Improvement success Resolution Achieved (Rs ≥ 1.5) mp_optimize->success Significant Improvement column_health Check Column Health & System Suitability temp_optimize->column_health Partial Improvement temp_optimize->success Significant Improvement column_health->start Issue Found & Corrected

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols for Troubleshooting Poor Resolution:

  • Verify CSP Selection:

    • Rationale: The analyte is a polar, zwitterionic amino acid. Polysaccharide-based CSPs, often used with non-polar solvents, are typically less effective for underivatized amino acids due to poor analyte solubility.[2] CSPs with ionic groups and compatibility with polar organic or aqueous mobile phases are required.

    • Action: Prioritize screening on macrocyclic glycopeptide (e.g., teicoplanin-based), crown ether, or zwitterionic ion-exchange CSPs.[2][3][4] These phases are specifically designed for the direct separation of polar and ionic compounds like amino acids.

  • Optimize Mobile Phase Composition:

    • Rationale: The mobile phase modulates the interaction between the analyte and the CSP. For zwitterionic compounds, small changes in modifiers and additives can significantly impact selectivity.

    • Protocol: Mobile Phase Optimization (for HPLC/SFC):

      • Organic Modifier: Evaluate different organic modifiers (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile). The choice of alcohol can alter hydrogen bonding interactions.

      • Modifier Percentage: Screen a range of modifier concentrations. For some CSPs like teicoplanin, retention can exhibit a "U-shaped" profile, where resolution improves at both lower and higher organic content.[2]

      • Additives: Systematically add acidic and basic modifiers. For this amphipathic analyte, both can be effective.

        • Acidic Additive: Start with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). This protonates the carboxylate group, potentially enhancing interaction with certain CSP sites.

        • Basic Additive: Try 0.1% Diethylamine (DEA) or Isopropylamine. This deprotonates the amino group, which can reduce peak tailing and alter selectivity.[5]

  • Optimize Temperature:

    • Rationale: Chiral recognition is based on subtle differences in bonding forces. Generally, lower temperatures enhance the stability of these interactions, leading to better selectivity and higher resolution.[1]

    • Action: Decrease the column temperature in 5-10 °C increments, for example, from 25 °C down to 10 °C. Monitor resolution and backpressure.

Issue 2: Peak Tailing
  • Symptom: The chromatographic peak is asymmetrical, with a trailing edge that is broader than the front half. The USP tailing factor is > 1.2.

  • Probable Causes:

    • Secondary Silanol Interactions: This is the most common cause for basic or zwitterionic analytes like 3-aminotetrahydrofuran-3-carboxylic acid. Ionized residual silanol groups on the silica support of the CSP interact strongly with the analyte's amino group, causing tailing.[6]

    • Improper Mobile Phase pH: If the mobile phase pH is near the pKa of the analyte's functional groups, a mixed population of ionized and non-ionized species can exist, leading to poor peak shape.[6][7]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, resulting in tailing peaks.[7]

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[8]

  • Systematic Troubleshooting Workflow:

  • Rule out Column Overload:

    • Protocol: Sample Dilution: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase pH and Additives:

    • Rationale: Additives are used to mask active sites on the stationary phase and to ensure the analyte is in a single, consistent ionic state.

    • Action for Basic/Zwitterionic Analytes: Add a basic modifier like 0.1-0.2% Diethylamine (DEA) or a competing amine to the mobile phase. This modifier will preferentially interact with the acidic silanol sites, preventing the analyte from doing so.[1]

    • Action for Acidic Analytes: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% TFA) to keep the carboxylic acid group fully protonated.

  • Check Column Health:

    • Rationale: A contaminated column can lead to a host of peak shape issues.

    • Protocol: Column Washing: Disconnect the column from the detector to avoid contamination. Consult the manufacturer’s instructions for recommended washing solvents. A generic sequence for a reversed-phase compatible chiral column might be:

      • Water (if buffer salts were used)

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (if compatible)

      • Isopropanol (to transition back)

      • Store in the recommended solvent.

Frequently Asked Questions (FAQs)

Q1: Which chiral separation mode is best for 3-aminotetrahydrofuran-3-carboxylic acid: Direct, Indirect, or Chiral Mobile Phase Additives?

The best mode depends on your analytical goals, available instrumentation, and sample complexity.

Separation Mode Principle Pros Cons Best For...
Direct (CSP) Uses a Chiral Stationary Phase to directly resolve enantiomers.[9]Fast method development; No sample derivatization needed; High success rate with modern CSPs.CSPs can be expensive; No single CSP is universal.High-throughput screening, routine analysis, and preparative separation.
Indirect (CDA) Analyte is reacted with a Chiral Derivatizing Agent (e.g., Marfey's Reagent) to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[10][11]Can use standard, inexpensive achiral columns; Can significantly improve detection sensitivity (UV/Fluorescence).[9]Requires extra sample prep steps; Potential for racemization during derivatization; CDA must be enantiomerically pure.[5]Trace analysis in complex matrices (e.g., biological samples); When a suitable CSP is not available or effective.
SFC Uses supercritical CO2 as the primary mobile phase with a CSP.[12]Very fast separations; Reduced organic solvent consumption ("greener"); Higher efficiency and loading capacity for preparative work.[13][14]Requires specialized instrumentation; Challenging for highly polar, underivatized compounds without proper modifiers.[15]Rapid analytical screening and high-throughput preparative purification.
CMPA A Chiral Mobile Phase Additive is dissolved in the mobile phase and used with an achiral column to form transient diastereomers.[16][17]Flexible (can easily change chiral selector); Uses standard achiral columns.Can contaminate the HPLC system; Selector consumption can be high; Generally lower efficiency than modern CSPs.Niche applications or when CSPs/CDAs are not feasible.

Q2: When should I choose an indirect method involving derivatization?

An indirect approach is a powerful strategy under specific circumstances. The following diagram illustrates the decision-making logic.

cluster_1 Decision Logic: Direct vs. Indirect Separation start Start: Chiral Separation Needed direct_csp Attempt Direct Separation on CSP start->direct_csp resolution_check Is Resolution Adequate (Rs ≥ 1.5)? direct_csp->resolution_check detection_check Is Detection Sensitivity Sufficient? resolution_check->detection_check Yes use_indirect Use Indirect Method (Derivatization) resolution_check->use_indirect No use_direct Use Direct CSP Method detection_check->use_direct Yes detection_check->use_indirect No

Caption: Decision-making workflow for choosing a separation strategy.

Choose the indirect method when:

  • Direct methods fail: Despite screening appropriate CSPs and optimizing conditions, you cannot achieve baseline resolution.

  • Enhanced sensitivity is required: 3-Aminotetrahydrofuran-3-carboxylic acid lacks a strong chromophore. Derivatizing with an agent like Marfey's Reagent (FDAA) or one containing a fluorescent tag dramatically increases UV or fluorescence detector response, enabling trace-level quantification.[9][18]

  • A suitable CSP is unavailable: You may not have access to the specialized columns required for direct separation. The indirect method allows you to use ubiquitous achiral columns like a C18.

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for this separation?

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[19]

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, reducing analysis times from 10-20 minutes to as little as 1-5 minutes without sacrificing resolution.[13][20]

  • Efficiency: Higher diffusion coefficients in SFC lead to improved chromatographic efficiency and sharper peaks.[14]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, lowering costs and environmental impact.

  • Preparative Scale: The advantages of speed and efficiency, combined with higher loading capacity, make SFC exceptionally well-suited for purifying large quantities of enantiomers. The CO2 simply evaporates post-collection, simplifying sample workup.[14]

Experimental Protocols

Protocol 1: Indirect Separation via FDAA (Marfey's Reagent) Derivatization & RP-HPLC

This protocol describes the formation of diastereomers followed by separation on a standard C18 column.

  • Objective: To determine the enantiomeric purity of 3-aminotetrahydrofuran-3-carboxylic acid.

  • Principle: The primary amine of the analyte reacts with the enantiomerically pure Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), forming stable diastereomers. These diastereomers have different physical properties and can be separated by achiral chromatography.[10][11]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve approximately 1 mg of the 3-aminotetrahydrofuran-3-carboxylic acid sample in 200 µL of 1 M sodium bicarbonate in a microcentrifuge tube.

    • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone (e.g., 10 mg in 1 mL).

    • Derivatization Reaction: Add 400 µL of the FDAA solution to the sample tube. Vortex briefly.

    • Incubation: Incubate the mixture at 40 °C for 1.5 hours in a heating block or water bath, protected from light.

    • Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl. Vortex to mix.

    • Final Preparation: Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator. Dilute the remaining aqueous sample with the mobile phase (e.g., to 1 mL) for HPLC analysis.

  • Suggested HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.[9]

    • Expected Outcome: Two well-resolved peaks corresponding to the L-Ala-D-Analyte and L-Ala-L-Analyte diastereomers.

Protocol 2: Direct Separation via Supercritical Fluid Chromatography (SFC)

This protocol provides a starting point for direct enantioseparation on a chiral stationary phase using SFC.

  • Objective: To achieve rapid, direct separation of 3-aminotetrahydrofuran-3-carboxylic acid enantiomers.

  • Principle: Enantiomers are separated directly on a Chiral Stationary Phase (CSP) using supercritical CO2 as the main mobile phase component. Modifiers and additives are crucial for eluting the polar analyte and achieving chiral recognition.[15][21]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, typically Methanol, at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • System Setup: Install a suitable CSP. A crown-ether based column (e.g., CROWNPAK CR-I(+)) is an excellent starting point for underivatized amino acids in SFC.[20][21]

    • Run Analysis: Inject the sample onto the SFC system.

  • Suggested SFC Starting Conditions:

    • Column: CROWNPAK CR-I(+) (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO2 and Methanol with 0.2% TFA.

    • Gradient: Start with a 5-minute isocratic hold at 15% Methanol, then ramp to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV/PDA (e.g., 210 nm) or Mass Spectrometry (MS).

    • Expected Outcome: Baseline separation of the two enantiomers in under 10 minutes. The D-enantiomer typically elutes first on this particular CSP.[21]

References

  • Yu, L., Wang, S., & Zeng, S. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221-31. Retrieved from [Link]

  • Yu, L., et al. (2013). Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. Retrieved from [Link]

  • Yu, L., Wang, S., & Zeng, S. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]

  • Brückner, H., & Wachsmann, M. (1997). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Retrieved from [Link]

  • Saito, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Miller, L., & Pinkston, D. (2018). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate. Retrieved from [Link]

  • Pirkle, W. H. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Knez, Ž., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Retrieved from [Link]

  • Dispas, A., et al. (2017). A chiral unified chromatography-mass spectrometry method to analyze free amino acids. HAL Open Science. Retrieved from [Link]

  • Knez, Ž., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Kong, L., et al. (2013). Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Schafer, W., et al. (2018). Improved Chiral SFC Screening for Analytical Method Development. ResearchGate. Retrieved from [Link]

  • Fekkes, D. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Regalado, C., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from [Link]

  • The Analytical Scientist. (2024). New Era in Amino Acid Chiral Separation Beckons. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Ilisz, I., et al. (2010). Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. ResearchGate. Retrieved from [Link]

  • Restek. (2014). [17]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Boeglin, D., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • d'Attoma, A., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]

  • Hatami, S., & Farhadi, K. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Some important cyclic β-amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Peter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1997). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]

  • Jones, G. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Inam, F., & Ul-Haq, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral carboxylic acids. All the stereoisomers of.... Retrieved from [Link]

Sources

Stability and degradation of (S)-3-Aminotetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Aminotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this unique non-proteinogenic amino acid. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for the conformational constraints imparted by its cyclic structure. However, the presence of a tetrahydrofuran ring, an α-amino acid moiety, and a chiral center introduces specific stability considerations that must be carefully managed. This guide will delve into the potential degradation pathways, factors influencing stability, and analytical methods for assessing the purity and integrity of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with this compound.

1. How should I properly store this compound?

Proper storage is critical to maintain the integrity of the compound. We recommend storing it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, keeping it at -20°C is advisable. The compound should be protected from light and moisture.

2. What are the primary known impurities in commercially available this compound?

Impurities can arise from the synthetic process and may include starting materials, reagents, and by-products.[3] Common impurities in synthetic amino acids can include enantiomeric impurities (the (R)-isomer), diastereomers if additional chiral centers are present, and products of side reactions that occurred during synthesis.[4][5][6] It is always recommended to verify the purity of a new batch of the compound by an appropriate analytical method, such as HPLC or LC-MS, before use.

3. Is this compound soluble in common organic solvents?

As a zwitterionic molecule, this compound has limited solubility in many common nonpolar organic solvents. It is generally soluble in water and polar protic solvents. To dissolve it in other solvents, it may be necessary to adjust the pH to favor either the protonated (acidic conditions) or deprotonated (basic conditions) form, which will no longer be zwitterionic.

4. What are the main degradation pathways I should be concerned about?

The primary degradation pathways to consider are:

  • Decarboxylation: The loss of the carboxylic acid group as CO2, which can be initiated by heat or light, particularly in the presence of radical initiators.[7]

  • Hydrolysis of the Tetrahydrofuran Ring: As a cyclic ether, the tetrahydrofuran ring can undergo acid-catalyzed cleavage, leading to a ring-opened product.

  • Racemization: The chiral center at the α-carbon can be susceptible to racemization under harsh acidic or basic conditions, leading to a loss of stereochemical purity.

  • Oxidation: The amino group and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: I am seeing an unexpected loss of my starting material in my reaction mixture, even before adding all reagents. What could be the cause?

Possible Cause 1: Solvent-Induced Degradation

The choice of solvent can significantly impact the stability of this compound. If you are using a highly acidic or basic solvent, you may be inducing degradation.

  • Troubleshooting Steps:

    • Analyze a Blank: Dissolve the compound in the solvent you are using for your reaction and let it stir for the same duration as your typical reaction setup time.

    • Monitor by HPLC/LC-MS: Take aliquots at different time points and analyze them by a suitable chromatographic method to check for the appearance of new peaks corresponding to degradation products.

    • Solvent Selection: If degradation is observed, consider using a more neutral and less reactive solvent.

Possible Cause 2: Temperature-Related Degradation

Even at room temperature, some degradation may occur over extended periods. If your experimental setup involves elevated temperatures, the rate of degradation will likely increase.

  • Troubleshooting Steps:

    • Perform a Thermal Stability Test: Prepare a solution of the compound and heat it to the temperature of your reaction.

    • Time-Course Analysis: Monitor the concentration of the starting material and the formation of any degradation products over time using HPLC or LC-MS.

    • Optimize Temperature: If thermal degradation is significant, explore if your reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer reaction time.

Problem 2: My final product has the correct mass, but it is not biologically active. What could be the issue?

Possible Cause: Racemization

The loss of biological activity in a chiral molecule is often due to racemization at a critical stereocenter. For this compound, the α-carbon is susceptible to epimerization to the (R)-enantiomer, especially under harsh pH conditions or during certain chemical transformations.

  • Troubleshooting Steps:

    • Chiral HPLC Analysis: The most direct way to assess enantiomeric purity is through chiral HPLC.[8][9] There are two main approaches:

      • Direct Method: Use a chiral stationary phase (CSP) that can resolve the enantiomers of the underivatized amino acid.

      • Indirect Method: Derivatize the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

    • Review Reaction Conditions: Evaluate your experimental protocol for any steps that involve strong acids or bases, or prolonged heating, as these can promote racemization.

    • Protecting Group Strategy: If you are using the amino acid in peptide synthesis, ensure that your protecting group strategy and coupling conditions are optimized to minimize racemization.

Problem 3: I am observing a new, more polar peak in my HPLC chromatogram after working up my reaction from an acidic solution. What could this be?

Possible Cause: Hydrolytic Ring Opening

The tetrahydrofuran ring is a cyclic ether, and ethers are susceptible to cleavage under strong acidic conditions. This would result in a ring-opened product, likely a hydroxy-amino acid, which would be more polar than the starting material.

  • Troubleshooting Steps:

    • LC-MS Analysis: Analyze the sample by LC-MS to determine the mass of the new peak. A mass increase of 18 (the mass of water) would be indicative of a hydrolysis product.

    • NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can be used to confirm the structure of the ring-opened product.

    • Milder Acidic Conditions: If ring-opening is a problem, consider using a weaker acid for your workup or reaction, or minimizing the exposure time to the acidic environment.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

DegradationPathways cluster_main cluster_degradation Degradation Pathways A (S)-3-Aminotetrahydrofuran- 3-carboxylic acid B Decarboxylation Product (3-Aminotetrahydrofuran) A->B Heat, Light (Radical) C Ring-Opened Product (Hydroxy-amino acid) A->C Strong Acid (H+) D (R)-3-Aminotetrahydrofuran- 3-carboxylic acid (Racemization) A->D Acid or Base

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., water or a buffer of a specific pH) to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

  • Photostability: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).

3. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for amino acids.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a method to determine the enantiomeric purity of this compound.

1. Direct Method (Chiral Stationary Phase):

  • Column: Select a suitable chiral column, such as one based on a macrocyclic glycopeptide or a polysaccharide derivative.

  • Mobile Phase: The mobile phase composition will be specific to the chosen chiral column and should be optimized for the best resolution of the enantiomers. It often consists of a mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic or basic additive.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and determine the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee).

2. Indirect Method (Chiral Derivatizing Agent):

  • Derivatization: React the amino acid sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers. Follow the specific protocol for the chosen derivatizing agent.

  • HPLC Analysis:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A typical reversed-phase gradient.

    • Detection: UV or fluorescence detection, depending on the properties of the derivatizing agent.

  • Analysis: The diastereomers will have different retention times on the achiral column, allowing for their separation and quantification.

Quantitative Data Summary

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 3) Low to MediumRing-opened product, Racemization
Neutral (pH 6-8) HighMinimal degradation expected
Basic (pH > 9) MediumRacemization, Deamidation (if derivatized)
Elevated Temperature (> 50°C) MediumDecarboxylation, Dehydration
Oxidizing Agent (e.g., H₂O₂) MediumOxidation of amino group and ether
UV/Visible Light MediumPhotodegradation, Decarboxylation

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating a stability issue with this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution start Unexpected Experimental Outcome (e.g., low yield, loss of activity) check_purity 1. Confirm Purity of Starting Material (HPLC, NMR) start->check_purity stability_test 2. Perform Forced Degradation Study (pH, Temp, Light) check_purity->stability_test analyze_degradants 3. Identify Degradation Products (LC-MS, NMR) stability_test->analyze_degradants optimize_conditions 4. Optimize Reaction/Storage Conditions (e.g., change solvent, lower temp) analyze_degradants->optimize_conditions final_product Successful Experiment optimize_conditions->final_product

Sources

Troubleshooting guide for (S)-3-Aminotetrahydrofuran-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

A Senior Application Scientist's Guide to Navigating Common Reaction Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. As a constrained α-amino acid, it offers unique conformational rigidity, making it a prized component in the design of peptidomimetics, novel therapeutics, and complex molecular architectures.[1] However, its unique structure, featuring a quaternary stereocenter and a tetrahydrofuran ring, can present specific challenges during chemical transformations.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common issues and offer robust solutions to ensure your experiments are efficient, reproducible, and successful.

Part 1: Foundational Knowledge: Properties, Handling, and Storage

Before troubleshooting reactions, it is critical to understand the fundamental properties and proper handling of the starting material. Impurities or degradation of the starting material are often the root cause of downstream failures.

Property Value Reference
Molecular Formula C₅H₉NO₃[2]
Molecular Weight 131.13 g/mol [2]
CAS Number 1315052-80-2[3]
Appearance White to off-white solid[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3]
Frequently Asked Questions: Handling & Storage

Q1: What are the primary safety concerns when handling this compound?

A1: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2][5] Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[5]

Q2: I've noticed my starting material has a slight yellow tint over time. Is it still usable?

A2: A slight discoloration may indicate minor degradation, potentially due to air oxidation or exposure to light. It is highly recommended to first verify the purity by a suitable analytical method, such as NMR or HPLC-MS. If significant impurities are detected, repurification may be necessary. For critical applications, always use a fresh, pure sample. Proper storage in a dark container under an inert gas like argon or nitrogen is crucial to maintain its integrity.[3]

Part 2: Troubleshooting Amide Bond Formation

The most common application of this compound is its incorporation into peptide or small-molecule amide scaffolds. Due to the nature of the carboxylic acid and the sterically hindered quaternary center, several issues can arise.

General Workflow for Amide Coupling

Below is a generalized workflow for a standard amide coupling reaction. Each step presents potential pitfalls that will be addressed in the subsequent FAQ section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Amino Acid & Amine in Anhydrous Solvent activation 2. Add Coupling Reagent & Base (if needed) reagents->activation coupling 3. Stir at RT or 0°C (Monitor by TLC/LC-MS) activation->coupling workup 4. Aqueous Workup (Acid/Base Wash) coupling->workup purify 5. Dry, Concentrate & Purify (Chromatography) workup->purify

Caption: General experimental workflow for amide coupling.

Frequently Asked Questions: Amide Coupling

Q3: My amide coupling reaction has a very low yield. What are the most likely causes?

A3: Low yields in this specific coupling are common and can typically be traced back to one of three areas: inefficient carboxylic acid activation, steric hindrance, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable because the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt.[6] The hydroxyl group of the carboxylic acid must be converted into a better leaving group.[7] If your activating agent is old or hydrated, it will be ineffective.

    • Solution: Always use fresh, high-purity coupling reagents. Consider switching to a more potent activating agent. A comparison of common reagents is provided in the table below. For challenging couplings, phosphonium-based reagents (PyBOP, HBTU) or uronium-based reagents (HATU, HCTU) are often more effective than standard carbodiimides like EDC.

  • Steric Hindrance: The target amino acid possesses a sterically demanding quaternary carbon at the Cα position. This can significantly slow down the rate of nucleophilic attack by the amine.

    • Solution: Increase the reaction time (from a few hours to overnight) and consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C), while carefully monitoring for side products or racemization. Ensure the chosen amine coupling partner is not excessively bulky itself.

  • Suboptimal Reaction Conditions:

    • Solvent: The presence of water will hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid. Ensure you are using a dry, aprotic solvent (e.g., DMF, DCM, THF) from a freshly opened bottle or a solvent purification system.

    • Base: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction and to ensure the amine partner is in its free-base form. Use 1.1 to 2.0 equivalents. Excess base can promote side reactions.

Coupling Reagent Activating Species Pros Cons
EDC/HOBt O-acylisoureaCost-effective, commonModerate reactivity, can be slow with hindered substrates
HATU/HOAt Uronium active esterVery high reactivity, low racemizationExpensive, can be difficult to remove byproducts
PyBOP Phosphonium active esterHigh reactivity, good for hindered systemsByproducts can complicate purification
T3P® Cyclic phosphonic anhydrideHigh reactivity, clean byproducts (water-soluble)Often requires slightly elevated temperatures

Q4: I'm observing a significant loss of optical purity in my final product. How can I prevent epimerization?

A4: Epimerization at the Cα stereocenter is a major risk, especially with highly activated carboxylic acids. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated and deprotonated at the Cα position, leading to racemization.

  • Mitigation Strategies:

    • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is crucial when using carbodiimide activators like EDC. These additives trap the initial O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation.[8]

    • Choose the Right Reagent: Uronium/aminium salts based on HOAt (like HATU) were specifically designed to accelerate coupling while suppressing racemization compared to their HOBt-based counterparts.

    • Control Temperature: Perform the activation and coupling steps at 0 °C before allowing the reaction to slowly warm to room temperature. Avoid high temperatures if possible.

    • Base Selection: Use weaker, sterically hindered bases like DIPEA or 2,4,6-collidine instead of triethylamine (TEA), and use the minimum amount necessary.

Q5: The purification of my product is challenging. The crude material is a sticky oil, and the starting amino acid is co-eluting on the silica gel column.

A5: This is a classic problem stemming from the amphoteric (zwitterionic) nature of the unreacted starting material and the polarity of the product.

  • Troubleshooting Purification:

    • Aqueous Workup is Key: Before any chromatography, perform a thorough aqueous workup.

      • Wash the organic layer (e.g., EtOAc or DCM) sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove the basic amine starting material and any organic base.

      • Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic carboxylic acid starting material and additives like HOBt.[9]

      • Finish with a brine wash to remove residual water before drying over Na₂SO₄ or MgSO₄.

    • Chromatography Additives: If the starting material or product still streaks on the silica column, consider adding a small amount of an additive to your eluent system. For basic products, adding 0.5-1% triethylamine can neutralize acidic sites on the silica and improve peak shape. For acidic byproducts, adding 0.5-1% acetic acid can achieve a similar effect. A patent for a related derivative successfully used an EtOAc/MeOH eluent system with 0.06% v/v Et₃N.[10]

    • Reverse-Phase Chromatography: If all else fails, reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.

Troubleshooting Logic Flowchart

G start Reaction Issue (e.g., Low Yield, Impure Product) check_sm Is Starting Material (SM) Pure and Dry? start->check_sm repurify_sm Repurify or Use New SM Batch check_sm->repurify_sm No check_reagents Are Solvents Anhydrous? Are Coupling Reagents Fresh? check_sm->check_reagents Yes repurify_sm->start replace_reagents Use Freshly Opened or Distilled Solvents/Reagents check_reagents->replace_reagents No check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) check_reagents->check_conditions Yes replace_reagents->start optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Coupling Reagent - Use Additives (HOBt/Oxyma) check_conditions->optimize_conditions Not Optimized check_workup Is Workup Procedure Appropriate? check_conditions->check_workup Optimized optimize_conditions->check_workup optimize_workup Implement Acid/Base Washes To Remove Unreacted SM check_workup->optimize_workup No end_node Successful Reaction check_workup->end_node Yes optimize_workup->end_node

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Technical Support Center: Stereochemical Integrity of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Aminotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential racemization issues and ensure the stereochemical integrity of this valuable chiral building block in your applications.

As an α,α-disubstituted cyclic amino acid, this compound possesses unique properties that influence its susceptibility to racemization. Unlike conventional α-amino acids, it lacks an α-hydrogen, which significantly inhibits racemization via the common oxazolone formation pathway during peptide synthesis. However, loss of stereochemical purity can still occur under certain conditions through direct enolization. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Unexpected Diastereomers in Peptide Coupling Reactions

Question: I am coupling N-protected this compound to a chiral amine and observing the formation of an unexpected diastereomer. What could be the cause and how can I prevent it?

Answer:

The observation of a diastereomeric impurity suggests that partial racemization of your this compound has occurred either before or during the coupling step. As this is an α,α-disubstituted amino acid, the primary racemization pathway is likely direct abstraction of the α-proton from the activated carboxylic acid intermediate, a process known as direct enolization.[1] This is particularly a risk with highly activating coupling reagents and strong bases.

Probable Causes & Solutions:

  • Highly Activating Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, when used alone, can lead to over-activation and increase the risk of racemization.[2] Uronium/aminium-based reagents, while generally efficient, can also promote racemization if not used correctly, especially with sterically hindered amino acids.

    • Solution: Employ coupling reagents known to be effective for sterically hindered amino acids while minimizing racemization. Phosphonium salts like PyAOP and PyBOP, or uronium/aminium salts in combination with racemization-suppressing additives, are recommended.[2]

  • Strong, Sterically Unhindered Base: The choice of base is critical. Strong, non-hindered bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton from the activated intermediate, leading to racemization.[1]

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable choices as they are less likely to promote enolization.[1]

  • Elevated Temperature: Increasing the reaction temperature to overcome the steric hindrance of this amino acid can also accelerate the rate of racemization.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) whenever possible. If higher temperatures are necessary to drive the reaction to completion, carefully optimize the reaction time to minimize exposure to racemization-prone conditions.

  • Polar Aprotic Solvents: Solvents like DMF can sometimes enhance the rate of racemization.

    • Solution: Consider using less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization in some cases. Ensure your starting materials are sufficiently soluble in the chosen solvent.

Troubleshooting Workflow for Unexpected Diastereomers:

start Unexpected Diastereomer Detected reagent Review Coupling Reagent start->reagent base Evaluate Base reagent->base Using Carbodiimide or strong Uronium salt? protocol Implement Optimized Protocol reagent->protocol Switch to PyAOP/PyBOP + HOAt/OxymaPure temp Check Reaction Temperature base->temp Using TEA or DIPEA? base->protocol Switch to NMM or Collidine solvent Consider Solvent Effects temp->solvent Reaction > RT? temp->protocol Maintain 0°C to RT solvent->protocol solvent->protocol Use DCM if solubility allows

Caption: Troubleshooting workflow for unexpected diastereomers.

Issue 2: Loss of Enantiomeric Purity During Storage or Workup

Question: I have noticed a decrease in the enantiomeric excess (ee) of my this compound sample over time or after a specific workup procedure. What could be causing this?

Answer:

While solid this compound is generally stereochemically stable under standard storage conditions (cool, dark, inert atmosphere), its stereocenter can be compromised under certain solution-phase conditions, particularly at pH extremes.

Probable Causes & Solutions:

  • Exposure to Strong Acidic or Basic Conditions: Prolonged exposure to highly acidic or basic aqueous solutions during workup or purification can catalyze racemization. The mechanism involves the formation of a planar carbanion intermediate.[3]

    • Solution: Neutralize solutions containing the amino acid as quickly as possible. When performing extractions, use dilute acids and bases and minimize contact time. For purification, consider techniques that operate under near-neutral conditions, such as isoelectric precipitation or chromatography on neutral stationary phases.

  • Elevated Temperatures in Solution: Heating the amino acid in solution for extended periods, especially in the presence of acid or base, can accelerate racemization.

    • Solution: Avoid excessive heating during dissolution or purification steps. If heating is necessary, use the lowest effective temperature for the shortest possible time.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered resistant to racemization?

A1: Yes, compared to α-amino acids with an α-hydrogen, it is significantly more resistant to racemization. The absence of the α-hydrogen prevents the formation of an oxazolone intermediate, which is the primary pathway for racemization during peptide bond formation.[2] However, it is not immune to racemization, which can occur via direct enolization under forcing conditions (e.g., strong base, high temperature).

Q2: What is the most critical factor to control to prevent racemization during peptide coupling?

A2: The choice of base is arguably the most critical factor. The use of a strong, sterically unhindered base like DIPEA or TEA is a common cause of racemization for sterically hindered amino acids. Switching to a weaker or more hindered base like NMM or 2,4,6-collidine is a highly effective preventative measure.[1]

Q3: Which coupling reagents are recommended for this amino acid?

A3: For sterically hindered amino acids like this one, phosphonium salt reagents such as PyAOP and PyBOP, often in combination with an additive like HOAt or OxymaPure, are highly recommended. Uronium/aminium reagents like HATU and HCTU can also be effective, but care must be taken with the choice of base and reaction temperature.

Q4: How can I accurately determine the enantiomeric purity of my this compound or its derivatives?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. This can be done either by using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral derivatizing agent and separating the resulting diastereomers on a standard achiral column.[4] It is crucial to validate that the derivatization method itself does not cause racemization.

Q5: Are there any specific protecting group strategies that can help minimize racemization?

A5: While the inherent structure of this amino acid is the primary defense against racemization, the choice of N-protecting group can have an indirect effect. For instance, protecting groups that are removed under very harsh basic or acidic conditions might expose the amino acid to racemization-prone environments. Opting for protecting groups that can be removed under milder, near-neutral conditions is always a good practice for maintaining stereochemical integrity.

Data Summary: Impact of Reagents on Racemization

Coupling ReagentAdditiveBaseRelative Racemization Risk
DCC/EDCNoneDIPEA/TEAHigh
HBTU/HCTUNoneDIPEA/TEAModerate to High
DCC/EDCHOBtNMMModerate
HATUHOAtNMM/CollidineLow
PyAOP/PyBOPHOAt/OxymaPureNMM/CollidineVery Low

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling

This protocol is designed for the manual coupling of N-protected this compound to a peptide resin or an amine in solution.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.2 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the amine component (1.0 eq, either as a free base in solution or as a resin-bound amine).

  • Base Addition: Add N-methylmorpholine (NMM) (2.4 eq) to the reaction mixture and stir for 2-3 minutes.

  • Coupling Reagent Addition: Add PyAOP (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by a suitable method (e.g., Kaiser test for resins, LC-MS for solution phase).

  • Workup: Upon completion, proceed with the standard washing and deprotection steps for your synthesis.

Protocol 2: Chiral HPLC Analysis (Derivatization Method)

This is a general workflow for determining the enantiomeric excess of this compound. Specific conditions will need to be optimized for your system.

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the amino acid sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Derivatization:

    • To the sample solution, add a solution of a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) in a suitable solvent like acetone.

    • Add a small amount of a mild base (e.g., sodium bicarbonate solution) to facilitate the reaction.

    • Heat the mixture gently (e.g., 40-50 °C) for a defined period (e.g., 1 hour), ensuring the reaction goes to completion.

    • Quench the reaction by adding a small amount of acid (e.g., 1N HCl).

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the diastereomeric derivatives.

    • Detect the peaks using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizing the Racemization Mechanism

The primary racemization pathway for this compound during peptide coupling is direct enolization, as it lacks an α-hydrogen for oxazolone formation.

cluster_0 Direct Enolization Pathway start (S)-Amino Acid Derivative activated Activated Intermediate (e.g., with PyAOP) start->activated Coupling Reagent enolate Planar, Achiral Enolate Intermediate activated->enolate Strong Base (e.g., DIPEA) removes α-proton s_product (S)-Peptide Product (Desired) enolate->s_product Amine Attack (front) r_product (R)-Peptide Product (Racemized) enolate->r_product Amine Attack (back)

Caption: Racemization via direct enolization.

References

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Request PDF - ResearchGate. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]

  • Peptide Racemization. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ATFCA-S26

Version: 1.0

Introduction

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a crucial chiral building block in modern medicinal chemistry, valued for its constrained cyclic structure that imparts unique conformational properties to parent molecules. As demand for this intermediate grows, transitioning its synthesis from the laboratory bench to pilot or production scale presents significant challenges. These challenges often revolve around maintaining stereochemical integrity, managing reaction energetics, ensuring process safety, and developing robust purification protocols for a polar, zwitterionic product.[1]

This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides field-tested insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of scaling up the synthesis of this valuable compound. Our approach emphasizes not just the "how," but the fundamental "why" behind each recommendation, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: While several routes exist, two primary strategies are generally considered for scalability:

  • Asymmetric Synthesis from Prochiral Precursors: This is often the preferred route as it avoids late-stage resolutions, which are inherently wasteful (maximum 50% yield).[2] Methods may involve asymmetric hydrogenation or phase-transfer catalysis to set the stereocenter early in the synthesis.[3]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as L-aspartic acid or L-methionine.[4][5] The inherent chirality of the starting material is carried through the synthesis to define the final product's stereochemistry. This can be a cost-effective and reliable method if the synthetic sequence is efficient.

Q2: My process works perfectly on a 10g scale, but fails at 1kg. What are the likely causes?

A2: This is a classic scale-up challenge. "Nothing ever scales linearly."[6] The transition from a lab flask to a large reactor introduces new physical and engineering variables. Key differences include:

  • Heat Transfer: Large volumes have a lower surface-area-to-volume ratio, making it harder to control temperature during exothermic or cryogenic steps. This can lead to side reactions or loss of stereocontrol.[7]

  • Mixing Efficiency: A magnetic stir bar is effective for small flasks, but mechanical agitators in large reactors can create dead zones or insufficient mixing, leading to localized concentration gradients and impurity formation.[7]

  • Reagent Addition Rates: Slow, controlled addition on a small scale is easy. On a large scale, this requires specialized pumps and careful monitoring to avoid temperature spikes or localized high concentrations.

Q3: What are the primary safety concerns I should address before a pilot run?

A3: A thorough Process Hazard Analysis (PHA) is critical. Key areas of focus for this type of synthesis include:

  • Highly Reactive Reagents: Some routes may use reagents like sodium azide (for introducing the amine) or strong reducing agents (e.g., boranes, lithium aluminum hydride). Their handling, quenching, and potential for off-gassing must be carefully managed.

  • Thermal Runaway: Exothermic steps, such as cyclization or quenching, must be identified. Heat flow calorimetry studies (e.g., RC1) are essential to understand the thermal profile and ensure the reactor's cooling capacity is sufficient.[7]

  • Solvent and Reagent Compatibility: Incompatibilities between reagents and solvents can pose significant safety risks that may not be apparent at a small scale.[6]

Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My overall yield dropped from 75% at the bench to less than 40% in the pilot plant. How can I diagnose the problem?

A: A significant yield drop upon scale-up points to issues with reaction control or mass transfer.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Poor Temperature Control An exothermic step may be experiencing a temperature spike in the larger reactor, leading to byproduct formation. Solution: 1) Re-evaluate the cooling capacity of the reactor. 2) Slow the addition rate of the limiting reagent. 3) Consider a more dilute reaction mixture to help dissipate heat.[7]
Inefficient Mixing Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Solution: 1) Model the mixing in the reactor (CFD can be helpful). 2) Change the agitator type (e.g., from an anchor to a pitched-blade turbine for better axial flow). 3) Increase the agitation speed, being mindful of shear-sensitive materials.
Incomplete Reaction The reaction may appear complete by TLC at the bench, but ineffective mixing or mass transfer at scale can leave starting material unreacted. Solution: 1) Increase reaction time. 2) Use in-situ monitoring (e.g., ReactIR, UPLC) to confirm true reaction completion before workup.
Degradation During Workup The longer processing times required for larger batches (e.g., phase separations, extractions) can lead to product degradation, especially if the product is pH or temperature sensitive. Solution: 1) Minimize workup times. 2) Ensure pH and temperature are strictly controlled during all workup and isolation steps. 3) Consider alternative workup procedures like extraction instead of filtration if the solids are difficult to handle.
Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical decision tree to guide your investigation.

LowYield_Troubleshooting Start Low Yield Observed at Scale CheckCompletion Analyze Reaction Mixture: Is Starting Material Present? Start->CheckCompletion CheckImpurity Analyze Crude Product: Are New/Major Impurities Present? CheckCompletion->CheckImpurity No IncompleteRxn Root Cause: Incomplete Reaction CheckCompletion->IncompleteRxn Yes SideRxn Root Cause: Side Reactions / Degradation CheckImpurity->SideRxn Yes Sol_Time Solution: - Increase reaction time - Improve mixing - Re-evaluate stoichiometry IncompleteRxn->Sol_Time Sol_Conditions Solution: - Improve temp. control - Slow reagent addition - Check raw material quality - Modify workup SideRxn->Sol_Conditions

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Technical Support Center: (S)-3-Aminotetrahydrofuran-3-carboxylic acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Aminotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique constrained amino acid into their synthetic routes. Due to its bifunctional nature—containing both a secondary amine and a carboxylic acid at a sterically hindered quaternary center—developing a robust and orthogonal protecting group strategy is critical for success.

This document provides answers to frequently encountered issues, troubleshooting guides for common synthetic challenges, and detailed, field-tested protocols.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Amino Group (N-Protection) Issues

Question 1: My N-Boc protection of this compound is sluggish and gives low yields. What's going wrong?

Answer: This is a common issue stemming from the steric hindrance around the nitrogen atom, which is located at a quaternary carbon. Standard conditions used for simpler amino acids may not be sufficient.

  • Causality: The nucleophilicity of the amine is reduced due to steric bulk, slowing its attack on the di-tert-butyl dicarbonate (Boc₂O) reagent. Furthermore, the substrate's zwitterionic nature in neutral or aqueous media can reduce the availability of the free amine for reaction.

  • Troubleshooting Steps:

    • Solvent & Base Selection: Switch from aqueous/alcoholic solvents to an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to ensure the amine is in its free, nucleophilic state.[1]

    • Increase Reagent Equivalents: Use a larger excess of Boc₂O (e.g., 1.5 to 2.0 equivalents) to drive the reaction to completion.

    • Catalysis: For particularly stubborn cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, use it in catalytic amounts (0.05-0.1 eq) to avoid side reactions. Some protocols also find success using heterogeneous acid catalysts like Amberlite-IR 120, which can simplify workup.[2]

    • Temperature: While room temperature is standard, gently heating the reaction to 30-40 °C can increase the reaction rate without significant byproduct formation.

Question 2: I'm considering using a Cbz or Fmoc group instead of Boc for N-protection. What are the advantages and disadvantages for this specific substrate?

Answer: The choice between Boc, Cbz (Carboxybenzyl), and Fmoc (Fluorenylmethyloxycarbonyl) depends entirely on your planned downstream reaction conditions. This is the core of an orthogonal protection strategy.[3][4]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability ProfileKey Considerations for this Substrate
Boc Boc₂O, base (e.g., TEA, NaOH)Strong Acid (TFA, HCl)[5][6]Stable to base, nucleophiles, and hydrogenation.[7]Advantage: Very robust for base-catalyzed or nucleophilic reactions. Disadvantage: Acid-labile; cannot be used if subsequent steps require strong acid.
Cbz (Z) Benzyl chloroformate (Cbz-Cl), baseCatalytic Hydrogenation (H₂, Pd/C)[4]Stable to acid and base.Advantage: Excellent for orthogonality with acid-labile (Boc, t-Bu esters) and base-labile (Fmoc, Me/Et esters) groups. Disadvantage: Not suitable if your molecule contains other reducible groups (alkenes, alkynes, nitro groups).
Fmoc Fmoc-OSu or Fmoc-Cl, baseBase (e.g., 20% Piperidine in DMF)[8]Stable to acid and hydrogenation.Advantage: Ideal if you need to perform acid-catalyzed reactions elsewhere in the molecule. Disadvantage: Unsuitable for any steps involving basic conditions (e.g., saponification of a methyl ester).
Section 2: Carboxylic Acid (C-Protection) Issues

Question 3: Standard Fischer esterification to form a methyl or ethyl ester is failing. Why?

Answer: Similar to N-protection, direct acid-catalyzed esterification is challenging due to the sterically hindered quaternary carbon adjacent to the carboxyl group.

  • Causality: The classic Fischer esterification mechanism requires nucleophilic attack by the alcohol on a protonated carbonyl.[9][10] Steric hindrance impedes this attack, leading to a very slow reaction or decomposition under harsh acidic conditions (e.g., refluxing in methanol with H₂SO₄).

  • Troubleshooting & Alternative Protocols:

    • Activation First: Avoid direct esterification. A more reliable method is to first protect the amine (e.g., with Boc), and then use a coupling agent to form the ester under milder conditions.

    • Alkyl Halide Method: After N-protection, convert the carboxylic acid to its carboxylate salt with a base like Cesium Carbonate (Cs₂CO₃). Then, treat with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) in a solvent like DMF. This SN2 reaction is generally more effective for hindered substrates.

    • TMS-Diazomethane: For methyl esters specifically, TMS-diazomethane offers a very mild and efficient route, but it is a hazardous and toxic reagent that requires experienced handling.

Question 4: I need an ester that can be removed without affecting my N-Boc group. What should I use?

Answer: This requires an orthogonal ester protecting group. Since the N-Boc group is removed with acid, you need an ester that can be cleaved under basic or hydrogenolytic conditions.

  • Recommended Orthogonal Esters for N-Boc:

    • Methyl or Ethyl Ester: These are excellent choices. They are stable to the acidic conditions used for Boc removal (e.g., TFA in DCM) but can be selectively cleaved via saponification using a base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a THF/water mixture.

    • Benzyl (Bn) Ester: This is the most common choice for orthogonality with acid-labile groups. It is stable to both acid and base but is cleanly removed by catalytic hydrogenation (H₂, Pd/C), the same conditions used to remove a Cbz group.[11] This strategy is ideal if you need to deprotect both the N-terminus (if Cbz-protected) and C-terminus simultaneously or if your molecule is sensitive to basic saponification conditions.

Visualizing Orthogonal Strategies

A critical aspect of synthesis planning is selecting a protecting group pair that allows for selective deprotection. The following workflow illustrates the decision-making process.

G cluster_N Step 1: N-Protection Choice cluster_C Step 2: C-Protection Choice (Orthogonal) start Start: (S)-3-Aminotetrahydrofuran- 3-carboxylic acid N_Boc Protect Amine with Boc start->N_Boc Use Boc₂O/TEA N_Cbz Protect Amine with Cbz start->N_Cbz Use Cbz-Cl/Base C_Me Protect Acid as Methyl Ester N_Boc->C_Me Use Cs₂CO₃, then MeI C_Bn Protect Acid as Benzyl Ester N_Boc->C_Bn Use Cs₂CO₃, then BnBr N_Cbz->C_Me Use Cs₂CO₃, then MeI deprotect_C Deprotect Acid N_Cbz->deprotect_C Use LiOH/H₂O (Amine is stable) deprotect_N Deprotect Amine C_Me->deprotect_N Use TFA/DCM (Ester is stable) C_Me->deprotect_C Use LiOH/H₂O (Amine is stable) C_Bn->deprotect_N Use TFA/DCM (Ester is stable) C_Bn->deprotect_C Use H₂/Pd-C (Boc-Amine is stable)

Caption: Decision workflow for selecting orthogonal N- and C-terminal protecting groups.

Validated Experimental Protocols
Protocol 1: N-Boc Protection of this compound

This protocol is optimized for the sterically hindered amine.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Suspension: Suspend the amino acid in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 2.5 eq) and stir the suspension for 10 minutes at room temperature. The mixture may not become fully homogeneous.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with the slow addition of 1 M citric acid solution until the aqueous layer is pH ~4-5.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by silica gel column chromatography to yield N-Boc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid as a white solid.

Protocol 2: Benzyl Ester Formation of N-Boc Protected Intermediate

This protocol avoids harsh acidic conditions.

  • Setup: Dissolve N-Boc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir at room temperature for 30 minutes.

  • Alkylating Agent: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-Boc-(S)-3-Aminotrahydrofuran-3-carboxylic acid benzyl ester.

Protocol 3: Orthogonal Deprotection - N-Boc Removal

This protocol selectively removes the Boc group while leaving a Benzyl ester intact.

  • Setup: Dissolve the N-Boc protected benzyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) should be observed.[6]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (2x) to ensure all residual TFA is removed.

    • The resulting product is the TFA salt of the free amine, which can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted if the free base is required.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Available from: [Link]

  • ResearchGate. Protecting groups in amino acids. Available from: [Link]

  • YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. Available from: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. Available from: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

  • Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Available from: [Link]

  • PubMed. A new tri-orthogonal strategy for peptide cyclization. Available from: [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a critical chiral building block in modern drug discovery and development.[1][2] Its constrained tetrahydrofuran ring system imparts unique conformational properties to parent molecules, making it a valuable scaffold for designing novel therapeutics. The accurate determination of both its chemical and enantiomeric purity is paramount, as impurities or the presence of the incorrect enantiomer, (R)-3-aminotetrahydrofuran-3-carboxylic acid, can significantly impact a drug's efficacy, safety, and pharmacokinetic profile.[3]

However, the physicochemical properties of this molecule present a significant analytical challenge for traditional High-Performance Liquid Chromatography (HPLC) methods.[4][5] As a small, highly polar zwitterion, it exhibits poor retention on conventional reversed-phase columns.[6] Furthermore, its structure lacks a significant UV-absorbing chromophore, rendering standard UV detection insensitive.[7] This guide provides a comparative analysis of two robust HPLC strategies—a direct and an indirect method—for the comprehensive purity assessment of this analyte, grounded in established chromatographic principles and regulatory expectations.[8][9]

PropertyValueSource
Molecular FormulaC₅H₉NO₃[10][11]
Molecular Weight131.13 g/mol [10][12]
ChiralityChiral center at C3[12]
Polarity (XLogP3)-3.6[12]
UV ChromophoreNone significantN/A

The Analytical Decision Workflow

The selection of an appropriate analytical strategy is dictated by the specific requirements of the analysis, such as required sensitivity, availability of instrumentation, and the need to avoid sample modification. The following workflow illustrates the decision-making process for analyzing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Begin Purity Analysis of This compound decision1 Is derivatization acceptable and high sensitivity with UV/FL detection needed? start->decision1 proc_indirect Indirect Method: Chiral Derivatization decision1->proc_indirect  Yes proc_direct Direct Method: Chiral Stationary Phase (CSP) decision1->proc_direct No   step_indirect1 1. React with Chiral Derivatizing Agent (CDA) to form diastereomers. proc_indirect->step_indirect1 step_indirect2 2. Separate on standard achiral (e.g., C18) column. step_indirect1->step_indirect2 step_indirect3 3. Detect using UV or Fluorescence (highly sensitive). step_indirect2->step_indirect3 end_node Report Chemical and Enantiomeric Purity step_indirect3->end_node step_direct1 1. Inject underivatized sample directly. proc_direct->step_direct1 step_direct2 2. Separate enantiomers on a Chiral Stationary Phase (CSP). step_direct1->step_direct2 step_direct3 3. Detect using a universal detector (e.g., ELSD or MS). step_direct2->step_direct3 step_direct3->end_node

Caption: Decision workflow for selecting an HPLC purity method.

Method Comparison: Direct vs. Indirect Approaches

The two primary strategies for chiral HPLC analysis are direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).[3] Each approach offers a distinct set of advantages and disadvantages.

FeatureDirect Method (CSP)Indirect Method (CDA)
Principle Enantiomers form transient, diastereomeric complexes with the immobilized chiral selector on the stationary phase, leading to different retention times.[13]Analyte enantiomers react with a chiral agent to form stable diastereomers, which are then separated based on their different physicochemical properties on a standard achiral column.[3][14]
Column Chiral Stationary Phase (e.g., macrocyclic glycopeptide, crown ether, ligand-exchange).[15]Standard achiral column (e.g., C18, C8).[14]
Sample Prep Minimal; typically dissolve and inject.Requires a robust and complete chemical derivatization step.[3]
Detection Requires universal detectors like ELSD or MS due to the lack of a native chromophore.[16][17]Highly sensitive detection with UV or Fluorescence detectors is possible as the derivatizing agent introduces a chromophore/fluorophore.[3][14]
Pros - Simpler sample preparation- No risk of side reactions or kinetic resolution during derivatization- Analyzes the native compound- High sensitivity and selectivity with common detectors- Uses standard, less expensive achiral columns- Potentially higher resolution between diastereomers
Cons - Chiral columns are more expensive and can be less robust- Requires specialized detectors (ELSD, MS)- Method development can be more complex- Derivatization adds time and complexity- Potential for incomplete reaction or side products- Chiral derivatizing agent must be enantiomerically pure

Experimental Protocols

The following protocols are provided as validated starting points for method development and must be optimized and validated according to ICH Q2(R1) guidelines for your specific application.[9][18]

Protocol 1: Direct Analysis via HILIC on a Chiral Stationary Phase with ELSD

This method is ideal for analyzing the native compound without chemical modification. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is necessary to achieve retention for this highly polar analyte.[19][20] The Evaporative Light Scattering Detector (ELSD) provides a universal detection mechanism independent of the analyte's optical properties.[16][21][22]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a diluent consisting of Acetonitrile:Water (80:20 v/v) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC-ELSD Conditions:

ParameterSettingRationale
Column Astec® CHIROBIOTIC® T (Teicoplanin CSP), 250 x 4.6 mm, 5 µmMacrocyclic glycopeptide CSPs are effective for separating underivatized amino acids due to multiple chiral recognition mechanisms.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component in HILIC facilitates partitioning into the stationary phase's hydrated layer. Formic acid improves peak shape.[20]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content is the weak eluent in HILIC, promoting retention of polar analytes.[6]
Gradient 95% B to 70% B over 20 minutesA gradient elution ensures that both the main peak and any potential impurities are eluted with good peak shape.[23]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CControls retention time reproducibility.
Injection Vol. 10 µL
ELSD Drift Tube 40 °COptimizes evaporation of the mobile phase without degrading the analyte.
ELSD Nebulizer Nitrogen, 2.0 L/minNebulizes the eluent into a fine aerosol for efficient evaporation.[17][24]

3. System Suitability:

  • A resolution (Rs) of >1.5 between the (S) and (R) enantiomer peaks should be achieved.

  • The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

  • The relative standard deviation (RSD) for six replicate injections of the standard should be ≤ 2.0%.

  • These criteria are based on standards outlined in USP <621>.[8][25]

Protocol 2: Indirect Analysis via Derivatization with Marfey's Reagent and UV Detection

This method leverages the high sensitivity of UV detection by tagging the analyte with a potent chromophore.[3] The resulting diastereomers are readily separated on a standard reversed-phase column.

1. Derivatization Procedure (Marfey's Reagent):

  • Prepare a 1 mg/mL solution of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark to prevent photodegradation.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

  • Dilute the sample to 1.0 mL with the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

ParameterSettingRationale
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)The derivatized analyte is now significantly less polar and suitable for reversed-phase chromatography.[7]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that improves peak shape for the derivatized amino acid.
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient from 20% to 70% B over 25 minutesA gradient is required to elute the diastereomeric derivatives and any synthesis-related impurities.[26]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection UV at 340 nmThis is the wavelength of maximum absorbance for the DNP group introduced by Marfey's reagent, ensuring high sensitivity.[3]

3. System Suitability:

  • A resolution (Rs) of >2.0 between the two diastereomer peaks is required.

  • The tailing factor for the main diastereomer peak should be ≤ 2.0.

  • The RSD for six replicate injections should be ≤ 1.5%.

  • These criteria align with common pharmaceutical practices for impurity analysis.[27]

Conclusion and Recommendations

The choice between direct and indirect methods for the purity analysis of this compound depends on the analytical objective and available resources.

  • The Direct Method (Protocol 1) is superior when the goal is to analyze the compound in its native state, avoiding the potential artifacts and complexities of a chemical reaction. It is the preferred method for final product release testing where absolute structural confirmation is key, provided an ELSD or MS detector is available.

  • The Indirect Method (Protocol 2) is the method of choice when high sensitivity is paramount and only standard HPLC-UV systems are accessible. It is exceptionally well-suited for trace-level impurity analysis, such as detecting small amounts of the undesired (R)-enantiomer or quantifying reaction by-products during process development.

Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data for the comprehensive purity assessment of this critical pharmaceutical intermediate.[28][29]

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC.
  • US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY.
  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Grokipedia. (n.d.). Evaporative light scattering detector.
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography - Columns.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Fujiwara, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Peak Scientific. (2016). The principles of ELSD.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • US Pharmacopeia (USP). (n.d.). <621> Chromatography.
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (n.d.). Quality Guidelines.
  • Biotage. (2023). So, how does an ELSD work?.
  • LCGC. (2014). Success with Evaporative Light-Scattering Detection.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Oxford Academic.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures....
  • PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid.
  • CymitQuimica. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid.
  • PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid.
  • ChemicalBook. (n.d.). This compound CAS.
  • ChemScene. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid Hydrochloride.
  • Google Patents. (n.d.). US20100317848A1 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (n.d.). The present invention relates to a process for the manufacturing of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides.
  • BLDpharm. (n.d.). 1315052-80-2|this compound.

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality control parameter; it is a critical determinant of therapeutic efficacy and safety. (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a constrained cyclic amino acid analogue, is an increasingly important building block in the synthesis of novel pharmaceutical agents. Its rigid tetrahydrofuran ring imparts unique conformational properties to peptides and small molecule drugs, potentially enhancing binding affinity and metabolic stability. Consequently, the precise determination of its enantiomeric excess (e.e.) is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Capillary Electrophoresis (CE). As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods, instead offering a nuanced analysis of the underlying principles, practical considerations, and data interpretation to empower you in selecting the optimal strategy for your research.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely adopted technique for enantiomeric excess determination due to its versatility, robustness, and scalability.[1][2] The separation is predicated on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Methodological Approaches

There are two primary strategies in chiral HPLC:

  • Direct Method: This is the most common approach, where the enantiomers are separated directly on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are particularly effective for the separation of underivatized amino acids.[3]

  • Indirect Method: In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral HPLC column.[4][5]

Comparative Analysis
FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral stationary phase.
Sample Prep Minimal, often just dissolution in the mobile phase.Requires a derivatization step, which can be time-consuming and may introduce impurities.
Method Dev. Requires screening of various chiral columns and mobile phases.Simpler method development on achiral columns, but requires optimization of the derivatization reaction.
Accuracy High, directly measures the enantiomeric ratio.Can be very accurate, but the enantiomeric purity of the derivatizing agent is critical.[6]
Sensitivity Dependent on the detector and chromophore of the analyte.Can be enhanced by using a CDA with a strong chromophore or fluorophore.[5]
Experimental Protocol: Direct Chiral HPLC

This protocol is a representative example for the direct analysis of 3-Aminotetrahydrofuran-3-carboxylic acid.

Workflow:

Sources

A Researcher's Guide to the X-ray Crystallography of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Structural Determination Techniques for Constrained Amino Acid Analogs

Introduction: The Structural Imperative for Constrained Amino Acids

In the landscape of modern drug development, constrained amino acid analogs represent a cornerstone of peptidomimetic design. Among these, derivatives of (S)-3-Aminotetrahydrofuran-3-carboxylic acid are of significant interest due to the rigid tetrahydrofuran (THF) ring which imparts a specific, predictable conformation upon peptide backbones. This conformational rigidity is paramount for enhancing binding affinity, metabolic stability, and cell permeability of therapeutic peptides. However, the very structural constraints that make these molecules valuable also present unique challenges for their characterization.

Determining the precise three-dimensional atomic arrangement is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR) and rationally designing next-generation therapeutics. While various analytical techniques can provide structural clues, X-ray crystallography remains the gold standard for delivering an unambiguous, high-resolution depiction of molecular architecture.[1] This guide provides an in-depth comparison of X-ray crystallography with alternative methods, supported by experimental insights and protocols tailored for researchers working with these chiral building blocks. The chirality of these molecules is a crucial factor, as different enantiomers often exhibit markedly different biological activities.[2]

The Crystallization Challenge: Why These Derivatives Can Be Difficult

The path from a purified powder to a diffraction-quality single crystal is often the most significant hurdle in small-molecule crystallography.[1] Derivatives of this compound present a specific set of challenges rooted in their physicochemical properties:

  • Zwitterionic Nature: Like natural amino acids, these molecules can exist as zwitterions, possessing both a positive (amino group) and negative (carboxylic acid group) charge. This leads to strong, competing intermolecular interactions that can favor amorphous precipitation over ordered crystal lattice formation.

  • Conformational Nuances: While the THF ring is "constrained," it is not perfectly rigid. It can adopt various puckered conformations (e.g., envelope, twist), and the energetic barrier between these states can be small. This conformational heterogeneity in solution can inhibit the selection of a single, stable conformation required for crystallization.

  • Solvent Compatibility: The polarity imparted by the amino and carboxyl groups often necessitates the use of polar solvents. However, these same solvents can form strong hydrogen bonds with the molecule, effectively "shielding" it from the intermolecular interactions needed to build a crystal lattice.

Overcoming these challenges requires a systematic and logical approach to screening crystallization conditions, rather than a trial-and-error methodology.

Comparative Analysis of Crystallization Strategies

The choice of crystallization method and solvent system is the most critical experimental variable. Below is a comparison of common techniques, with insights specific to amino acid analogs.

Technique Principle Advantages for THF Derivatives Causality & Considerations
Slow Evaporation Solvent is slowly removed from a saturated solution, gradually increasing solute concentration to the point of nucleation and crystal growth.Simple, requires minimal specialized equipment. Effective for moderately soluble compounds.The slow rate allows molecules to orient themselves into a low-energy lattice. However, it can be difficult to control and may lead to "showering" (many small, unusable crystals) if evaporation is too rapid. A vessel with a pinhole in the cap is a common setup.
Vapor Diffusion (Hanging/Sitting Drop) A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing supersaturation.Highly controllable, requires very small amounts of sample (µL scale). Allows for screening of a wide range of precipitants.This is the premier method for difficult-to-crystallize molecules. The gradual change in solvent composition gently pushes the system towards crystallization. For zwitterionic compounds, using salts as precipitants can modulate solubility and promote ordered packing.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Effective for compounds with a steep solubility-temperature gradient.The slow, controlled reduction in kinetic energy allows molecules to settle into a stable lattice. This method is often employed for bulk crystallization after initial hits are found with other methods.
Diastereomeric Salt Formation A chiral resolving agent is added to form diastereomeric salts, which have different solubility properties and may crystallize more readily.[3]Can overcome crystallization barriers of the parent enantiomer and simultaneously confirms absolute stereochemistry.This is a powerful technique for chiral molecules.[3][4] The distinct crystal packing of diastereomers can provide new lattice contacts that facilitate crystallization where the enantiomerically pure compound fails.[3]

Key Insight: A multi-pronged approach is most effective. Initial screening should utilize high-throughput vapor diffusion methods to test a wide array of solvents and precipitants. Promising conditions can then be optimized for crystal growth using larger-scale vapor diffusion or slow cooling methods.

The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of structure determination follows a well-defined, self-validating workflow.

G cluster_0 Experimental Phase cluster_1 Computational Phase Powder Purified Compound Crystal Single Crystal Growth Powder->Crystal Crystallization Screening Mount Crystal Mounting Crystal->Mount Harvesting & Cryo-protection Data X-ray Data Collection Mount->Data Diffractometer Process Data Processing & Scaling Data->Process Indexing & Integration Solve Structure Solution (e.g., SHELXD) Process->Solve Phase Problem Refine Structure Refinement (e.g., SHELXL) Solve->Refine Model Building Validate Validation & Deposition Refine->Validate CheckCIF Final Final Structure (CIF) Validate->Final

Caption: Standard workflow for small-molecule X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the critical steps from data collection to refinement.

  • Crystal Mounting & Cryo-protection:

    • Action: Carefully select a single, well-formed crystal with sharp edges under a microscope.

    • Causality: Crystal quality is paramount; defects, cracks, or multiple lattices will degrade diffraction quality.[5]

    • Action: Scoop the crystal using a cryo-loop and quickly plunge it into liquid nitrogen. If the crystallization solvent does not form a glass, the crystal must first be briefly soaked in a cryo-protectant solution (e.g., paratone-N oil, or mother liquor supplemented with glycerol).

    • Causality: Flash-cooling vitrifies the solvent, preventing the formation of crystalline ice which would destroy the crystal and produce confounding diffraction patterns. This also mitigates radiation damage during data collection.

  • Data Collection:

    • Action: Mount the frozen crystal on the diffractometer goniometer in the cold stream.

    • Action: Collect a series of diffraction images while rotating the crystal. Modern detectors can collect a full dataset in minutes to hours.[6]

    • Causality: Data must be collected over a sufficient range of orientations to measure the intensities of all unique reflections in 3D space.[7] Key parameters to optimize are exposure time and rotation angle per frame to maximize signal-to-noise while minimizing overloads.[7] For absolute configuration determination of a chiral molecule, data should be collected to a high resolution (ideally better than 1.0 Å) with good redundancy.[5]

  • Structure Solution and Refinement:

    • Action: Use software (e.g., XDS, HKL2000) to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of all reflections.

    • Action: Employ direct methods (e.g., using the SHELXT or SHELXD programs) to solve the "phase problem" and generate an initial electron density map.[5]

    • Causality: The diffraction experiment measures only the intensities, not the phases, of the X-ray waves. Direct methods are powerful computational algorithms that can calculate initial phase estimates for small molecules, revealing a preliminary structural model.

    • Action: Use a refinement program (e.g., SHELXL) to iteratively improve the fit of the atomic model to the experimental data. This involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies.

    • Causality: This process minimizes the difference between the diffraction pattern calculated from your model and the one you actually measured. The quality of the final model is assessed by metrics like R1 (residual factor) and GooF (Goodness of Fit).

Structural Insights: X-ray Crystallography vs. Alternative Techniques

X-ray crystallography provides a static, time-averaged picture of the molecule in the solid state. While unparalleled in its precision, it is crucial to compare this information with data from solution-state methods to gain a complete understanding of the molecule's behavior.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, intermolecular interactions.[6]Unambiguous and definitive structural determination.[1] Provides a high-resolution view of the solid-state packing and hydrogen bonding network.Requires diffraction-quality crystals. The structure is a static average in the solid state, which may not perfectly represent the dominant conformation in solution.[8][9] Cannot directly observe molecular dynamics.[10][11]
NMR Spectroscopy Connectivity, through-space proximities (NOE), dihedral angles (J-coupling), dynamic processes.Provides information about the structure and dynamics in solution, which is more physiologically relevant.[12] Does not require crystallization.[12] Can identify multiple conformations in equilibrium.Structure determination relies on interpreting multiple parameters and often results in an ensemble of possible structures, not a single model.[8][10] Less precise for atomic coordinates compared to crystallography. Limited by molecular size.
Computational Modeling (e.g., DFT) Theoretical low-energy conformations, electrostatic potential, orbital analysis.Can predict and rationalize preferred conformations and explore conformational landscapes that may be inaccessible experimentally.The accuracy is highly dependent on the level of theory and basis set used. It is a theoretical model and requires experimental validation (e.g., from X-ray or NMR data).

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XC [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"]; Comp [label="Computational Modeling", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"];

XC -> NMR [label="Validates Solution\nConformation", color="#5F6368"]; NMR -> XC [label="Suggests Conformation\nfor Crystal Trial", color="#5F6368"]; Comp -> XC [label="Predicts Low-Energy\nConformers", color="#5F6368"]; XC -> Comp [label="Provides Benchmark\nfor Theory", color="#5F6368"]; NMR -> Comp [label="Provides Restraints\nfor Modeling", color="#5F6368"]; Comp -> NMR [label="Helps Assign\nSpectra", color="#5F6368"]; }

Caption: Synergy between key structural analysis techniques.

Expert Insight: The most powerful approach is integrative. Use computational methods to predict likely low-energy conformers of your THF derivative. Use NMR to confirm if these conformations are present in solution. Finally, use X-ray crystallography to obtain a definitive, high-resolution structure that can serve as the ultimate benchmark for validating both the solution-state and theoretical models. A patent for derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid has demonstrated the use of X-ray crystallography to determine the absolute configuration of these compounds.[13]

Conclusion

For researchers and drug developers working with this compound derivatives, X-ray crystallography is an indispensable tool. It provides the highest level of structural detail, offering irrefutable evidence of stereochemistry, conformation, and intermolecular interactions that drive molecular recognition. While the path to obtaining a high-quality crystal can be challenging, a systematic approach to crystallization screening, combined with a robust understanding of the crystallographic workflow, can lead to success. By integrating crystallographic data with insights from solution-state NMR and computational modeling, a comprehensive and dynamic picture of these valuable molecules can be achieved, accelerating the journey from molecular design to therapeutic innovation.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC, National Institutes of Health. Available from: [Link]

  • Advancements in chiral crystallization. Technobis. Available from: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Technobis Crystallization Systems. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Unpublished. Available from: [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. Available from: [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Available from: [Link]

  • Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. PubMed Central. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available from: [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Crystal Structure of a Ten-Amino Acid Protein. PubMed Central. Available from: [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available from: [Link]

  • What are the differences between NMR and x-ray crystallography? Quora. Available from: [Link]

  • Analyses of protein cores reveal fundamental differences between solution and crystal structures. PMC, National Institutes of Health. Available from: [Link]

  • Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC, National Institutes of Health. Available from: [Link]

  • Analyses of protein cores reveal fundamental differences between solution and crystal structures. The O'Hern Group, Yale University. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Solve a small-molecule structure. CCP4 wiki. Available from: [Link]

  • Data Collection for Crystallographic Structure Determination. PMC, PubMed Central, National Institutes of Health. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a constrained β-amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold imparts conformational restriction upon peptide backbones, making it a valuable building block for the design of peptidomimetics with enhanced biological activity and metabolic stability. This guide provides a critical comparison of the prominent synthetic routes to this valuable compound, offering insights into the strategic choices, experimental considerations, and overall efficiency of each approach.

Introduction to a Key Chiral Building Block

The unique structural features of this compound, particularly the quaternary stereocenter bearing both an amino and a carboxyl group within a cyclic ether framework, present considerable synthetic challenges. The demand for enantiomerically pure forms of this compound necessitates synthetic strategies that can effectively control the stereochemistry at the C3 position. This guide will dissect and compare two primary approaches: a chiral pool-based synthesis starting from L-aspartic acid and a diastereoselective approach originating from achiral precursors.

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This strategy leverages the inherent chirality of L-aspartic acid to establish the desired (S)-stereochemistry at the C3 position of the target molecule. The overall transformation involves a multi-step sequence that constructs the tetrahydrofuran ring from the acyclic amino acid precursor. A representative pathway is outlined in a Chinese patent[1], which involves six key transformations: acylation, esterification, reduction, cyclization, hydrolysis, and salification.

Scientific Rationale and Experimental Workflow

The core principle of this route is the conversion of the two carboxylic acid functionalities of L-aspartic acid into the C2 and C5 carbons of the tetrahydrofuran ring. The amino group at C2 of the starting material becomes the C3-amino group in the final product.

L-Aspartic_Acid_Route start L-Aspartic Acid step1 N-Acylation start->step1 Acyl Chloride, Base step2 Diesterification step1->step2 Alcohol, Acid Catalyst step3 Diol Formation (Reduction) step2->step3 Reducing Agent (e.g., NaBH4) step4 Cyclization step3->step4 Acid Catalyst step5 Hydrolysis step4->step5 Acid or Base product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid step5->product

Figure 1: Synthetic pathway from L-Aspartic Acid.

Experimental Protocol (Adapted from CN102391214A[1])

  • N-Acylation: L-aspartic acid is first protected at the amino group, typically as a benzoyl amide, to prevent side reactions in subsequent steps. This is achieved by reacting L-aspartic acid with benzoyl chloride in the presence of a base.

  • Diesterification: The two carboxylic acid groups of the N-protected aspartic acid are then esterified, for example, by treatment with methanol and an acid catalyst like acetyl chloride, to yield the corresponding dimethyl ester.

  • Reduction to Diol: The crucial step involves the reduction of both ester groups to primary alcohols. This is typically accomplished using a strong reducing agent like sodium borohydride. This transformation yields a protected 2-amino-1,4-butanediol derivative.

  • Cyclization: The resulting diol is then subjected to acid-catalyzed intramolecular cyclization. The hydroxyl groups at C1 and C4 react to form the tetrahydrofuran ring.

  • Hydrolysis and Salification: Finally, the protecting group on the amine and any remaining ester groups are removed by hydrolysis, followed by salt formation (e.g., with HCl) to yield the hydrochloride salt of this compound.

Route 2: Diastereoselective Synthesis from Achiral Precursors

An alternative strategy involves the construction of the tetrahydrofuran ring from achiral starting materials, with the introduction of the key stereocenter at a later stage. This approach often relies on a diastereoselective reaction to control the relative stereochemistry of the substituents on the furan ring.

Scientific Rationale and Experimental Workflow

This route typically begins with the formation of a substituted tetrahydrofuranone, followed by the introduction of the amino and carboxyl functionalities. The stereochemical outcome is often directed by the existing stereocenters on the ring or by the use of chiral reagents or catalysts.

Diastereoselective_Route start Achiral Starting Materials step1 Tetrahydrofuranone Formation start->step1 step2 Introduction of Amino Group Precursor step1->step2 step3 Carboxylation step2->step3 step4 Stereoselective Transformation step3->step4 step5 Deprotection step4->step5 product (S)-3-Aminotetrahydrofuran- 3-carboxylic acid step5->product

References

A Senior Application Scientist's Guide to the Biological Activity of Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of proline analogs is paramount for innovation. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and protein-protein interactions. Consequently, analogs of proline that subtly or dramatically alter these properties are powerful tools in chemical biology and drug discovery. This guide provides an in-depth comparison of the biological activities of key proline analogs, supported by experimental data and detailed protocols to empower your research.

The Crucial Role of Proline and the Rationale for Analog Development

Proline's rigid pyrrolidine ring restricts the phi (φ) torsional angle of the peptide backbone, often inducing kinks or turns in polypeptide chains. This structural rigidity is fundamental to the architecture of proteins like collagen and is often found in the recognition motifs of signaling proteins. The development of proline analogs stems from the desire to modulate these structural and functional roles in a controlled manner. By modifying the proline ring's size, stereochemistry, or by introducing heteroatoms, we can fine-tune peptide conformation, stability, and ultimately, biological activity. This guide will focus on a comparative analysis of some of the most widely studied proline analogs.

Comparative Analysis of Biological Activity

The biological effects of proline analogs are diverse, ranging from cytotoxicity to the inhibition of specific enzymes. The following sections and tables provide a comparative overview of their activities, supported by quantitative data from the literature.

Cytotoxicity and Antiproliferative Effects

Proline analogs can exert cytotoxic effects through various mechanisms, most notably by being mistakenly incorporated into proteins, leading to misfolding and cellular stress.

Table 1: Comparative Cytotoxicity of Proline Analogs

Proline AnalogCell Line/OrganismIC50 ValueKey Mechanistic InsightReference
L-Azetidine-2-carboxylic acid (AzeC)BV2 microglial cells0-2000 µM (concentration-dependent pro-apoptotic effects)Induces ER stress, protein misfolding, and apoptosis.[1][1]
L-Thiazolidine-4-carboxylic acid (T4C)Trypanosoma cruzi (epimastigotes)0.89 ± 0.02 mM (at 28°C)Interferes with L-proline metabolism and protein synthesis.[2][3][4][2][3][4]
L-Thiazolidine-4-carboxylic acid (T4C)Trypanosoma cruzi (epimastigotes)0.54 ± 0.01 mM (at 37°C)Synergistic inhibitory effect with increased temperature.[3][4][3][4]
cis-4-Hydroxy-L-prolineHuman skin fibroblastsConcentration-dependent inhibition of growthInhibits collagen production.[5]

Expert Insights: The cytotoxicity of AzeC is a direct consequence of its ability to be recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains. This "Trojan horse" mechanism leads to widespread protein misfolding, triggering the Unfolded Protein Response (UPR), a key cellular stress pathway. In contrast, T4C's effect on Trypanosoma cruzi highlights its potential as an anti-parasitic agent by targeting the parasite's reliance on proline metabolism. The temperature-dependent increase in T4C's potency suggests a potential vulnerability in the parasite's stress response mechanisms that can be exploited.

Enzyme Inhibition

Proline analogs are potent inhibitors of enzymes that recognize or process proline residues, such as prolyl hydroxylases and proline dehydrogenase.

Table 2: Comparative Enzyme Inhibition by Proline Analogs

Proline AnalogTarget EnzymeKi ValueEC50 ValueInhibition TypeReference
PA1 (unspecified structure)Prolyl Hydroxylase 3 (PHD3)1.09 µM1.53 µMCompetitive[6]
PA2 (unspecified structure)Prolyl Hydroxylase 3 (PHD3)2.38 µM3.17 µMNon-competitive[6]
S-(–)-tetrahydro-2-furoic acidProline Dehydrogenase (PRODH)~0.3 mM-Competitive[7]
Cyclobutane-1,1-dicarboxylic acidProline Dehydrogenase (PRODH)1.4 - 6 mM (range for various analogs)-Competitive[7]
N-formyl L-proline (NFLP)Pyrroline-5-carboxylate reductase 1 (PYCR1)100 µM-Competitive[8]

Expert Insights: The inhibition of prolyl hydroxylases by proline analogs has significant therapeutic implications, particularly in the context of diseases characterized by excessive collagen deposition, such as fibrosis. By preventing the hydroxylation of proline residues in procollagen, these analogs can inhibit the formation of stable collagen triple helices. Furthermore, the inhibition of proline dehydrogenase, a key enzyme in proline catabolism, is being explored as a therapeutic strategy in cancer, as some cancer cells exhibit a dependency on proline metabolism for energy and biomass.[7][9] The competitive nature of many of these inhibitors underscores their structural mimicry of the natural substrate.

Key Mechanisms of Action: A Deeper Dive

Induction of the Unfolded Protein Response (UPR) by L-Azetidine-2-carboxylic acid (AzeC)

AzeC's primary mechanism of toxicity involves its incorporation into proteins in place of proline. This substitution disrupts the protein's secondary and tertiary structure, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and triggering the UPR. The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

Caption: AzeC-induced Unfolded Protein Response leading to apoptosis.

Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline

cis-4-Hydroxy-L-proline acts as a potent inhibitor of collagen synthesis.[10] When incorporated into procollagen chains, it disrupts the formation of the stable, triple-helical structure. This is because the hydroxyl group in the cis configuration sterically hinders the proper winding of the collagen triple helix. The resulting unstable procollagen is often retained within the cell and subjected to degradation.

Caption: Inhibition of collagen synthesis by cis-4-Hydroxy-L-proline.

Experimental Protocols

To facilitate the practical application of this guide, detailed step-by-step methodologies for key experiments are provided below.

Protocol: Assessing Cell Viability and Determining IC50 Values

This protocol outlines the use of a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of a proline analog.

Materials:

  • Cell line of interest (e.g., HeLa, NIH-3T3)

  • Complete cell culture medium

  • Proline analog stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the proline analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Enzyme Inhibition Assay (Prolyl Hydroxylase)

This protocol describes a method to assess the inhibitory activity of proline analogs against prolyl hydroxylase.

Materials:

  • Recombinant human prolyl hydroxylase (e.g., PHD2)

  • Peptide substrate containing a proline residue (e.g., a synthetic HIF-1α peptide)

  • Proline analog inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM ascorbate, 100 µM FeSO4, and 2-oxoglutarate)

  • Quenching solution (e.g., 0.1% trifluoroacetic acid)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the peptide substrate at a fixed concentration (e.g., near its Km value), and varying concentrations of the proline analog inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the recombinant prolyl hydroxylase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the hydroxylated product from the unreacted substrate.

  • Data Analysis: Quantify the amount of product formed by integrating the peak area. Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol: Western Blot Analysis of UPR Activation

This protocol details the detection of key UPR markers by Western blotting in cells treated with a proline analog like AzeC.

Materials:

  • Cell line of interest

  • Proline analog (e.g., AzeC)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-XBP1s)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the proline analog at various concentrations and for different time points. Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Proline analogs represent a versatile class of molecules with significant potential in basic research and therapeutic development. Their ability to modulate protein structure and function provides a powerful tool for dissecting complex biological processes and for designing novel therapeutic agents. This guide has provided a comparative overview of the biological activities of several key proline analogs, supported by experimental data and detailed protocols.

The future of proline analog research lies in the development of more specific and potent compounds. The design of analogs that selectively target specific enzymes or cellular processes will be crucial for minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, the exploration of proline analogs in in vivo models of disease will be essential for translating the promising in vitro findings into clinical applications. As our understanding of the intricate roles of proline in health and disease continues to grow, so too will the importance of its analogs as indispensable tools for scientific discovery and innovation.

References

Spectroscopic comparison of (S) and (R) enantiomers of 3-aminotetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the (S) and (R) enantiomers of 3-aminotetrahydrofuran-3-carboxylic acid, a crucial building block in medicinal chemistry and drug development. For researchers engaged in the synthesis, analysis, or application of chiral molecules, understanding the subtle yet critical differences in their spectroscopic signatures is paramount for confirming stereochemistry and ensuring enantiomeric purity.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This identity extends to most standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, their interaction with polarized light differs, a property exploited by chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). This guide will delve into both achiral and chiral spectroscopic techniques, offering theoretical insights, practical experimental protocols, and comparative data to facilitate the unambiguous identification and characterization of these enantiomers.

The Challenge of Enantiomeric Differentiation

The identical nature of enantiomers in achiral environments presents a significant analytical challenge. Standard spectroscopic techniques that rely on the absorption of electromagnetic radiation are typically blind to stereoisomerism at a chiral center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-3-aminotetrahydrofuran-3-carboxylic acid are identical. The chemical shifts and coupling constants for corresponding nuclei are the same because the magnetic environments are averaged and indistinguishable.

  • Infrared (IR) Spectroscopy: The vibrational modes of the (S) and (R) enantiomers have the same frequencies and intensities. Therefore, their IR spectra, which measure the absorption of infrared radiation, are superimposable.

To differentiate between enantiomers, one must introduce a chiral influence, either through a chiral solvent, a chiral derivatizing agent, or, more elegantly, through the use of circularly polarized light.

Chiroptical Spectroscopy: The Key to Enantiomeric Distinction

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. This differential interaction provides a unique spectroscopic fingerprint for each enantiomer.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a plot of this differential absorbance (ΔA = A_L - A_R) versus wavenumber. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, exhibiting equal magnitude but opposite signs for each vibrational band. This makes VCD an exceptionally powerful tool for determining absolute configuration.[1][2][3]

A study on 3-amino-3-(tetrahydrofuran) carboxylic acid successfully employed VCD, in conjunction with Density Functional Theory (DFT) calculations, to determine the absolute configuration of the synthesized enantiomer as (S).[4] The experimental VCD spectrum of the synthesized sample was compared with the computationally predicted spectra for both the (S) and (R) enantiomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provided an unambiguous assignment of its absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is the differential absorption of left and right circularly polarized UV-visible light. Similar to VCD, the ECD spectra of enantiomers are mirror images. ECD is particularly sensitive to the electronic transitions of chromophores within the molecule. For 3-aminotetrahydrofuran-3-carboxylic acid, the carboxylic acid group acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the spatial arrangement of atoms around the chromophore, thus providing a sensitive probe of stereochemistry.[5][6]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (S) and (R) enantiomers of 3-aminotetrahydrofuran-3-carboxylic acid. Note that for NMR and IR, the data is identical for both enantiomers in an achiral environment. The VCD and ECD data, however, are mirror images.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, 400 MHz)
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~4.0-4.2m-OCH₂-
¹H~3.8-4.0m-OCH₂-
¹H~2.2-2.4m-CH₂-
¹³C~175sC=O (Carboxylic Acid)
¹³C~70t-OCH₂-
¹³C~65sC-NH₂ (Quaternary)
¹³C~35t-CH₂-

Note: Actual chemical shifts may vary depending on solvent and pH.

Table 2: Predicted IR and VCD Spectral Data
Vibrational Mode IR Frequency (cm⁻¹) VCD Signature for (S)-enantiomer VCD Signature for (R)-enantiomer
O-H stretch (acid)3000-2500 (broad)Weak bisignateWeak bisignate (inverted)
N-H stretch (amine)3400-3200Weak bisignateWeak bisignate (inverted)
C=O stretch (acid)~1710Strong positiveStrong negative
C-O stretch (ether)~1100Moderate bisignateModerate bisignate (inverted)

Note: The VCD signs are illustrative and based on the expected mirror-image relationship. The actual signs and intensities would be determined experimentally or through DFT calculations.[4]

Table 3: Predicted ECD Spectral Data
Transition λ_max (nm) Δε for (S)-enantiomer Δε for (R)-enantiomer
n → π* (C=O)~210PositiveNegative

Note: The sign of the Cotton effect is illustrative and would need to be confirmed experimentally.

Experimental Protocols

Protocol 1: NMR Spectroscopy (Achiral)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire ¹H and ¹³C spectra using standard parameters.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. The spectra for the (S) and (R) enantiomers will be identical.

Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃, D₂O) at a concentration of approximately 0.1 M.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.

  • Acquisition: Collect the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-1000 cm⁻¹).

  • Data Processing: The instrument software will automatically calculate the differential absorbance spectrum (VCD).

  • Comparison: The VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

VCD Experimental Workflow
Protocol 3: Computational Prediction of VCD Spectra (DFT)
  • Conformational Search: Perform a thorough conformational search for the molecule using a suitable computational chemistry software package.

  • Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • VCD Intensity Calculation: Calculate the VCD intensities for each vibrational mode.

  • Spectral Simulation: Generate a simulated VCD spectrum by fitting the calculated frequencies and intensities with a Lorentzian or Gaussian function.

  • Boltzmann Averaging: If multiple conformers are present, generate a Boltzmann-averaged spectrum based on their relative energies.

  • Comparison with Experiment: Compare the calculated spectra for the (S) and (R) enantiomers with the experimental spectrum to determine the absolute configuration.

DFT_VCD_Prediction start Molecular Structure ((S) and (R)) conf_search Conformational Search start->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt vcd_calc VCD Intensity Calculation geom_opt->vcd_calc spec_sim Simulate Spectrum (for each conformer) vcd_calc->spec_sim boltzmann Boltzmann Averaging spec_sim->boltzmann final_spec Predicted VCD Spectrum for (S) and (R) boltzmann->final_spec exp_comp Compare with Experimental Spectrum final_spec->exp_comp

DFT-VCD Prediction Workflow

Conclusion

The spectroscopic comparison of (S)- and (R)-3-aminotetrahydrofuran-3-carboxylic acid highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable by achiral spectroscopic methods, their unique interactions with polarized light provide a powerful means for their differentiation and absolute configuration assignment. Vibrational Circular Dichroism, supported by computational predictions, stands out as a particularly robust technique for this purpose. The methodologies and comparative data presented in this guide offer a comprehensive framework for researchers working with these and other chiral molecules, ensuring stereochemical integrity from synthesis to application.

References

  • Polavarapu, P. L. (2002). Vibrational Circular Dichroism: Principles and Applications. Handbook of Vibrational Spectroscopy. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons. [Link]

  • Nafie, L. A. (2011). Vibrational circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • Purdie, N., & Swallows, K. A. (1989). Analytical applications of polarimetry, optical rotatory dispersion, and circular dichroism. Analytical Chemistry, 61(2), 77A-89A. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]

  • PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chiral molecules is a cornerstone of successful research and development. (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a cyclic β-amino acid, presents unique analytical challenges due to its stereochemistry, high polarity, and lack of a strong native chromophore. This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of this specific enantiomer, grounded in the principles of scientific integrity and supported by experimental data from analogous compounds.

The Analytical Challenge: Unraveling the Quantification of a Chiral Cyclic Amino Acid

The quantification of this compound necessitates an analytical method that is not only sensitive and accurate but also, critically, enantioselective. The presence of a stereocenter at the C3 position means that its enantiomer, (R)-3-Aminotetrahydrofuran-3-carboxylic acid, may exhibit different pharmacological or toxicological properties. Therefore, a validated method must be able to distinguish and quantify the (S)-enantiomer specifically.

The primary hurdles in developing such a method include:

  • Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) challenging, especially for achieving low detection limits.

  • High Polarity: As an amino acid, the compound is highly polar, leading to poor retention on traditional reversed-phase HPLC columns.

  • Chiral Separation: The method must incorporate a chiral selector to resolve the (S) and (R) enantiomers.

This guide will compare two primary strategies to overcome these challenges: a direct analysis using chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an indirect approach involving pre-column derivatization followed by chiral HPLC with fluorescence detection.

Method 1: Chiral LC-MS/MS for Direct, Sensitive, and Specific Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For the analysis of this compound, a chiral LC-MS/MS method offers the advantage of direct analysis without the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error.

Causality Behind Experimental Choices

The selection of a Chiral Stationary Phase (CSP) is paramount for the successful separation of enantiomers. For polar, amphoteric molecules like amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad enantioselectivity for underivatized amino acids.[1] The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance, allowing for the differential retention of the two enantiomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic mode for retaining and separating highly polar compounds. By using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, HILIC provides the necessary retention for direct analysis of the target analyte.

Tandem mass spectrometry provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a characteristic product ion after fragmentation, chemical noise is significantly reduced, allowing for quantification at very low levels.

Experimental Protocol: Proposed Chiral HILIC-MS/MS Method

1. Sample Preparation:

  • Plasma/Serum: To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A chiral column with a macrocyclic glycopeptide stationary phase (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor Ion (Q1): m/z 132.1 → Product Ion (Q3): m/z 86.1 (corresponding to loss of COOH and NH3).

    • Internal Standard: To be determined based on the selected standard.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Validation Parameters (Based on ICH Q2(R1) Guidelines)[2][3]

The proposed method would be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The following table summarizes the key validation parameters and their typical acceptance criteria for a bioanalytical method.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.
Stability Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term).
Visualization of the Chiral LC-MS/MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant for Injection centrifuge->supernatant hplc Chiral HILIC Separation supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Concentration Report quant->report

Caption: Workflow for Chiral LC-MS/MS Quantification.

Method 2: Chiral HPLC with Fluorescence Detection via Pre-Column Derivatization

An alternative and well-established approach for the quantification of amino acids lacking a chromophore is pre-column derivatization with a fluorescent tagging agent.[4] This method introduces a highly fluorescent moiety to the amino group of the analyte, enabling sensitive detection by a fluorescence detector.

Causality Behind Experimental Choices

Derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a robust method for labeling both primary and secondary amines. The reaction is relatively fast and produces a stable, highly fluorescent derivative.[5] This chemical modification significantly enhances the sensitivity of the method, often allowing for detection at picomole levels.

Following derivatization, the enantiomers of the FMOC-analyte derivative can be separated on a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose. These CSPs are highly effective for separating a wide range of chiral compounds, including derivatized amino acids, through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.

Experimental Protocol: Proposed Chiral HPLC-FLD Method

1. Derivatization Procedure:

  • To 50 µL of sample or standard in a borate buffer (pH 9.0), add 50 µL of a 10 mM solution of FMOC-Cl in acetonitrile.

  • Vortex immediately and let the reaction proceed for 2 minutes at room temperature.

  • Add 20 µL of a 0.1 M solution of glycine to quench the excess FMOC-Cl.

  • Vortex and let stand for 1 minute.

  • The sample is now ready for injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

Validation Parameters

The validation parameters for this method would be the same as for the LC-MS/MS method, following ICH Q2(R1) guidelines.[2][3]

Visualization of the Derivatization and HPLC-FLD Workflow

workflow_deriv cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing sample Sample/Standard in Borate Buffer derivatize Add FMOC-Cl (2 min reaction) sample->derivatize quench Quench with Glycine derivatize->quench inject Injectable Sample quench->inject hplc Chiral HPLC Separation (Polysaccharide CSP) inject->hplc fld Fluorescence Detection (Ex: 265 nm, Em: 315 nm) hplc->fld quant Quantification (Peak Area vs. Calibrators) fld->quant report Concentration Report quant->report

Caption: Workflow for HPLC-FLD with Pre-Column Derivatization.

Comparative Analysis of the Methodologies

Both the chiral LC-MS/MS and the chiral HPLC-FLD with derivatization methods offer viable pathways for the validated quantification of this compound. The choice between them will depend on the specific requirements of the study, available instrumentation, and desired throughput.

FeatureChiral LC-MS/MS (Direct)Chiral HPLC-FLD (with Derivatization)
Specificity Very High: Mass-based detection (MRM) provides excellent specificity, minimizing interferences.High: Dependent on chromatographic resolution and potential for fluorescent interferences.
Sensitivity Very High: Typically achieves lower limits of quantification (sub-ng/mL).High: Derivatization significantly enhances sensitivity, often to the low ng/mL range.
Sample Preparation Simpler: Primarily involves protein precipitation.More Complex: Requires a precise and reproducible derivatization step.
Throughput Higher: Faster run times are often achievable with modern UHPLC systems.Lower: Derivatization and potentially longer chromatographic runs can reduce throughput.
Robustness High: Less prone to variability from a chemical reaction step.Moderate: The derivatization step can be a source of variability if not well-controlled.
Cost Higher: Instrumentation (triple quadrupole MS) is more expensive.Lower: HPLC systems with fluorescence detectors are more common and less costly.
Information Structural Confirmation: Provides mass information, confirming the identity of the analyte.Quantitative Only: Provides quantitative data based on fluorescence intensity.

Conclusion and Recommendation

For the definitive and robust quantification of this compound, particularly in complex biological matrices and in a regulatory environment, the chiral LC-MS/MS method is the recommended approach. Its superior specificity, sensitivity, and simpler sample preparation workflow provide a higher degree of confidence in the analytical results. The direct analysis minimizes potential errors associated with a derivatization step and provides unambiguous identification of the analyte.

The chiral HPLC-FLD method with pre-column derivatization remains a strong and cost-effective alternative, especially when mass spectrometry is not available. With careful optimization and validation of the derivatization step, this method can provide reliable and sensitive quantification.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the project's specific needs, balancing the requirements for sensitivity, specificity, throughput, and available resources. Both methodologies, when properly validated according to international guidelines, can serve as powerful tools for advancing research and development involving this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Riswahyuli, Y., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Imtakt. Cyclic amino acids - LC-MS. [Link]

  • MtoZ Biolabs. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • J-STAGE. (2015). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. [Link]

  • LCGC International. (2022). LC–MS-Compatible Analysis of Cyclic Peptides. [Link]

  • Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

  • Taylor & Francis Online. (2007). Chiral Drug Separation. [Link]

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A Senior Application Scientist's Guide to Constrained Amino Acids in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity in Peptide Therapeutics

For decades, linear peptides have been a cornerstone of biochemical research, offering a modular and accessible way to probe biological systems. However, their transition from laboratory tools to therapeutic agents has been consistently hampered by inherent limitations. The intrinsic flexibility of the peptide backbone leads to a high entropic penalty upon binding to a target, often resulting in lower affinity. Furthermore, this conformational freedom makes them highly susceptible to proteolytic degradation in vivo, leading to poor pharmacokinetic profiles.[1][2]

Constrained peptides surmount these challenges by introducing specific structural restrictions that "pre-organize" the molecule into its bioactive conformation.[1] This guide provides a comparative analysis of common strategies for constraining peptide structures through the incorporation of specialized amino acids. We will delve into the mechanistic basis for how these constraints influence secondary structure, offer detailed experimental protocols for their synthesis and analysis, and explore their transformative applications in modern drug discovery.

A Taxonomy of Conformational Constraints

The strategies for constraining a peptide can be broadly categorized into two main groups: global constraints , which cyclize large portions of the peptide, and local constraints , which restrict the torsional freedom around a single amino acid residue. This guide focuses on the latter, achieved through the incorporation of non-canonical amino acids.

G Figure 1. Classification of Peptide Constraints A Peptide Constraints B Global Constraints (Macrocyclization) A->B C Local Constraints (Amino Acid Incorporation) A->C B1 Head-to-Tail B->B1 B2 Side-Chain Bridges (e.g., Lactam, Disulfide) B->B2 B3 Stapled Peptides B->B3 C1 N-alpha-Methylation C->C1 C2 α,α-Disubstitution (e.g., Aib) C->C2 C3 Proline & Derivatives C->C3 C4 β-Amino Acids C->C4 C5 Other Cyclic AA's (e.g., ACCA) C->C5

Caption: Classification of common peptide constraint strategies.

Comparative Analysis of Key Constrained Amino Acids

The choice of a constrained amino acid is dictated by the desired secondary structure and the specific therapeutic goal. Each type imposes unique stereoelectronic effects on the peptide backbone, fundamentally altering its conformational landscape.

Proline: The Natural Kink

Proline is unique among the 20 proteinogenic amino acids as its side chain forms a cyclic pyrrolidine ring with its own backbone amine.[3] This seemingly simple feature has profound structural consequences:

  • Φ Angle Restriction: The cyclic structure rigidly constrains the backbone dihedral angle phi (φ) to approximately -65°.[4]

  • Cis-Trans Isomerism: The steric hindrance of the ring system lowers the energy barrier for cis-trans isomerization of the peptide bond preceding the proline residue. While most peptide bonds are overwhelmingly trans, the X-Pro bond can be found in the cis conformation in up to 10% of cases in native proteins, inducing sharp turns.[5]

  • Helix Disruption: When incorporated into an α-helix, proline introduces a distinct kink of about 23 degrees in the helix axis due to its inability to act as a hydrogen bond donor and its restricted φ angle.[6]

α,α-Disubstituted Amino Acids (e.g., Aib): The Helix Inducer

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid with two methyl groups on its α-carbon. This α,α-disubstitution creates significant steric hindrance that severely restricts the available Ramachandran space.

  • Φ and Ψ Angle Restriction: The gem-dimethyl groups force the φ and ψ dihedral angles into the helical regions of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±30°).

  • Helix Promotion: This profound restriction makes Aib a powerful promoter of helical structures, particularly the 3₁₀-helix, which is tighter than the classic α-helix.[7] Peptides rich in Aib are well-documented to form stable 3₁₀-helices, making it an invaluable tool for stabilizing helical conformations required for inhibiting protein-protein interactions.[7][8]

β-Amino Acids: Expanding the Backbone

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This expansion creates new possibilities for secondary structure formation, or "foldamers," that mimic natural structures but are resistant to proteolysis.[7][9]

  • Novel Helices: Oligomers of β-amino acids can form stable helical structures, such as the 12-helix (formed from β³-amino acids) and the 14-helix (formed from β²-amino acids), which have different diameters and pitches than the α-helix.

  • Structural Diversity: By combining α- and β-amino acids, researchers can create heterogeneous backbones with precisely controlled shapes and side-chain orientations, ideal for targeting complex protein surfaces.[9]

Data Summary: A Comparative Table
Amino Acid TypeKey Structural FeatureTorsional Angle ConstraintsFavored Secondary StructureImpact on Proteolytic Stability
Proline Cyclic side chainRestricts φ to ~-65°[4]β-turns, Kinks in α-helices[5][6]Moderate increase
Aib (α,α-disubstituted) Gem-dimethyl group at CαRestricts φ, ψ to helical regions[7]3₁₀-helix, α-helix[7]High increase
N-Methylated AA Methyl group on backbone NRestricts ψ; disfavors H-bondsβ-turns; Disrupts helices/sheetsHigh increase
β-Amino Acids Extra CH₂ in backboneCreates new torsional angles12-helices, 14-helices, β-sheets[9]Very high increase

Experimental Guide: From Synthesis to Structure

The successful application of constrained amino acids requires robust methods for both peptide synthesis and subsequent structural verification.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptide

This protocol outlines the manual synthesis of a short peptide containing Aib using standard Fmoc/tBu chemistry. The key challenge with constrained residues like Aib is steric hindrance, which can lead to incomplete coupling.

Rationale: Fmoc-SPPS is the workhorse of peptide synthesis. The protocol is designed to be self-validating at each step through the Kaiser test, which detects free primary amines. A negative Kaiser test (yellow beads) after coupling confirms the reaction's completion. For sterically hindered residues like Aib, a double coupling and the use of a more potent coupling agent (HATU) are employed to drive the reaction to completion.

Step-by-Step Methodology:

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test (Validation): Take a few beads and perform a Kaiser test. A positive result (blue beads) indicates successful Fmoc removal and readiness for coupling.

  • Amino Acid Coupling (Standard):

    • Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin and perform a Kaiser test. If negative (yellow beads), proceed to the next deprotection step. If positive, recouple.

  • Amino Acid Coupling (Constrained - Aib):

    • Expertise: Aib is sterically hindered. A standard HBTU coupling may be insufficient. We will use HATU, a more potent activator, and perform a "double couple".

    • Prepare the coupling solution: Dissolve 4 eq. of Fmoc-Aib-OH and 3.95 eq. of HATU in DMF. Add 8 eq. of DIPEA.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash and perform a Kaiser test. It will likely be weakly positive.

    • Double Couple: Repeat step 5 without a preceding deprotection step. Agitate for another 2 hours.

    • Wash and perform a final Kaiser test. A negative result confirms complete coupling.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc removal, wash the resin with DCM and dry it. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add to the resin and agitate for 2-3 hours.

  • Purification: Collect the cleaved peptide solution, precipitate the peptide with cold diethyl ether, centrifuge, and purify the crude peptide using reverse-phase HPLC. Confirm the mass by mass spectrometry.

G Figure 2. SPPS Workflow for Constrained Peptides start Start: Swell Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 kaiser1 Kaiser Test wash1->kaiser1 couple Couple Amino Acid (AA/HATU/DIPEA) kaiser1->couple Beads Blue wash2 Wash couple->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->deprotect Beads Yellow (Next AA) kaiser2->couple Beads Blue (Recouple) final_deprotect Final Fmoc Deprotection kaiser2->final_deprotect Sequence Complete cleave Cleave & Purify (TFA Cocktail, HPLC) final_deprotect->cleave end End: Pure Peptide cleave->end

Caption: Workflow for Fmoc-SPPS with validation checkpoints.

Protocol: Peptide Structure Determination by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level insights into the effects of constrained residues.[10][11]

Rationale: This protocol establishes a standard workflow for acquiring and interpreting the NMR data necessary for structure calculation.[12][13] 2D experiments are essential: COSY identifies through-bond proton connectivities within a residue, TOCSY extends this to the entire spin system of a residue, and NOESY reveals through-space proximities (<5 Å), which are the primary source of 3D structural information.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system.[14] D₂O provides the lock signal for the spectrometer.

    • Adjust the pH to a value where the peptide is stable and soluble (typically pH 4-6) to minimize amide proton exchange.

    • Filter the sample into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire a series of 2D spectra at 298 K on a high-field spectrometer (≥600 MHz):

      • TOCSY (Total Correlation Spectroscopy): Use a mixing time of 80 ms to correlate all protons within a single amino acid's spin system.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled (2-3 bonds apart) protons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 200-300 ms. This spectrum is critical as it shows which protons are close in space, regardless of their position in the sequence.[10]

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of individual amino acid types (e.g., the characteristic pattern for Leucine or Alanine).

    • Use the NOESY spectrum to "walk" along the peptide backbone. Look for NOEs between the amide proton of one residue (Hɴᵢ) and the alpha proton of the preceding residue (Hαᵢ₋₁). This sequentially connects the assigned spin systems.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum. The intensity of a NOE peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain backbone (φ) and side-chain (χ₁) dihedral angles using the Karplus equation.

  • Structure Calculation and Refinement:

    • Use software like CYANA or XPLOR-NIH. Input the amino acid sequence and the lists of distance and dihedral restraints.

    • The software will generate an ensemble of structures that satisfy these experimental restraints through simulated annealing or molecular dynamics calculations.

    • Analyze the final ensemble for convergence (low root-mean-square deviation) and quality (e.g., Ramachandran plot analysis).

G Figure 3. NMR Structure Determination Workflow A Purified Peptide B NMR Sample Prep (1-5 mM in H₂O/D₂O) A->B C 2D NMR Data Acquisition (TOCSY, NOESY) B->C D Resonance Assignment (Identify & Link Spin Systems) C->D E Generate Restraints (NOE Distances, J-Couplings) D->E F Structure Calculation (e.g., CYANA, XPLOR-NIH) E->F G Structure Validation & Refinement F->G H Final 3D Structure Ensemble G->H

Caption: Workflow from purified peptide to 3D structure via NMR.

Applications and Future Outlook

The ability to rationally design peptide conformation has unlocked new therapeutic possibilities. Constrained peptides are at the forefront of efforts to tackle challenging drug targets, particularly protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult for small molecules to address effectively.[1][15]

  • Oncology: Stapled peptides, which use a hydrocarbon "staple" to lock an α-helical conformation, have shown significant promise. For instance, ATSP-7041 is a stapled peptide designed to disrupt the p53-MDM2 interaction, a critical pathway in cancer, restoring the cell's natural tumor suppression mechanism.[1]

  • Infectious Diseases: By mimicking the binding motif of a host receptor, constrained peptides can block the entry of viruses into cells.[1] Similarly, they can disrupt PPIs that are essential for bacterial virulence or survival.

  • Peptide-Drug Conjugates (PDCs): The high target specificity of constrained peptides makes them ideal vehicles for delivering potent cytotoxic drugs directly to cancer cells, minimizing off-target toxicity.[15]

Conclusion

The incorporation of constrained amino acids represents a paradigm shift from flexible, transient peptides to stable, potent, and drug-like molecules. By providing precise control over the peptide backbone, these tools allow researchers to sculpt molecules with enhanced stability, superior binding affinity, and improved pharmacokinetic properties. As our understanding of the relationship between structure and function deepens, and as synthetic methodologies become more sophisticated, constrained peptides will undoubtedly continue to expand the frontiers of drug discovery, offering novel solutions for a wide range of diseases.[1][2]

References

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi. [Link]

  • Caballero, A. B., & Jolliffe, K. A. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Kowalczyk, R., & Bąchor, R. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

  • Verma, S., & Gopi, H. N. (2020). Conformational landscape of substituted prolines. Amino Acids. [Link]

  • PDB-101. (n.d.). Constrained Peptides as Miniature Protein Structures. RCSB PDB. [Link]

  • Ye, Z., et al. (2021). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]

  • Williamson, M. P. (2001). Peptide Structure Determination by NMR. Springer Nature Experiments. [Link]

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  • ResearchGate. (2017). Constrained Peptides in Drug Discovery and Development. [Link]

  • UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. [Link]

  • Sorin, E. J., & Pande, V. S. (2006). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. The Journal of Chemical Physics. [Link]

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  • Asymmetric Hydrogen Atom Transfer. (2022). ACS Catalysis. [Link]

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A Senior Application Scientist's Guide to the Characterization of (S)-3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Unnatural amino acids have emerged as indispensable tools in this endeavor, offering a strategic departure from the canonical 20 proteinogenic structures.[1][2] Among these, conformationally constrained analogues are of particular interest. By restricting the torsional freedom of a molecule, these scaffolds can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding to its biological target and often leading to significant gains in affinity and selectivity.[3][4][5]

(S)-3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride salt (A-THF-CA) is a prime example of such a scaffold. This guide provides a comprehensive framework for its characterization, comparing its properties and analytical behavior to relevant alternatives. We will delve into the causality behind experimental choices, presenting self-validating protocols and comparative data to empower researchers in their drug discovery campaigns.

Physicochemical and Structural Identity

The foundational step in characterizing any chemical entity is to confirm its basic physical properties and structure. A-THF-CA is a white solid, typically soluble in water and polar organic solvents like methanol.[6] Its salt form enhances aqueous solubility, a common strategy for handling and formulating polar molecules.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃[7]
Molecular Weight 167.59 g/mol [7]
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid hydrochloride[8]
CAS Number 919098-94-5[7][9]
Canonical SMILES C1COCC1(C(=O)O)N.Cl[7][8]

The tetrahydrofuran (THF) ring is a key structural feature. Unlike a simple cyclopentane ring, the oxygen heteroatom introduces polarity and alters the ring's puckering, providing a distinct three-dimensional vector for substituent presentation. The quaternary carbon at the 3-position, bearing both an amino and a carboxylic acid group, creates a fixed stereocenter crucial for chiral recognition at the target protein.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopy provides an irrefutable fingerprint of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a polar, hygroscopic salt like A-THF-CA, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. The choice of solvent is critical; D₂O will cause the exchange of labile protons (NH₃⁺ and COOH), simplifying the spectrum but losing information, whereas DMSO-d₆ will typically allow for their observation.

Expected ¹H NMR Spectral Data (400 MHz, D₂O):

  • Rationale: The protons on the THF ring are diastereotopic due to the chiral center at C3. Protons on C2 and C5 are adjacent to the ring oxygen, leading to a downfield shift compared to those on C4. Protons on the same carbon will exhibit geminal coupling, and they will also show vicinal coupling to protons on adjacent carbons.

  • Assignments:

    • δ 4.2-4.0 (m, 2H): Protons on C2 or C5.

    • δ 3.9-3.7 (m, 2H): Protons on C2 or C5.

    • δ 2.5-2.2 (m, 2H): Protons on C4.

Expected ¹³C NMR Spectral Data (100 MHz, D₂O):

  • Rationale: The chemical shifts are dictated by the substitution pattern. The quaternary carbon (C3) will be significantly downfield due to the attached amino and carboxyl groups. Carbons adjacent to the oxygen (C2 and C5) will also be downfield relative to the C4 carbon.

  • Assignments:

    • δ 175-170: Carboxylic acid carbon (C=O).

    • δ 75-70: C2 and C5 carbons.

    • δ 65-60: C3 (quaternary) carbon.

    • δ 40-35: C4 carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Experimental Protocol:

    • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3400-2500 cm⁻¹ (broad): Overlapping O-H stretch from the carboxylic acid and N-H stretch from the ammonium group.

    • ~1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600 cm⁻¹: N-H bend of the ammonium group.

    • ~1100 cm⁻¹ (strong): C-O stretch from the tetrahydrofuran ether linkage.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

  • Expected Results:

    • The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.

    • Calculated m/z for C₅H₉NO₃ [M+H]⁺: 132.06.[8]

    • Observed m/z: 132.1 (or a high-resolution mass confirming the elemental composition).

    • Common fragments may include the loss of H₂O or CO₂.

Chromatographic Purity and Enantiomeric Integrity

Chromatography is essential for assessing both the chemical purity and the enantiomeric excess (e.e.) of the material, which is critical for its use in developing stereospecific drugs.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
  • Causality: A C18 column is the workhorse for RP-HPLC, separating compounds based on hydrophobicity. Although A-THF-CA is polar, it will have sufficient retention to be analyzed effectively. A UV detector is suitable, monitoring the weak absorbance of the carboxyl group at low wavelengths (~210 nm).[10]

Workflow for Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL Mobile Phase A prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto C18 column prep3->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate chromatogram hplc3->data1 data2 Calculate purity by % area data1->data2 end end data2->end Report Purity > 98%

Caption: Workflow for RP-HPLC Purity Assessment.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Enantiomeric Excess (e.e.) by Chiral HPLC
  • Causality: Determining the enantiomeric purity requires a chiral environment. This is best achieved using a Chiral Stationary Phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are highly effective.[11] They offer multiple chiral interaction points (hydrogen bonding, ionic, steric) necessary to resolve the enantiomers.

Protocol for Chiral HPLC Analysis:

  • System Preparation: Use a dedicated chiral column, such as an Astec CHIROBIOTIC T.

  • Mobile Phase: A typical mobile phase is a mixture of an organic modifier (like methanol or ethanol) and an acidic aqueous buffer (e.g., 0.1% acetic acid in water). The exact ratio must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

  • Analysis: Inject a small volume (5-10 µL) and monitor the chromatogram. The (S)-enantiomer should elute as a single, sharp peak.

  • Validation: To confirm peak identity and resolution capability, analyze a racemic (R/S) standard if available. The system is validated if two distinct, baseline-resolved peaks are observed.

  • Calculation: The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Comparative Analysis: A-THF-CA vs. Alternative Scaffolds

The choice of a constrained scaffold is a critical decision in a drug design campaign. A-THF-CA is not the only option; its properties should be compared against other cyclic amino acid analogues.

G cluster_alts Alternative Scaffolds node_main (S)-3-Aminotetrahydrofuran -3-carboxylic acid - O- heteroatom for H-bonding - Defined puckering - Quaternary center alt1 cis-4-Aminocyclohexane carboxylic acid - Flexible chair/boat - No heteroatom - Lacks rigidity node_main->alt1 alt2 (S)-Piperidine-3- carboxylic acid - N- heteroatom (basic) - Chair conformation - Site for substitution node_main->alt2 alt3 (S)-3-Aminopyrrolidine -3-carboxylic acid - N- heteroatom (basic) - Envelope conformation - 5-membered ring node_main->alt3

Caption: Structural Comparison of Constrained Amino Acid Scaffolds.

FeatureThis compound(S)-3-Aminopyrrolidine-3-carboxylic acidcis-4-Aminocyclohexane-carboxylic acid
Ring System 5-membered oxolane5-membered pyrrolidine6-membered cyclohexane
Heteroatom Oxygen (H-bond acceptor)Nitrogen (H-bond donor/acceptor, basic)None (Lipophilic)
Conformational Flexibility Moderate (Envelope/Twist)Moderate (Envelope/Twist)High (Chair flip)
Key Advantage Unique vector space due to oxygen; metabolically stable etherN-atom allows for further substitution/tuningSimple, well-understood lipophilic scaffold
Potential Drawback Synthesis can be complexPotential for metabolic N-oxidationHigh flexibility can reduce binding affinity

The oxygen atom in A-THF-CA is a key differentiator. It can act as a hydrogen bond acceptor, an interaction not possible with carbocyclic analogues like aminocyclohexane carboxylic acid. This provides an additional handle for achieving target affinity and selectivity. Furthermore, compared to its pyrrolidine counterpart, the ether linkage is generally more metabolically stable than a secondary amine.

Conclusion

The rigorous characterization of this compound hydrochloride salt is a prerequisite for its successful application in drug discovery. This guide outlines a comprehensive analytical workflow, from basic identity confirmation to detailed spectroscopic and chromatographic analysis. By understanding the causality behind each method and comparing the unique structural features of this scaffold to its alternatives, researchers can make informed decisions, leveraging the principles of conformational constraint to design the next generation of targeted therapeutics. The unique combination of a fixed stereocenter, a quaternary substitution pattern, and a polar, H-bond accepting ether linkage makes A-THF-CA a valuable and distinctive building block for medicinal chemistry.

References

  • PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Li, J., et al. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
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  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

  • Hruby, V. J. (2010). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]

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  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • Paton, R. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug discovery, the conformational control of peptides is paramount to achieving desired biological activity and metabolic stability. The incorporation of constrained non-proteinogenic amino acids is a powerful strategy to modulate peptide backbone geometry, thereby influencing receptor binding affinity and selectivity. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the conformational landscape of peptides incorporating (S)-3-Aminotetrahydrofuran-3-carboxylic acid (AThF), a novel cyclic amino acid analog. By integrating experimental and computational approaches, we aim to furnish researchers with a comprehensive understanding of how to characterize and leverage the structural impact of this unique building block.

The Structural Significance of this compound

This compound is a conformationally restricted amino acid that introduces a five-membered furanose ring into the peptide backbone. This cyclic constraint significantly limits the torsional freedom around the peptide bonds, predisposing the peptide to adopt specific secondary structures. The stereochemistry at the Cα position and the inherent puckering of the tetrahydrofuran ring further dictate the local geometry, making AThF a valuable tool for inducing turns and other folded conformations in peptides. Understanding these conformational propensities is crucial for the rational design of peptidomimetics with enhanced biological profiles.

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is essential to comprehensively characterize the conformational preferences of AThF-containing peptides. Each technique provides unique insights into the peptide's structure, from global secondary structure content to precise atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of peptide conformational analysis in solution, providing detailed information on bond connectivities, dihedral angles, and spatial proximities of atoms.[1] For AThF-containing peptides, a suite of NMR experiments is employed to elucidate their three-dimensional structure.

Key NMR Parameters and Their Interpretation:

NMR ParameterInformation GainedRelevance to AThF Peptides
Chemical Shifts (¹H, ¹³C, ¹⁵N) Electronic environment of nuclei, secondary structureDeviations from random coil values can indicate the presence of stable secondary structures induced by the AThF residue.
³J-Coupling Constants (e.g., ³JHNα) Dihedral angles (φ)Crucial for determining the backbone conformation around the AThF residue and adjacent amino acids.
Nuclear Overhauser Effect (NOE) Through-space proton-proton distances (< 5 Å)Provides critical distance restraints for structure calculation, defining the overall fold and the orientation of the AThF ring relative to the rest of the peptide.
Temperature Coefficients of Amide Protons Solvent exposure and hydrogen bondingHelps to identify intramolecular hydrogen bonds, which are key features of stable turn structures often induced by constrained residues.

Experimental Protocol: 2D NMR Analysis of an AThF-Containing Peptide

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign resonances within each amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton resonances with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton, carbon, and nitrogen resonances.

  • Structure Calculation: Use the extracted NOE distance restraints and dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures using software like CYANA, XPLOR-NIH, or CNS.[2]

Workflow for NMR Structure Determination:

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Extraction Extraction of Structural Restraints (NOEs, J-couplings) Data_Processing->Restraint_Extraction Structure_Calculation 3D Structure Calculation & Refinement Restraint_Extraction->Structure_Calculation Conformational_Analysis Conformational Ensemble Analysis Structure_Calculation->Conformational_Analysis

Caption: Workflow for determining the solution structure of an AThF-containing peptide using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the global secondary structure content of peptides in solution.[3][4] By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, turns, and random coil conformations.

Comparative CD Spectra of Peptides:

PeptideDominant Secondary StructureKey Spectral Features
Unconstrained Peptide Random CoilStrong negative band around 198 nm.
AThF-Containing Peptide β-turnNegative band around 205 nm and a positive band around 220-230 nm, or a negative band around 225 nm and a positive band around 205 nm, depending on the turn type.[5]
α-Helical Peptide α-helixNegative bands at ~222 nm and ~208 nm, and a strong positive band at ~193 nm.
β-Sheet Peptide β-sheetNegative band around 218 nm and a positive band around 195 nm.

Experimental Protocol: CD Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.[4]

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: Deconvolute the resulting spectrum using algorithms like CONTINLL to estimate the percentage of each secondary structure element.[5]

X-ray Crystallography

X-ray crystallography provides the most precise and unambiguous determination of a peptide's three-dimensional structure in the solid state at atomic resolution.[6][7] While obtaining suitable crystals can be challenging, a crystal structure offers invaluable insights into the preferred conformation of the AThF residue and its influence on the surrounding peptide backbone, including precise bond angles and intramolecular hydrogen bonding patterns.[8][9]

Workflow for X-ray Crystallography:

XRay_Workflow Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Processing & Phase Determination Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Structure_Validation Structure Validation & Deposition Model_Building->Structure_Validation

Caption: Step-by-step workflow for determining the crystal structure of an AThF-containing peptide.

Computational Approaches to Conformational Analysis

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational dynamics and energetics of AThF-containing peptides.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the peptide's conformational landscape in a simulated physiological environment.[2][10] By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent, MD simulations can explore the accessible conformations and the transitions between them over time. For cyclic or constrained peptides like those containing AThF, enhanced sampling techniques may be necessary to overcome energy barriers and adequately sample the conformational space.[10]

Comparative Conformational Ensembles from MD Simulations:

Peptide TypeConformational FlexibilityKey Observations
Linear, Unconstrained Peptide HighSamples a broad range of extended and random coil conformations.
AThF-Containing Peptide RestrictedPreferentially populates a limited set of folded structures, often centered around a turn conformation induced by the AThF residue.
Cyclic Peptide Highly RestrictedThe conformational space is significantly limited by the cyclic constraint, leading to a well-defined ensemble of structures.
Quantum Mechanical (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), offer a highly accurate method for determining the relative energies of different peptide conformations. These calculations can be used to validate the conformations observed in experiments and MD simulations and to gain insights into the electronic effects that stabilize particular structures. QM calculations are particularly useful for studying the intrinsic conformational preferences of the AThF residue itself.

Comparative Analysis: AThF vs. Other Constrained Amino Acids

The conformational constraints imposed by AThF can be compared to those of other commonly used constrained amino acids to highlight its unique structural contributions.

Constrained Amino AcidType of ConstraintTypical Induced Secondary Structure
This compound (AThF) Five-membered heterocyclic ringβ-turns, γ-turns
Proline (Pro) Five-membered ringβ-turns (often type I or II)
Hydroxyproline (Hyp) Substituted five-membered ringStabilizes collagen triple helices, can induce turns
α-Aminoisobutyric acid (Aib) Gem-dimethyl substitution at Cα3₁₀-helices, α-helices
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid (ACPC) Cyclopentane ringβ-strands, β-hairpins

The furanoid oxygen in AThF can potentially act as a hydrogen bond acceptor, offering additional possibilities for stabilizing specific conformations that are not available to carbocyclic constrained amino acids like ACPC.

Conclusion

The conformational analysis of peptides containing this compound requires a synergistic application of experimental and computational techniques. NMR spectroscopy provides the most detailed structural information in solution, while CD spectroscopy offers a rapid assessment of the global secondary structure. X-ray crystallography can yield a high-resolution snapshot of the preferred solid-state conformation. These experimental findings should be rationalized and expanded upon using molecular dynamics simulations and quantum mechanical calculations to provide a complete picture of the peptide's conformational dynamics and energetics. By understanding the unique structural constraints imposed by AThF, researchers can more effectively design novel peptidomimetics with tailored conformations and improved therapeutic potential.

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  • Bristol-Myers Squibb. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • Daniels, J. S., & Schepartz, A. (2007). A Newcomer's Guide to Peptide Crystallography. ACS Chemical Biology, 2(10), 665–674.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and unwavering regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a novel heterocyclic amino acid derivative.

As there is no specific, universally recognized EPA waste code for this compound, the foundational principle of this guide is one of prudence and caution. Lacking comprehensive toxicological and environmental fate data, this compound and its associated waste streams must be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]

Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. Based on available Safety Data Sheets (SDS), this compound presents several health risks.[3][4]

Identified Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Can cause significant eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

While not currently classified as a carcinogen, its novel structure warrants careful handling in line with guidelines for chemicals with unknown long-term effects.[6][7] Therefore, all operations should be conducted under the assumption that the compound is a particularly hazardous substance.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling the pure compound or its concentrated waste.

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and irritation.[4]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.To protect against splashes and airborne particles causing serious eye irritation.[4][5]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of dust or aerosols that can cause respiratory irritation.[4][5]

The Regulatory Framework: A Foundation of Compliance

The management of laboratory waste in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA).[1] This framework mandates that generators of chemical waste are responsible for its safe handling from creation to final disposal.

For academic and research institutions, the EPA's Subpart K regulations offer an alternative set of standards better suited to the laboratory environment, emphasizing the role of trained professionals in waste determination and requiring regular removal of waste.[8] Regardless of the specific regulatory pathway your institution follows, the core principles of waste identification, segregation, and proper container management remain universal.[9][10]

Step-by-Step Disposal Workflow

The following protocol outlines a systematic approach to ensure the safe and compliant disposal of this compound waste. The overriding principle is that no activity should begin until a clear plan for waste disposal has been formulated.[9]

Step 1: Waste Characterization and Segregation

All materials that have come into contact with this compound must be considered contaminated and treated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Spill cleanup materials.

Crucially, do not mix this waste stream with other chemical wastes. [11] Incompatible materials can react violently or produce toxic gases.[12]

Waste Stream Compatible With INCOMPATIBLE WITH (Do NOT Mix)
This compound WasteAqueous solutions of the same compound, inert solids (e.g., celite, silica) used in its purification.Strong Oxidizing Agents, Strong Acids, Strong Bases, Reactive Metals.[12][13]
Step 2: Containerization and Labeling

Proper containment is critical to prevent leaks and ensure safe transport.

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. The original product container is often a good choice.[11] Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.[14]

  • Labeling: This is a strict regulatory requirement.[10] From the moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[11][15]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[15]

    • The full composition of the waste, including solvents and their approximate percentages.[11]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12]

  • Designate the SAA: This can be a secondary containment tray on a benchtop or a designated area within a chemical fume hood.[12]

  • Control: The SAA must be under the control of laboratory personnel.[9]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[11][14] This prevents spills and the release of vapors.

  • Monitor Volume: Do not exceed the 55-gallon limit for an SAA. Once a container is full, it must be dated and moved to the central storage area within three days.[12]

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G Workflow: this compound Waste Management start Waste Generated (Pure compound, solution, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First Step char_waste Characterize as Hazardous Waste segregate Segregate from Incompatible Wastes char_waste->segregate ppe->char_waste container Select Compatible, Labeled Waste Container accumulate Store in Designated SAA (Keep container closed) container->accumulate segregate->container full Is Container Full? accumulate->full contact_ehs Arrange Pickup Through Institutional EHS Office full->contact_ehs Yes continue_accum Continue Accumulation (Monitor Volume) full->continue_accum No continue_accum->accumulate

Caption: Decision workflow for proper waste handling.

Step 4: Final Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [1][14] The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. They are equipped to handle the transportation and ultimate disposal in a permitted facility, likely via controlled incineration.[4]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 1.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep the material to avoid creating dust.[16]

  • Collect Waste: Place all contaminated absorbent and cleaning materials into a pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[4][17]

By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility from discovery through disposal.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved January 3, 2026, from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 3, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved January 3, 2026, from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved January 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved January 3, 2026, from [Link]

  • American Laboratory. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved January 3, 2026, from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved January 3, 2026, from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved January 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved January 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved January 3, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 3, 2026, from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved January 3, 2026, from [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved January 3, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 3, 2026, from [Link]

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Mastering Safety: A Researcher's Guide to Handling (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the novel molecular landscape of compounds like (S)-3-Aminotetrahydrofuran-3-carboxylic acid offers exciting possibilities. However, pioneering new scientific frontiers demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking work is built on a foundation of security and best practices. We move beyond mere checklists to instill a deep, causal understanding of why these protocols are essential.

Hazard Profile: Understanding the Risks

This compound is a heterocyclic amino acid derivative. While comprehensive toxicological data is still being developed for this specific molecule, the available Safety Data Sheets (SDS) and data for structurally similar compounds provide a clear GHS-based hazard profile. It is crucial to treat this compound with the respect it deserves as a potentially hazardous substance.

According to available safety information, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Some data also suggests it may be harmful if inhaled[1]. Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and robust Personal Protective Equipment (PPE).

Table 1: GHS Hazard Summary for this compound

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Irritant
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Irritant
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Irritant
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationIrritant

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on a thorough risk assessment for handling this compound in a powdered form, which is its typical state in a laboratory setting.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure leading to irritation[1][2]. Therefore, selecting the appropriate gloves is critical.

  • Primary Recommendation: Disposable nitrile gloves are the minimum requirement for handling this compound.[3] Nitrile offers good resistance to a range of chemicals and provides a reliable barrier for incidental contact.[4]

  • Best Practice (Double Gloving): For extended procedures or when handling larger quantities, wearing two pairs of nitrile gloves is recommended. This practice significantly reduces the risk of exposure in case the outer glove is compromised. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.

  • Inspection is Key: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[5] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[6]

Eye and Face Protection: Shielding Against the Unseen

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.[3][7]

  • Required for Active Handling: When weighing, transferring, or performing any manipulation that could generate dust or create a splash risk, chemical splash goggles must be worn.[3][8] Goggles provide a complete seal around the eyes, offering superior protection against airborne particles and splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as dissolving the compound or during a spill cleanup, a full-face shield should be worn in addition to safety goggles.[6][9] This provides an extra layer of protection for the entire face.

Body Protection: Preventing Dermal Exposure

A laboratory coat is essential to protect your skin and personal clothing from contamination.[7][9]

  • Specifications: A long-sleeved lab coat, preferably made of a flame-resistant material, should be worn and kept fully fastened.[4][7]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory attire in any laboratory setting to protect against spills and physical hazards.[3][8]

Respiratory Protection: Managing Inhalation Risks

The potential for respiratory tract irritation necessitates stringent controls to prevent inhalation of the powdered compound.[1][2]

  • Primary Engineering Control: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[5][9] This is the most effective way to control airborne contaminants at the source.

  • When a Respirator is Required: In the rare event that handling the powder outside of a fume hood is unavoidable, or if dust is generated during a spill, a NIOSH-approved respirator is required.[9] A risk assessment should be performed to select the appropriate type, but an N95 respirator is often the minimum for solid particulates. All personnel required to wear respirators must be properly fit-tested and trained in their use.

Table 2: Summary of Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves (double-gloving recommended) provide a necessary barrier against skin irritation.[3][9]
Eyes Safety glasses with side shields or chemical splash gogglesGoggles are required when handling the powder to protect against airborne particles causing severe eye irritation.[3][8]
Face Face shield (in conjunction with goggles)Recommended for procedures with a high splash potential to provide an additional layer of protection.[6][9]
Body Laboratory coatProtects skin and personal clothing from contamination.[7][9]
Respiratory NIOSH-approved respiratorRequired if handling the powder outside a fume hood or during a spill cleanup to prevent respiratory irritation.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is crucial for minimizing risk.

Preparation and Engineering Controls
  • Designate a Work Area: All handling of solid this compound should occur in a designated area within a certified chemical fume hood.[9]

  • Verify Safety Equipment: Before starting, confirm that the fume hood is functioning correctly. Ensure that an eye-wash station and safety shower are accessible and unobstructed.

  • Assemble PPE: Gather all necessary PPE as detailed in Table 2. Inspect each item for integrity before donning.[5]

  • Review the SDS: Always have the Safety Data Sheet readily available for reference before beginning work.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action start Start Task Assessment task_assessment Assess Task: - Weighing/Transfer? - Dissolving? - Spill Potential? start->task_assessment fume_hood Work in Fume Hood? task_assessment->fume_hood base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses fume_hood->base_ppe Yes respirator Add NIOSH-approved Respirator (N95 min.) fume_hood->respirator No goggles Upgrade to Chemical Goggles base_ppe->goggles Weighing/Transfer proceed Proceed with Task base_ppe->proceed Low Risk Task face_shield Add Face Shield goggles->face_shield High Splash Risk goggles->proceed face_shield->proceed respirator->base_ppe Spill_Response_Plan spill Spill Occurs alert Alert Supervisor & Colleagues spill->alert assess Assess Spill Size evacuate_large Evacuate Area Contact Emergency Response assess->evacuate_large Large Spill don_ppe Don Enhanced PPE: - Respirator - Goggles - Double Gloves assess->don_ppe Small, Manageable Spill alert->assess contain Cover with Inert Absorbent Material don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step spill response workflow.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE, weighing paper, and spill cleanup debris, must be collected in a designated, labeled, and sealed hazardous waste container. [2][9]* Regulations: Never dispose of this compound or its containers in the regular trash or down the drain. [9]Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Personal Protective Equipment (PPE). (2023). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. (2025-09-12). U.S. Environmental Protection Agency (EPA). [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023-07-14). Westlab Canada. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.